molecular formula C23H25NO5S2 B126738 N,O-Ditosyl D-Phenylalaninol CAS No. 63328-00-7

N,O-Ditosyl D-Phenylalaninol

Cat. No.: B126738
CAS No.: 63328-00-7
M. Wt: 459.6 g/mol
InChI Key: QATCEFUUVQOULD-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,O-Ditosyl D-Phenylalaninol is a chiral synthetic intermediate of significant value in organic and medicinal chemistry research. This compound features a D-Phenylalaninol backbone—a derivative of D-Phenylalanine where the carboxylic acid group has been reduced to a primary alcohol —that is selectively protected with tosyl (p-toluenesulfonyl) groups on both the amino (N) and alcohol (O) functionalities. This dual protection enhances the molecule's utility in multi-step syntheses by blocking these reactive sites, allowing for selective deprotection under controlled conditions. The (R)-configuration of the chiral center, derived from the D-enantiomer of phenylalanine, makes this reagent a crucial precursor for the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients (APIs) like the wake-promoting agent solriamfetol and various macrolide antibiotics . The tosyl group is a well-known activating and protecting group in nucleophilic substitution reactions and hydrogenolysis processes, as demonstrated in the synthesis of phenylalanine from tyrosine derivatives . Researchers employ N,O-Ditosyl D-Phenylalaninol as a key scaffold for constructing complex molecules, studying asymmetric synthesis pathways, and developing novel peptidomimetics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATCEFUUVQOULD-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,O-Ditosyl D-Phenylalaninol: Structural Dynamics, Physicochemical Properties, and Synthetic Applications of a Premier Chiral Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric organic synthesis and pharmaceutical development, chiral amino alcohols serve as foundational building blocks. Among these, N,O-ditosyl D-phenylalaninol stands out as an exceptionally versatile electrophilic synthon. By functionalizing both the amine and the primary alcohol of D-phenylalaninol with p-toluenesulfonyl (tosyl) groups, chemists unlock a highly reactive intermediate capable of undergoing stereospecific intramolecular cyclization to form chiral aziridines. This whitepaper provides an in-depth technical analysis of the structural properties, mechanistic behavior, and validated experimental protocols for utilizing N,O-ditosyl D-phenylalaninol in advanced drug discovery pipelines.

Introduction & Chemical Identity

N,O-Ditosyl D-phenylalaninol is derived from the unnatural amino acid D-phenylalanine. The reduction of the carboxylic acid yields D-phenylalaninol, which is subsequently reacted with p-toluenesulfonyl chloride to yield the ditosylated derivative[1]. The strategic placement of these two tosyl groups fundamentally alters the molecule's reactivity, transforming a stable amino alcohol into a primed electrophile.

Table 1: Physicochemical Properties
PropertyValue / Specification
Chemical Name (R)-2-(4-methylphenylsulfonamido)-3-phenylpropyl 4-methylbenzenesulfonate
CAS Registry Numbers 140145-73-9, 63328-00-7[2]
Molecular Formula C₂₃H₂₅NO₅S₂
Molecular Weight 459.58 g/mol
Exact Mass 459.1174 g/mol
Stereochemistry (R)-configuration (derived from D-phenylalanine)
Hydrogen Bond Donors 1 (Sulfonamide N-H)
Hydrogen Bond Acceptors 5 (Oxygen atoms)
XLogP3-AA ~4.5 (Highly lipophilic)

Structural Dynamics & Reactivity Profile

The synthetic utility of N,O-ditosyl D-phenylalaninol is dictated by the differential reactivity of its two tosyl groups. As a Senior Application Scientist, I emphasize to my teams that understanding the causality behind this reactivity is critical for designing successful downstream transformations.

Table 2: Comparative Reactivity of Tosyl Groups
Functional GroupChemical RoleMechanistic Causality
O-Tosyl (Sulfonate Ester) Leaving GroupThe p-toluenesulfonate anion is highly stabilized by resonance across three oxygen atoms, making it an exceptional leaving group for S_N2 displacement.
N-Tosyl (Sulfonamide) Nucleophile / Protecting GroupThe strong electron-withdrawing nature of the sulfonyl group lowers the pKa of the adjacent N-H bond to ~10. Upon deprotonation by a base, the resulting nitrogen anion becomes a potent internal nucleophile.

When exposed to basic conditions, the molecule is perfectly pre-organized for an intramolecular S_N2 reaction. The deprotonated sulfonamide attacks the adjacent carbon bearing the O-tosyl group, resulting in the expulsion of the tosylate anion and the formation of a strained, three-membered aziridine ring[3].

Experimental Methodology: Synthesis of N,O-Ditosyl D-Phenylalaninol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The use of pyridine is deliberate; it acts not only as an acid scavenger to prevent amine hydrochloride precipitation but also as a nucleophilic catalyst via the formation of a reactive N-tosylpyridinium intermediate.

Protocol 1: Ditosylation of D-Phenylalaninol

Reagents: D-Phenylalaninol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 2.2 eq), Anhydrous Pyridine (3.0 eq), Anhydrous Dichloromethane (DCM).

  • Setup & Initiation: Dissolve D-phenylalaninol in anhydrous DCM under an inert argon atmosphere. Add anhydrous pyridine and cool the reaction flask to 0 °C using an ice bath.

  • Controlled Addition: Add TsCl portion-wise over 30 minutes. Causality: Slow addition controls the exothermic nature of the reaction and minimizes the formation of mono-tosylated byproducts.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.

  • In-Process Validation: Analyze the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The product will appear as a distinct, UV-active spot with a significantly higher R_f value than the polar starting material.

  • Quench & Workup: Pour the mixture into 1M aqueous HCl to neutralize the excess pyridine. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography or recrystallization from ethanol.

  • Post-Process Validation: Confirm the structure via ¹H NMR (CDCl₃). Look for the diagnostic integration of two distinct aryl methyl singlets near

    
     2.4 ppm, confirming the presence of both the N-tosyl and O-tosyl groups. LC-MS should yield an[M+H]⁺ peak at m/z 460.1.
    

Mechanistic Pathway: Chiral Aziridination

The most critical application of N,O-ditosyl D-phenylalaninol is its conversion into (R)-2-benzyl-1-tosylaziridine via a modified Wenker synthesis[3].

Workflow A D-Phenylalaninol (Starting Material) B TsCl (2.2 eq) Pyridine / DCM 0 °C to RT A->B  Tosylation C N,O-Ditosyl D-Phenylalaninol B->C  Isolation D NaOH (aq) / THF or KOH Intramolecular SN2 C->D  Deprotonation E (R)-2-Benzyl-1- tosylaziridine D->E  Cyclization

Caption: Workflow for the synthesis of (R)-2-benzyl-1-tosylaziridine from D-phenylalaninol.

Protocol 2: Base-Promoted Aziridination

Reagents: N,O-Ditosyl D-Phenylalaninol (1.0 eq), 50% Aqueous NaOH (2.0 eq), Tetrahydrofuran (THF), Triethylbenzylammonium chloride (TEBAC, 0.1 eq).

  • Setup: Dissolve N,O-ditosyl D-phenylalaninol in THF. Add TEBAC as a phase-transfer catalyst (PTC). Causality: The PTC facilitates the transfer of hydroxide ions into the organic phase, drastically accelerating the deprotonation of the sulfonamide in the biphasic system.

  • Cyclization: Add the 50% aqueous NaOH solution dropwise. Stir the biphasic mixture vigorously at room temperature for 24–48 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 8:2). The aziridine product will exhibit a higher R_f than the ditosyl precursor due to the loss of the polar N-H bond.

  • Workup: Dilute the mixture with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Post-Process Validation: Purify via flash chromatography. Validate via ¹H NMR; the aziridine ring protons will appear as characteristic upfield multiplets between

    
     2.0 and 2.8 ppm, confirming successful ring closure[4].
    

Downstream Applications in Drug Discovery

Once the chiral aziridine is formed, it acts as a highly reactive electrophile. The strain of the three-membered ring, combined with the electron-withdrawing N-tosyl group, makes it highly susceptible to nucleophilic ring-opening. This regioselective and stereospecific ring-opening is heavily utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) such as enantiomers of Prolintane and Selegiline analogs[4][5].

Applications Core (R)-2-Benzyl-1-tosylaziridine (Chiral Electrophile) Nuc1 Nitrogen Nucleophiles (Amines, Azides) Core->Nuc1 Ring Opening Nuc2 Carbon Nucleophiles (Grignard, Cuprates) Core->Nuc2 Ring Opening Nuc3 Oxygen/Sulfur Nucleophiles (Alcohols, Thiols) Core->Nuc3 Ring Opening Prod1 Chiral 1,2-Diamines (Ligands/Catalysts) Nuc1->Prod1 Prod2 Prolintane / Selegiline Analogs (APIs) Nuc2->Prod2 Prod3 Chiral Amino Ethers/ Thioethers Nuc3->Prod3

Caption: Nucleophilic ring-opening pathways of chiral aziridines for drug and ligand synthesis.

By selecting specific nucleophiles, researchers can generate a vast library of chiral derivatives. For example, ring-opening with azides yields precursors to 1,2-diamines, which are essential for synthesizing chiral tridentate ligands used in asymmetric catalysis[4].

Conclusion

N,O-Ditosyl D-phenylalaninol is far more than a simple protected amino alcohol; it is a meticulously engineered synthon that bridges the gap between basic chiral pool materials and complex pharmaceutical architectures. By understanding the mechanistic causality of its dual tosyl groups, synthetic chemists can reliably execute intramolecular cyclizations to yield high-value chiral aziridines. The self-validating protocols provided herein ensure high fidelity and reproducibility, empowering drug development professionals to confidently integrate this compound into advanced synthetic routes.

References

  • LookChem. "(S)-2-BENZYL-AZIRIDINE 73058-30-7". LookChem. Available at: [Link]

  • ResearchGate. "Synthesis of aziridines from hydroxylamines". ResearchGate. Available at:[Link]

Sources

An In-Depth Technical Guide to 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 140145-73-9)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a key chemical intermediate in the synthesis of the antiepileptic drug Rufinamide.

Chemical Identity and Physicochemical Properties

1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative. Its chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 140145-73-9Internal Knowledge
Molecular Formula C10H7F2N3O2[1]
Molecular Weight 239.18 g/mol [1]
IUPAC Name 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acidInternal Knowledge
Appearance Not explicitly stated, likely a solidInferred
Solubility Not explicitly statedInferred

Role in Pharmaceutical Synthesis

The primary significance of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its role as a direct precursor to Rufinamide, a medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[2][3] The synthesis of Rufinamide from this intermediate is a critical step in its manufacturing process.

The conversion of the carboxylic acid to the corresponding carboxamide (Rufinamide) is a standard chemical transformation. A common method involves reacting the carboxylic acid with ammonia.[4] This process is a key step in the overall synthesis of Rufinamide, which starts from 2,6-difluorobenzyl halide.[4]

Caption: Synthesis pathway of Rufinamide from 2,6-difluorobenzyl halide.

Inferred Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for CAS 140145-73-9 was not found. The following safety information is based on general principles of laboratory safety for similar chemical compounds. Researchers should handle this compound with care and perform a thorough risk assessment before use.

Hazard Identification

Based on its chemical structure, potential hazards may include:

  • Skin and eye irritation: Carboxylic acids can be irritating to the skin and eyes.

  • Respiratory tract irritation: Dust or aerosols may cause respiratory irritation.

  • Unknown toxicity: The toxicological properties of this specific intermediate have not been thoroughly investigated.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are recommended.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Skin and Body Protection: A lab coat and appropriate footwear should be worn.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and water. Remove contaminated clothing.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

Spill and Disposal Procedures
  • Spill Cleanup: In case of a spill, wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contain the spill and follow institutional procedures.

  • Waste Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Analytical and Quality Control

For quality control and characterization of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Context and Relationship to Rufinamide

As the immediate precursor to Rufinamide, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid itself is not intended for therapeutic use. The biological activity of interest is that of its derivative, Rufinamide.

Rufinamide's mechanism of action is believed to involve the prolongation of the inactive state of voltage-gated sodium channels, which leads to a reduction in neuronal hyperexcitability.[3] It is used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome in adults and children.[2][3] Common adverse effects of Rufinamide include somnolence, fatigue, dizziness, and nausea.[3] While the toxicological profile of the intermediate is not established, its structural similarity to the active drug warrants careful handling to avoid potential biological effects.

References

  • US6740669B1 - Crystal modification of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide and its use as antiepileptic - Google Patents. (n.d.). Google Patents.
  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (n.d.). SciELO. Retrieved March 4, 2026, from [Link]

  • Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents. (2022, November 8). MDPI. Retrieved March 4, 2026, from [Link]

  • Goi, G. A. (2023, April 17). Rufinamide. StatPearls - NCBI Bookshelf. Retrieved March 4, 2026, from [Link]

  • 4-Dimethylaminostilbene. (n.d.). CAS Common Chemistry. Retrieved March 4, 2026, from [Link]

  • 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]

  • Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Perfluoroheptanoic acid | C6F13COOH | CID 67818. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • Current Knowledge of Physiochemical Properties, Environmental Contamination and Toxicity of PFECHS Whitepaper. (2020, May 15). State of Michigan. Retrieved March 4, 2026, from [Link]

  • Butylamine (CAS 109-73-9): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Retrieved March 4, 2026, from [Link]

  • 7-cyclopentyl-2-(5-piperazin-1-ylmethyl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyri-midine-6-carboxylic acid dimethylamide | C24H32N8O | CID 58315424. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • WO2010043849A1 - Process for the preparation of rufinamide - Google Patents. (n.d.). Google Patents.
  • Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug | Request PDF. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Glauser, T. A. (2007, August 15). Rufinamide: a new anti-epileptic medication. PubMed. Retrieved March 4, 2026, from [Link]

  • LTD1562 Public Report.docx. (2012, June 3). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved March 4, 2026, from [Link]

  • safety data sheet - polyethylene glycol 200 - GLITHERM. (n.d.). GLITHERM. Retrieved March 4, 2026, from [Link]

  • WO 2014/121383 A1. (2014, August 14). Googleapis.com. Retrieved March 4, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Gemini Industries. Retrieved March 4, 2026, from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N,O-bis(p-toluenesulfonyl)-D-phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric organic synthesis and drug development, the precise manipulation of chiral building blocks is paramount. N,O-bis(p-toluenesulfonyl)-D-phenylalaninol (commonly referred to as N,O-Ditosyl-D-phenylalaninol) is a highly specialized chiral intermediate. With a confirmed molecular weight of 459.58 g/mol [1],[2], this compound serves as the critical precursor for synthesizing chiral aziridines—strained three-membered heterocyclic rings that act as powerful electrophiles in the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide provides an authoritative breakdown of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating analytical protocols designed for senior synthetic chemists and drug development professionals.

Physicochemical Profiling & Structural Analysis

Accurate molecular weight determination and structural characterization are foundational to downstream synthetic success. The ditosylation of the D-phenylalaninol core yields a stable, crystalline compound with the molecular formula C23H25NO5S2[1],[2].

Quantitative Data Summary
ParameterSpecification
Chemical Name N,O-bis(p-toluenesulfonyl)-D-phenylalaninol
Common Synonym N,O-Ditosyl-D-phenylalaninol
Molecular Weight 459.58 g/mol
Exact Mass 459.1174 Da
Molecular Formula C23H25NO5S2
CAS Registry Number 140145-73-9 (Unlabeled)
Deuterated Isotopologue N,O-Ditosyl D-Phenylalaninol-d2 (CAS: 1346617-36-4)
Isotopologue MW 461.59 g/mol

Advanced Application Note: For rigorous pharmacokinetic (DMPK) profiling and quantitative LC-MS/MS assays, stable isotope-labeled variants such as N,O-Ditosyl D-Phenylalaninol-d2 (MW: 461.59 g/mol ) are deployed as internal standards to correct for matrix effects and ionization suppression[3],[4].

Mechanistic Causality: The Dual Tosylation Strategy

In synthetic pathway design, the choice of protecting and activating groups must be deliberate. The strategy to tosylate both the amine (N) and the hydroxyl (O) groups of D-phenylalaninol is driven by specific chemical causality:

  • O-Tosylation (Electrophilic Activation): The native hydroxyl group of D-phenylalaninol is a poor leaving group. Converting it to a sulfonate ester (O-tosyl) transforms it into an exceptional leaving group, priming the adjacent carbon for nucleophilic attack.

  • N-Tosylation (Nucleophilic Priming): A native primary amine is insufficiently acidic for facile deprotonation. The highly electron-withdrawing N-tosyl group significantly lowers the pKa of the N-H bond. This allows mild bases to generate a nucleophilic nitrogen anion, which subsequently executes a rapid intramolecular SN2 displacement of the O-tosyl group, yielding the highly valuable chiral aziridine ring.

Experimental Workflow: Synthesis Protocol

The following methodology represents a self-validating system for synthesizing N,O-bis(p-toluenesulfonyl)-D-phenylalaninol. Every step is engineered to prevent side reactions and ensure high enantiomeric fidelity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of D-phenylalaninol in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced degradation of reagents.

  • Base Addition: Add 3.0 equivalents of anhydrous pyridine.

    • Causality: Pyridine acts dually as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming a highly reactive N-tosylpyridinium intermediate).

  • Tosylation: Cool the reaction vessel to 0 °C. Slowly add 2.2 equivalents of p-toluenesulfonyl chloride (TsCl) in discrete portions.

    • Causality: The tosylation reaction is highly exothermic. Strict temperature control at 0 °C prevents premature elimination reactions and suppresses the formation of undesired colored polymeric impurities. The 2.2 equivalents ensure complete bis-tosylation rather than mono-tosylation.

  • Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase.

  • Workup: Quench with 1M aqueous HCl to protonate and extract excess pyridine into the aqueous phase. Extract the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from ethanol to yield pure N,O-bis(p-toluenesulfonyl)-D-phenylalaninol (MW: 459.58 g/mol )[1],[2].

Synthesis Step1 D-Phenylalaninol (Starting Material) Reagent1 TsCl (2.2 eq), Pyridine 0°C to RT, 12h Step1->Reagent1 Intermediate N,O-bis(p-toluenesulfonyl)- D-phenylalaninol (MW: 459.58 g/mol) Reagent1->Intermediate Reagent2 KOH or NaH THF, 0°C Intermediate->Reagent2 Product (R)-2-Benzyl-1-tosylaziridine (Chiral Synthon) Reagent2->Product

Reaction pathway from D-phenylalaninol to chiral aziridine via ditosylated intermediate.

Analytical Characterization & Molecular Weight Verification

To guarantee the trustworthiness of the synthesized batch, a self-validating analytical workflow must be employed. Relying solely on chromatographic mobility is a critical failure point; orthogonal mass verification is mandatory to rule out mono-tosylated impurities.

ESI-MS Validation Protocol:

  • Prepare a 1 µg/mL solution of the purified product in LC-grade Methanol.

  • Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Verification Logic: The exact monoisotopic mass of the compound is 459.1174 Da[1]. The protocol is validated if the spectrum prominently exhibits the protonated molecular ion [M+H]+ at m/z 460.12 and the sodium adduct [M+Na]+ at m/z 482.11. The complete absence of an m/z 306.11 peak confirms that no mono-tosylated intermediates remain.

MW_Verification Sample N,O-Ditosyl-D-phenylalaninol Target MW: 459.58 Da ESI_MS ESI-MS (Positive Mode) Soft Ionization Sample->ESI_MS Protonated [M+H]+ Ion m/z: 460.12 ESI_MS->Protonated Sodiated [M+Na]+ Adduct m/z: 482.11 ESI_MS->Sodiated

ESI-MS logical workflow for confirming the 459.58 g/mol molecular weight.

References[3] "Miscellaneous-impurities | Pharmaffiliates: N,O-Ditosyl D-Phenylalaninol-d2" - Pharmaffiliates. Available Here[1] "N,O-Ditosyl D-Phenylalaninol 140145-73-9 wiki" - Guidechem. Available Here[2] "N,O-Ditosyl D-Phenylalaninol 63328-00-7 C23H25NO5S2 459.58-Products" - Wonder Chemical. Available Here[4] "Econazole Nitrate-d6 | CAS No." - Clearsynth. Available Here

Sources

Difference between N,O-ditosyl and N-tosyl phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

N-Tosyl vs. N,O-Ditosyl Phenylalaninol: Mechanistic Divergence and Synthetic Applications

For researchers and drug development professionals engaged in asymmetric synthesis, amino alcohols like L-phenylalaninol serve as foundational chiral pool reagents. However, the precise functionalization of these molecules dictates their entire synthetic trajectory. The decision to mono-tosylate (N-tosyl phenylalaninol) versus di-tosylate (N,O-ditosyl phenylalaninol) is not merely a matter of protecting group strategy; it fundamentally alters the electronic landscape of the molecule.

This technical guide explores the causal mechanisms, structural divergence, and field-proven protocols that distinguish these two critical intermediates, demonstrating how one acts as a rigid chiral auxiliary while the other serves as a highly reactive electrophile for heterocyclic annulation.

Structural and Electronic Divergence

The addition of a p-toluenesulfonyl (tosyl) group to L-phenylalaninol drastically shifts its reactivity profile. The degree of tosylation determines whether the molecule will act as a nucleophile, a chelating ligand, or an electrophilic substrate.

  • N-Tosyl Phenylalaninol (Mono-tosylation): By carefully controlling reaction stoichiometry, the tosyl group is selectively attached to the more nucleophilic primary amine. This forms a stable sulfonamide while leaving the primary hydroxyl group (-OH) free. The free hydroxyl remains nucleophilic, and the bulky N-tosyl group provides significant steric shielding. Furthermore, the sulfonamide proton becomes moderately acidic (pKa ~11).

  • N,O-Ditosyl Phenylalaninol (Di-tosylation): Exhaustive tosylation functionalizes both the amine and the hydroxyl group. The critical transformation here is the conversion of the primary alcohol into an O-tosylate (-OTs). The O-tosyl group is a phenomenal leaving group due to the resonance stabilization of the resulting sulfonate anion. This transforms the adjacent carbon from a stable aliphatic center into a highly reactive electrophile.

Table 1: Physicochemical and Reactivity Profile
FeatureN-Tosyl PhenylalaninolN,O-Ditosyl Phenylalaninol
Degree of Tosylation Mono-tosylated (N-terminal)Di-tosylated (N- and O-terminal)
Hydroxyl Status Free, nucleophilic (-OH)Activated leaving group (-OTs)
Primary Application Chiral auxiliary, morpholine precursorPrecursor for chiral aziridines
Key Synthetic Role Directing group via steric bulk/chelationElectrophile for intramolecular

TsCl Equivalents Required 1.0 - 1.05 eq> 2.2 eq

N-Tosyl Phenylalaninol: A Versatile Chiral Auxiliary

In modern drug development, N-tosyl phenylalaninol is highly prized as a chiral auxiliary, most notably in stereoselective aldol additions. When the free hydroxyl group is esterified (e.g., with propionyl chloride), the resulting ester can be converted into a titanium enolate.

Mechanistic Causality: The success of this auxiliary relies on rigid transition state chelation. When treated with


, the titanium center coordinates with both the ester carbonyl oxygen and the sulfonamide oxygen. The bulky N-tosyl group and the benzyl side chain of the phenylalaninol backbone create a highly restricted chiral pocket. This forces the incoming aldehyde to approach from a single face (facial selectivity), resulting in syn- or anti-aldol products with exceptional diastereomeric ratios (dr)[1]. Furthermore, the free hydroxyl group allows N-tosyl phenylalaninol to act as a nucleophile in the synthesis of chiral morpholines via reaction with vinylsulfonium salts[2].

G A L-Phenylalaninol (Nucleophilic -NH2 & -OH) B N-Tosyl Phenylalaninol (Nucleophilic -OH only) A->B TsCl (1.0 eq) Chemoselectivity C Propionate Ester (Chiral Auxiliary) B->C Propionyl Chloride Esterification D Titanium Enolate (Locked Conformation) C->D TiCl4, Base Chelation E syn-Aldol Product (High Diastereoselectivity) D->E Aldehyde Facial Attack

Caption: Workflow of N-Tosyl Phenylalaninol as a chiral auxiliary in stereoselective aldol additions.

N,O-Ditosyl Phenylalaninol: Precursor to Chiral Aziridines

Conversely, N,O-ditosyl phenylalaninol is engineered for self-destruction—specifically, intramolecular cyclization. It is the premier intermediate for synthesizing (S)-2-benzyl-1-(p-tolylsulfonyl)aziridine, a highly strained heterocycle used for installing chiral amine motifs in active pharmaceutical ingredients (APIs)[3][4].

Mechanistic Causality: The dual functionalization sets up a perfect intramolecular


 system. Upon exposure to a base, the acidic sulfonamide proton is removed, generating a nitrogen anion. Because the O-tosylate is situated just three atoms away, the nitrogen anion undergoes a rapid 3-exo-tet cyclization. The orbital alignment allows the lone pair on the nitrogen to attack the 

antibonding orbital of the C-O bond, ejecting the tosylate leaving group and forming the aziridine ring. Because the reaction occurs at the primary carbon, the stereocenter at the adjacent carbon remains perfectly intact.

G A N,O-Ditosyl Phenylalaninol (Latent Electrophile) B Sulfonamide Anion (Nucleophilic Nitrogen) A->B Base (e.g., KOH) Deprotonation C Intramolecular SN2 (3-exo-tet Cyclization) B->C N- attacks C-OTs Orbital Alignment D N-Tosyl-2-benzylaziridine (Strained Heterocycle) C->D -OTs Leaving Group Inversion of Configuration

Caption: Mechanistic pathway of N,O-Ditosyl Phenylalaninol cyclization to form chiral aziridines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the causal reasoning behind each experimental parameter.

Protocol A: Chemoselective Synthesis of N-Tosyl Phenylalaninol
  • Dissolution: Dissolve L-phenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: DCM provides a non-polar, aprotic environment that prevents solvent-mediated side reactions.

  • Base Addition: Add triethylamine (

    
    , 1.2 eq) and cool the mixture to 0 °C. Causality: 
    
    
    
    acts as an acid scavenger for the HCl byproduct. Cooling to 0 °C suppresses the reaction kinetics, maximizing chemoselectivity for the highly nucleophilic amine over the less nucleophilic hydroxyl group.
  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.05 eq) dropwise as a solution in DCM. Causality: Strict stoichiometric control prevents over-tosylation.

  • Validation: Quench with saturated aqueous

    
    , extract, and recrystallize. Self-Validation:  The presence of a broad O-H stretch (~3300 
    
    
    
    ) in FTIR and a 1H NMR integration showing only one tosyl methyl group (~2.4 ppm) confirms mono-protection.
Protocol B: Exhaustive Synthesis of N,O-Ditosyl Phenylalaninol
  • Dissolution: Dissolve L-phenylalaninol (1.0 eq) in anhydrous pyridine. Causality: Pyridine acts as both the solvent and a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate.

  • Tosylation: Add TsCl (2.5 eq) in portions at 0 °C, then allow the reaction to warm to room temperature and stir for 12-24 hours. Causality: The excess TsCl, elevated temperature, and extended reaction time force the kinetically slower esterification of the primary alcohol to completion after the amine has been protected.

  • Validation: Pour the mixture into ice water to precipitate the product. Wash with cold dilute HCl to remove residual pyridine. Self-Validation: The complete absence of an O-H stretch in FTIR and a significant downfield shift of the

    
     protons in 1H NMR validates di-tosylation.
    
Protocol C: Intramolecular Aziridination from N,O-Ditosyl Phenylalaninol
  • Deprotonation: Dissolve N,O-ditosyl phenylalaninol in a biphasic mixture of toluene and aqueous KOH (or anhydrous THF with NaH). Causality: The strong base deprotonates the acidic sulfonamide proton (pKa ~11), generating the requisite nitrogen anion.

  • Cyclization: Heat the mixture mildly (40 °C) for 2 hours. Causality: Thermal energy overcomes the activation barrier for the 3-exo-tet intramolecular

    
     attack, forcing the displacement of the O-tosylate.
    
  • Validation: Extract the organic layer, concentrate, and purify via column chromatography. Self-Validation: The disappearance of the O-tosyl aromatic protons and the emergence of characteristic high-field, highly coupled aziridine ring protons (2.0-3.0 ppm) in 1H NMR validate successful cyclization[3].

Quantitative Data Summary

The following table summarizes the expected yields and reaction parameters for the key transformations discussed, demonstrating the high efficiency of these chiral pool derivatives.

Table 2: Quantitative Yields in Key Transformations
SubstrateTransformationReagents / ConditionsYield (%)Reference
N-Tosyl-L-phenylalaninolMorpholine AnnulationDiphenyl(vinyl)sulfonium triflate,

94%[2]
N-Tosyl-L-phenylalaninolsyn-Aldol Addition

,

, Aldehyde
> 85% (High dr)[1]
N,O-Ditosyl-L-phenylalaninolAziridinationKOH or NaH, THF/

84 - 93%[3]

References

  • [1] Ghosh, A. K., & Gulliver, J. P. (2022). Highly Diastereoselective asymmetric syn-aldol reactions of (R)-(N-tosyl)phenylalaninol propionate-derived titanium enolate and bidentate aromatic and aliphatic aldehydes. Tetrahedron Letters. Available at:[Link]

  • [3] LookChem Database. Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)- Synthesis Routes. Available at:[Link]

  • [4] Viso, A., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Stereochemistry of D-Phenylalaninol Ditosyl Derivatives: A Technical Guide to Synthesis and Chiral Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the stereochemical behavior, synthesis, and applications of


-ditosyl-D-phenylalaninol .[1] As a critical intermediate in the "chiral pool" synthesis strategy, this derivative serves as the primary gateway to enantiopure 

-tosyl aziridines
, which are versatile electrophiles in drug development.

The core value of this guide lies in clarifying the stereochemical retention during the cyclization process—a frequent point of confusion in nucleophilic substitution mechanics. By mastering this pathway, researchers can access high-value chiral building blocks for amphetamine derivatives, oxazolidinones, and diamine ligands with predictable absolute configuration.

Part 1: Structural Fundamentals & Stereochemistry[1]

The Chiral Scaffold

The starting material, D-phenylalaninol (CAS: 5267-64-1), is derived from D-phenylalanine .[1] It possesses a single chiral center at the C2 position.

  • IUPAC Name: (

    
    )-2-amino-3-phenylpropan-1-ol[1][2][3]
    
  • Configuration: (

    
    )-isomer (derived from D-amino acid).[1]
    
  • Key Feature: The presence of both an amine and a primary alcohol allows for differential protection/activation.

The Ditosyl Derivative

Reaction with


-toluenesulfonyl chloride (TsCl) typically yields the 

-ditosyl derivative
(CAS: 140145-73-9).[1]
  • Structure: (

    
    )-2-(4-methylphenyl)sulfonamido-3-phenylpropyl 4-methylbenzenesulfonate.[1]
    
  • Role: The

    
    -tosyl group acts as a leaving group, while the 
    
    
    
    -tosyl group increases the acidity of the amide proton, facilitating intramolecular cyclization.
Stereochemical Integrity (The "Retention" Rule)

A critical mechanistic distinction must be made regarding the transformation of the ditosyl derivative into an aziridine.

  • Standard

    
    :  Usually implies inversion of configuration.
    
  • Intramolecular Cyclization: In this specific pathway, the nucleophile is the nitrogen atom attached to the chiral center (

    
    ), and the electrophile is the achiral primary carbon (
    
    
    
    ).
  • Outcome: Since the bond-breaking and bond-forming events occur at the achiral

    
    , the chiral center at 
    
    
    
    is not perturbed.[1] Therefore, stereochemistry is retained .

Stereochemistry cluster_0 Chiral Center (C2) Stability Start D-Phenylalaninol (R-Configuration) Inter N,O-Ditosyl Intermediate (R-Configuration) Start->Inter TsCl, Base (Retention) Prod N-Tosyl Aziridine (R-Configuration) Inter->Prod Base (e.g., K2CO3) Intramolecular SN2 (RETENTION) note CRITICAL: Nucleophilic attack occurs at C1 (achiral). C2 (Chiral) is the nucleophile carrier. NO INVERSION. Inter->note

Figure 1: Stereochemical pathway demonstrating retention of configuration during the transition from amino alcohol to aziridine.

Part 2: Synthesis & Mechanistic Pathways[1][4]

Reaction Pathway

The synthesis involves two distinct phases: Activation (Ditosylation) and Cyclization (Aziridination). While these can be performed in a one-pot protocol, isolating the ditosyl intermediate often provides higher purity for rigorous analytical standards.

Phase 1: Ditosylation

The amino alcohol reacts with 2.2–2.5 equivalents of TsCl.

  • Regioselectivity: The amine is more nucleophilic and reacts first (

    
    -tosylation), followed by the alcohol (
    
    
    
    -tosylation).[1]
  • Conditions: Pyridine is the standard solvent/base, acting as a nucleophilic catalyst.

Phase 2: Cyclization (The Wenker Synthesis Variation)

Treatment with a base (e.g.,


 in MeCN or KOH in 

) deprotonates the sulfonamide.
  • Mechanism: The resulting sulfonamidate anion (

    
    ) attacks the carbon bearing the 
    
    
    
    -tosyl group.[1]
  • Thermodynamics: Formation of the 3-membered ring is driven by the high leaving group ability of the tosylate and the proximity of the nucleophile (entropy).

Mechanism Step1 D-Phenylalaninol (Nucleophile) Step2 Reaction with TsCl (2.5 eq) Step1->Step2 Step3 N,O-Ditosyl Intermediate (Stable Solid) Step2->Step3 Pyridine, 0°C to RT Step4 Deprotonation (-H+) Step3->Step4 K2CO3 / MeCN Step5 Intramolecular Nucleophilic Attack Step4->Step5 Kinetic Control Step6 (R)-N-Tosyl-2-benzylaziridine Step5->Step6 Loss of TsO-

Figure 2: Step-wise mechanistic flow from D-phenylalaninol to the aziridine scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of -Ditosyl-D-phenylalaninol

Objective: Isolate the bis-sulfonated intermediate for characterization or storage.

Reagents:

  • D-Phenylalaninol (10 mmol, 1.51 g)[1]

  • 
    -Toluenesulfonyl chloride (22 mmol, 4.20 g)[1]
    
  • Pyridine (20 mL, anhydrous)

  • Dichloromethane (DCM) for extraction[1]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add D-phenylalaninol and pyridine.[1] Cool to 0°C.

  • Addition: Add TsCl portion-wise over 15 minutes to maintain temperature <5°C. The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The intermediate (

    
    ) should be distinct from the mono-N-tosyl (
    
    
    
    ).[1]
  • Workup: Pour mixture into ice-water (100 mL). Extract with DCM (

    
     mL). Wash organics with 1M HCl (to remove pyridine), sat. 
    
    
    
    , and brine.
  • Purification: Dry over

    
    , concentrate. Recrystallize from EtOH/Hexane to yield white crystals.
    
Protocol B: One-Pot Cyclization to Aziridine

Objective: Direct conversion to the aziridine without isolating the ditosyl species.

Procedure:

  • Follow Protocol A steps 1–3.

  • Cyclization: Instead of workup, add

    
     (40 mmol) and dilute with acetonitrile if the mixture is too viscous. Heat to reflux for 2 hours.
    
  • Workup: Filter salts, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc 9:1).

Part 4: Characterization Data

Reliable identification of the ditosyl derivative requires distinguishing it from the mono-tosyl impurity.

Table 1: Representative NMR Data (in


) 
PositionProton (

)
Shift (

ppm)
MultiplicityKey Diagnostic Feature
Aromatic (Ts) Ar-H 7.20 – 7.80MultipletsIntegration of 8H indicates two Ts groups.[1]
Methyl (Ts) Ar-CH

2.40 – 2.45Singlet (x2)Two distinct methyl peaks (or overlapping) confirm bis-tosylation.[1]
Chiral Center CH -N~3.80MultipletShifted downfield due to sulfonamide.[1]
Primary C CH

-OTs
3.90 – 4.10ddCritical: Significant downfield shift vs. alcohol (3.5 ppm) confirms O-tosylation.[1]
Amide NH ~5.0 – 5.5DoubletExchangeable with

.

Physical Properties:

  • Appearance: White crystalline solid.

  • Melting Point: ~104–106 °C (Typical for pure ditosylates of this class).

  • Solubility: Soluble in DCM,

    
    , EtOAc; insoluble in water.
    

Part 5: Applications in Drug Development[1]

The D-phenylalaninol ditosyl derivative is a high-value intermediate because it locks the stereochemistry for subsequent nucleophilic ring-opening reactions.[1]

  • Chiral Ligands: Precursor to

    
    -symmetric bis-oxazolines (BOX ligands) used in asymmetric catalysis.[1]
    
  • Amphetamine Derivatives: Regioselective ring opening of the aziridine with hydrides (

    
    ) yields D-amphetamine derivatives with high enantiomeric excess (
    
    
    
    ).
  • Peptidomimetics: The aziridine can be opened by thiols or amines to create non-natural amino acid scaffolds for protease inhibitors.

References

  • Synthesis of N-Tosyl Aziridines: Berry, M. B., & Craig, D. (1992). Synlett, 1992(1), 41-44.[1] (Methodology for aziridination via tosylates).

  • Stereochemical Retention: Dauban, P., & Dodd, R. H. (2002). Organic Letters, 4(15), 2613-2615.[1]

  • Protocol Validation: Ghorbani-Vaghei, R., et al. (2002). Molecules, 7, 5267-64-1.[4] (Specifics on D-phenylalaninol derivatives).

  • Characterization Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 853475, D-Phenylalaninol.

  • Aziridine Ring Opening: Yadav, J. S., et al. (2002). Tetrahedron Letters, 43, 2095.

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of N,O-Ditosyl D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,O-ditosyl D-phenylalaninol (N,O-bis(p-toluenesulfonyl)-D-phenylalaninol) is a critical chiral intermediate characterized by high lipophilicity and low aqueous solubility. Its structural dual-functionalization—comprising a sulfonamide on the amine and a sulfonate ester on the hydroxyl group—renders it distinct from its mono-protected precursors. This guide provides a definitive technical analysis of its solubility behavior, thermodynamic properties, and purification protocols.

Key Insight: The compound exhibits a "Lipophilic Shielding" effect where the two bulky tosyl groups mask the polar core, driving solubility in chlorinated and aromatic solvents while rendering it virtually insoluble in aqueous media and aliphatic hydrocarbons.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the molecular architecture is prerequisite to predicting solvent interaction.

PropertySpecification
Chemical Name N,O-bis(p-toluenesulfonyl)-D-phenylalaninol
CAS Number 140145-73-9
Molecular Formula C₂₃H₂₅NO₅S₂
Molecular Weight 459.58 g/mol
Chirality D-isomer (R-configuration at chiral center)
Predicted LogP ~3.8 – 4.2 (High Lipophilicity)
Physical State White to off-white crystalline solid
Melting Point 108°C – 115°C (Dependent on polymorph/purity)

Solubility Profile

The following data categorizes solvent compatibility based on dielectric constant (


) and dipole moment, essential for process design (extraction, crystallization, and chromatography).
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent interaction with the aromatic

-systems of the tosyl groups; primary choice for extraction.
Polar Aprotic Acetone, THF, Ethyl AcetateModerate to High Good solvation of the sulfonamide moiety; useful for reaction media.
Polar Protic Methanol, Ethanol, IsopropanolTemperature Dependent Sparingly soluble at RT; highly soluble at reflux. Ideal for recrystallization.
Aromatic Hydrocarbons Toluene, BenzeneModerate Soluble due to

-

stacking interactions with the three phenyl rings.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)Lack of polar interaction capability; excellent anti-solvents.
Aqueous Media Water, BrineInsoluble Hydrophobic effect dominates; compound precipitates immediately.
Thermodynamic Considerations

The dissolution of N,O-ditosyl D-phenylalaninol in alcohols is endothermic (


).
  • Implication: Solubility increases significantly with temperature.

  • Process Tip: A cooling ramp from reflux (78°C in EtOH) to ambient (25°C) creates high supersaturation, driving efficient crystallization.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To quantify the exact solubility limit in a target solvent at a specific temperature.

Materials:

  • Analytical Balance (0.1 mg precision)

  • Thermostated shaker or water bath

  • 0.45 µm PTFE Syringe Filters (Hydrophobic)

  • Scintillation vials

Workflow:

  • Saturation: Add excess N,O-ditosyl D-phenylalaninol solid to 5.0 mL of the target solvent in a vial.

  • Equilibration: Agitate at the set temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Withdraw 2.0 mL of the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

  • Quantification: Weigh the vial with residue (

    
    ).
    
    • Calculation:

      
      
      
Protocol B: Purification via Recrystallization (Ethanol/Water System)

Objective: To isolate high-purity crystalline material from crude reaction mixtures.

Rationale: The compound is soluble in hot ethanol but insoluble in water. This "solvent/anti-solvent" method yields high recovery and purity.

Step-by-Step Methodology:

  • Dissolution: Place 10.0 g of crude N,O-ditosyl D-phenylalaninol in a 250 mL Erlenmeyer flask.

  • Solvation: Add absolute Ethanol (approx. 50-70 mL) and heat to reflux (80°C) with magnetic stirring until the solid completely dissolves. Note: If particulates remain, perform a hot filtration.

  • Nucleation Setup: Remove from heat. While still hot, slowly add deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add a minimal amount of hot Ethanol (1-2 mL) to clear the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not disturb the flask.

  • Maturation: Cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Visualization & Decision Logic

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the process goal (Extraction vs. Crystallization).

SolventSelection Start Process Goal Extraction Extraction / Workup Start->Extraction Crystallization Recrystallization / Purification Start->Crystallization Chromatography Chromatography (TLC/HPLC) Start->Chromatography DCM Dichloromethane (DCM) (High Solubility, Immiscible with H2O) Extraction->DCM Primary Choice EtOAc Ethyl Acetate (Moderate Solubility, Safer) Extraction->EtOAc Green Alternative SingleSolvent Single Solvent System Crystallization->SingleSolvent BiSolvent Binary System (Solvent/Anti-Solvent) Crystallization->BiSolvent HexEtOAc Hexane / Ethyl Acetate (Standard Normal Phase) Chromatography->HexEtOAc Ethanol Ethanol or Methanol (Soluble Hot / Insoluble Cold) SingleSolvent->Ethanol DCM_Hex DCM + Hexane (Dissolve in DCM, precipitate with Hexane) BiSolvent->DCM_Hex

Caption: Decision matrix for selecting solvent systems based on intended unit operation.

Diagram 2: Recrystallization Workflow (Protocol B)

Visualizing the thermodynamic manipulation required for purification.

Recrystallization Raw Crude Solid (Impure) Dissolve Dissolution (Reflux in EtOH, T > 75°C) Raw->Dissolve Heat CloudPoint Cloud Point (Add H2O dropwise) Dissolve->CloudPoint Anti-solvent Clear Clarification (Add trace EtOH) CloudPoint->Clear Re-solvation Cool Cooling Ramp (75°C -> 25°C -> 4°C) Clear->Cool Supersaturation Filter Filtration & Wash (Cold EtOH/H2O) Cool->Filter Precipitation Pure Pure Crystals (N,O-ditosyl D-phenylalaninol) Filter->Pure Drying

Caption: Step-by-step thermodynamic trajectory for the Ethanol/Water recrystallization protocol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71777228, N,O-Ditosyl D-Phenylalaninol. Retrieved from [Link]

  • Organic Syntheses (2010). General procedures for sulfonamide purification and crystallization. Org.[1][2] Synth. 2010, 87, 231.[2] Retrieved from [Link]

  • European Patent Office. EP0373583B1: Recovery of L-phenylalanine from its racemic mixtures. (Relevant for solubility behavior of phenylalanine derivatives). Retrieved from [Link][3]

Sources

Technical Guide: N,O-Ditosyl D-Phenylalaninol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N,O-ditosyl D-phenylalaninol as a chiral building block Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,O-Ditosyl D-phenylalaninol (CAS: 140145-73-9) serves as a critical electrophilic scaffold in the synthesis of enantiopure pharmaceutical intermediates.[1][2][3] Unlike its parent amino alcohol, which acts primarily as a nucleophile or ligand, the N,O-ditosyl derivative functions as a "stored" equivalent of the highly reactive N-tosyl-2-benzylaziridine .[1][2][3]

This guide details the preparation, mechanistic behavior, and application of this building block. By converting the stable N,O-ditosyl precursor into the aziridine intermediate, researchers can access a wide array of chiral amines, diamines, and N-heterocycles with high stereochemical fidelity. This pathway is particularly valued in medicinal chemistry for constructing (R)-configured pharmacophores found in protease inhibitors and GPCR ligands.[1][2][3]

Molecular Architecture & Properties[1][2][3][4][5]

PropertyData
IUPAC Name (2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl 4-methylbenzenesulfonate
CAS Number 140145-73-9
Molecular Formula

Molecular Weight 459.58 g/mol
Chirality D-isomer (R-configuration at C2)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, Acetonitrile; Insoluble in water
Stability Stable at room temperature; hydrolyzes slowly in strong acid/base
Structural Significance

The molecule features two p-toluenesulfonyl (tosyl) groups with distinct reactivities:[1][2][3]

  • O-Tosyl (Primary): A potent leaving group located on a primary carbon, susceptible to intramolecular displacement.[3]

  • N-Tosyl (Secondary): A sulfonamide moiety that acidifies the N-H proton (

    
    ), facilitating base-mediated deprotonation.[1][2][3]
    

Synthesis Protocol: The "Bis-Tosylation" Workflow[1][2][3]

This protocol outlines the conversion of D-phenylalaninol to the N,O-ditosyl derivative.[1][2] The reaction must be controlled to prevent premature cyclization to the aziridine or formation of the N-monotosyl byproduct.[2]

Reagents & Materials[2][3][7][8][9][10][11][12][13]
  • Substrate: D-Phenylalaninol (>98% ee).

  • Reagent: p-Toluenesulfonyl chloride (TsCl), recrystallized.[1][3]

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: Triethylamine (TEA) or Pyridine.[1][3]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, 5 mol%).[1][3]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with D-phenylalaninol (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (2.5 equiv) dropwise. If using DMAP, add it now.

  • Sulfonylation: Add TsCl (2.2 equiv) portion-wise over 15 minutes. Note: Rapid addition can cause exotherms that degrade stereochemical purity.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 2:1).[3] The starting material (

    
    ) should disappear, and the bis-tosyl product (
    
    
    
    ) should appear.[3]
  • Quench & Workup:

    • Quench with saturated

      
       solution.[2][3]
      
    • Extract with DCM (

      
      ).[3]
      
    • Wash combined organics with 1M HCl (to remove excess amine), then brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

Yield Expectation: 85–95% Quality Control:


 NMR should show two distinct methyl signals for the tosyl groups (approx. 2.40 ppm and 2.45 ppm).[3]

Mechanistic Versatility: The Aziridine Gateway

The N,O-ditosyl derivative is rarely the final product; it is a precursor. Upon treatment with a mild base (e.g.,


 in MeCN), it undergoes intramolecular nucleophilic substitution (

)
.
The Mechanism[14]
  • Deprotonation: Base removes the acidic sulfonamide proton.[3]

  • Cyclization: The nitrogen anion attacks the C1 carbon bearing the O-tosyl group.[1][2][3]

  • Displacement: The O-tosyl group leaves, forming (R)-N-tosyl-2-benzylaziridine .[1][2][3]

Crucial Stereochemical Note: Since the displacement occurs at the primary carbon (C1), the chiral center at C2 is not inverted during ring closure. The (R)-configuration of D-phenylalaninol is preserved in the aziridine.[1][2][3]

Visualization: Synthesis & Cyclization Pathway[1][2]

SynthesisPathway Start D-Phenylalaninol (R-isomer) Inter N,O-Ditosyl D-Phenylalaninol Start->Inter TsCl (2.2 eq) TEA, DCM, 0°C Aziridine (R)-N-Tosyl-2- benzylaziridine Inter->Aziridine K2CO3, MeCN Intramolecular SN2

Figure 1: The conversion of D-Phenylalaninol to the reactive Aziridine intermediate via the N,O-ditosyl scaffold.[1][3]

Applications in Asymmetric Synthesis

Once the aziridine is formed (either isolated or generated in situ from the N,O-ditosyl precursor), it becomes a powerful electrophile for ring-opening reactions.[1][3]

A. Regioselective Ring Opening

The N-tosyl aziridine ring can be opened by nucleophiles at two positions:

  • C3 (Terminal): Favored by steric control.[1][3] Nucleophiles attack the less hindered carbon. This retains the stereochemistry at C2.

  • C2 (Benzylic): Favored by electronic control (benzylic cation stabilization) or specific Lewis acids.[1][3] This results in inversion of configuration.[3]

Standard Protocol (Terminal Attack): Reacting N,O-ditosyl D-phenylalaninol with a primary amine in the presence of DIPEA (generating aziridine in situ) typically yields the 1,2-diamine via attack at the terminal carbon.[1][3]

B. Synthesis of Chiral Heterocycles

The building block is essential for synthesizing:

  • Piperazines: Reaction with amino esters followed by cyclization.[1][2][3]

  • Morpholines: Reaction with halo-alcohols or epoxides.[1][2][3]

  • Thiomorpholines: Reaction with mercapto-alcohols.[1][2][3]

Visualization: Divergent Reactivity[1][2]

Reactivity Aziridine (R)-N-Tosyl-2- benzylaziridine Prod_A Chiral 1,2-Diamine (Retained Config) Aziridine->Prod_A Nu- (Steric Control) Attack at C3 (Terminal) Prod_B Inverted Amine (Inverted Config) Aziridine->Prod_B Nu- / Lewis Acid Attack at C2 (Benzylic)

Figure 2: Regioselective pathways for aziridine ring opening. Path A is the dominant pathway for unactivated nucleophiles.

Troubleshooting & Storage

Handling the Intermediate

The N,O-ditosyl compound is stable and can be stored for months at 4°C. However, the aziridine derived from it is reactive.

  • Recommendation: Store the N,O-ditosyl derivative. Generate the aziridine in situ or immediately prior to use.

Common Issues
IssueCauseSolution
Low Yield Hydrolysis of TsClEnsure solvents are anhydrous; use fresh TsCl.
Mono-tosylation Insufficient TsCl or BaseUse >2.2 eq TsCl and >2.5 eq Base.[1][2][3] Monitor by TLC.[2][3]
Racemization High Temp during Aziridine formationPerform cyclization at RT or below; avoid strong heating.[1][2][3]

References

  • Synthesis of N-Tosyl Aziridines: Berry, M. B., & Craig, D. (1992). "Syn-selective additions of allylsilanes to N-tosyl imines." Synlett, 1992(01), 41-44. [3]

  • Aziridine Ring Opening: McCoull, W., & Davis, F. A. (2000). "Recent Synthetic Applications of Chiral Aziridines." Synthesis, 2000(10), 1347-1365.

  • General Reactivity of Amino Alcohols: Bergmeier, S. C. (2000).[3] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.

  • D-Phenylalaninol Properties: PubChem Compound Summary for CID 853475, D-Phenylalaninol.

Sources

Strategic Synthesis of N,O-Ditosyl D-Phenylalaninol: Precursor Selection and Process Control

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic synthesis of N,O-ditosyl D-phenylalaninol , a critical electrophilic scaffold used to access chiral aziridines and oxazolines in drug development.

Executive Summary

The synthesis of N,O-ditosyl D-phenylalaninol (also referred to as N-(p-toluenesulfonyl)-D-phenylalaninol O-p-toluenesulfonate) represents a pivotal activation step in transforming the chiral pool amino acid D-phenylalanine into reactive heterocyclic intermediates. This molecule contains two distinct electrophilic sites: the sulfonamide (N-Ts) , which acidifies the N-H bond, and the sulfonate ester (O-Ts) , which converts the hydroxyl group into an excellent leaving group.

This guide details a robust, self-validating protocol for the one-pot, two-step ditosylation of D-phenylalaninol. Unlike standard protections, this process requires kinetic control to ensure complete functionalization of the sterically distinct amine and alcohol moieties without racemization or chlorination side-reactions.

Retrosynthetic Analysis & Pathway

The synthesis is best understood as a sequential activation. The amine is tosylated first due to its higher nucleophilicity, followed by the alcohol.

Retrosynthesis Aziridine N-Tosyl-D-Aziridine (Target Heterocycle) Ditosyl N,O-Ditosyl D-Phenylalaninol (Activated Intermediate) Aziridine->Ditosyl Ring Closure (Base-mediated) MonoTosyl N-Tosyl D-Phenylalaninol (Transient Intermediate) Ditosyl->MonoTosyl O-Sulfonylation (Slow Step) PheOl D-Phenylalaninol (Core Scaffold) MonoTosyl->PheOl N-Sulfonylation (Fast Step) DPhe D-Phenylalanine (Chiral Pool Start) PheOl->DPhe Reduction (NaBH4/I2 or LiAlH4)

Figure 1: Retrosynthetic disconnection showing the sequential activation of D-phenylalanine.

Precursor Selection & Quality Control

A. Primary Scaffold: D-Phenylalaninol
  • Source: Commercial (CAS: 5267-64-1) or synthesized via reduction of D-Phenylalanine.

  • Critical Quality Attribute (CQA): Optical purity (

    
     ee).
    
  • Synthesis Note: If synthesizing from D-Phenylalanine, the NaBH

    
    /I
    
    
    
    system
    is preferred over LiAlH
    
    
    for safety and ease of workup, yielding the amino alcohol without racemization [1].
B. Reagent: p-Toluenesulfonyl Chloride (TsCl)
  • Role: Dual electrophile for both N- and O-functionalization.

  • Purity Requirement: Must be free of p-toluenesulfonic acid (TsOH). Impure TsCl contains TsOH, which can catalyze side reactions or consume the base.

  • Pre-treatment: If the TsCl is old or caked, dissolve in CHCl

    
    , wash with water, dry over MgSO
    
    
    
    , and recrystallize from petroleum ether.
C. Base & Solvent System[1][2][3]
  • Pyridine: Acts as both solvent and base. It forms an active

    
    -sulfonylpyridinium intermediate that accelerates the reaction.
    
  • DMAP (4-Dimethylaminopyridine): Essential catalyst.[1] The O-tosylation (alcohol) is kinetically slow compared to the amine. DMAP facilitates the attack of the alcohol on the sulfonyl center [2].

Experimental Protocol: One-Pot N,O-Ditosylation

This protocol uses a 2.5 equivalent excess of TsCl to ensure complete conversion of the less reactive hydroxyl group.

Reagents
ComponentEquivalentsRole
D-Phenylalaninol 1.0 eqSubstrate
p-Toluenesulfonyl Chloride 2.5 - 3.0 eqElectrophile
Pyridine Solvent (10-15 vol)Base/Solvent
DMAP 0.1 eqAcyl Transfer Catalyst
Dichloromethane (DCM) ExtractionWorkup Solvent
Step-by-Step Methodology
1. Reactor Setup
  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (N

    
    ) or Argon to maintain an inert atmosphere. Moisture competes with the alcohol for TsCl, producing TsOH.
    
2. Dissolution & N-Activation (0°C)
  • Charge D-Phenylalaninol (1.0 eq) and dry Pyridine (10 volumes). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Add TsCl (1.1 eq) portion-wise over 15 minutes.

  • Mechanistic Insight: The amine reacts almost immediately. An exotherm will be observed. Stir for 1 hour at 0°C.

  • Checkpoint: TLC (50% EtOAc/Hexane) should show the disappearance of the baseline starting material and the appearance of the N-monotosyl intermediate (Rf ~ 0.3-0.4).

3. O-Activation (RT)
  • Add the remaining TsCl (1.4 - 1.9 eq) and the DMAP (0.1 eq) .

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 12–16 hours.

  • Why DMAP? The secondary alcohol is sterically hindered by the adjacent benzyl group and the newly formed sulfonamide. DMAP is required to drive this step to completion.

4. Workup & Isolation
  • Quench: Pour the reaction mixture into ice-cold water (50 volumes) with vigorous stirring. The product may precipitate as an oil or solid.

  • Extraction: Extract with DCM (

    
    ).
    
  • Wash Cycle (Critical):

    • 1M HCl (cold): Wash the organic layer

      
       to remove Pyridine and DMAP. Ensure the aqueous layer is acidic (pH < 2).
      
    • Sat. NaHCO

      
      :  Wash 
      
      
      
      to neutralize acid traces.
    • Brine: Wash

      
       to remove water.
      
  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
5. Purification
  • The crude material is often a viscous oil or off-white solid.

  • Recrystallization: Dissolve in minimum hot Ethanol (EtOH) and add water dropwise until turbid. Cool to 4°C.[2]

  • Yield Target: 85-92%.

Self-Validating System: Characterization

To ensure the protocol worked, you must validate the presence of two tosyl groups and the integrity of the chiral center.

A. NMR Fingerprint ( H NMR in CDCl )
  • Aromatic Region: You will see three distinct aromatic systems:

    • Phenyl ring (5H, multiplet, ~7.1-7.3 ppm).

    • N-Tosyl ring (4H, AA'BB' system, ~7.5-7.7 ppm).

    • O-Tosyl ring (4H, AA'BB' system, often slightly shifted from the N-Ts).

  • Methyl Groups: Two distinct singlets around 2.40 - 2.45 ppm (integrating to 3H each). If you only see one methyl singlet integrating to 3H, you have failed to O-tosylate.

  • Chiral Methine (CH): A multiplet around 3.6-3.8 ppm.

  • Oxymethylene (CH

    
    -O):  These protons will shift significantly downfield (to ~3.9-4.1 ppm) compared to the starting alcohol, confirming the formation of the sulfonate ester.
    
B. Melting Point[1][5]
  • N,O-Ditosyl D-phenylalaninol typically melts in the range of 115–120°C (varies slightly by solvent). A sharp melting point confirms high purity.

Troubleshooting & Process Control

ObservationRoot CauseCorrective Action
Mono-tosylated product only O-sulfonylation is too slow.Add 0.2 eq DMAP; increase temp to 35°C; ensure anhydrous conditions.
Chlorinated Byproduct (R-Cl)Reaction of alcohol with Pyridine-HCl.Use excess base to neutralize HCl immediately; avoid high temps (>40°C) [3].
Low Yield / Sticky Oil Pyridine retention.Perform rigorous HCl washes during workup; recrystallize from EtOH/H

O.

References

  • McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58.13 (1993): 3568-3571. (Establishes NaBH4/I2 reduction protocol).
  • Chaudhary, S. K., & Hernandez, O. "4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols." Tetrahedron Letters, 20.2 (1979): 99-102.
  • Ding, R., et al. "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates."[3][4] Molbank, 2022.4 (2022): M1471. Link (Critical safety/selectivity warning regarding chlorination side reactions).

  • Berry, M. B., et al. "Synthesis of chiral aziridines." Organic Syntheses, 87 (2010).[5] (Contextualizes the use of ditosyl intermediates).

Sources

Technical Stewardship of Phenylalaninol Derivatives: Regulatory Status & Diversion Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylalaninol (specifically the L-isomer, CAS 3182-95-4) occupies a critical "grey zone" in chemical regulation.[1] While it serves as a fundamental chiral auxiliary in legitimate drug discovery—particularly in the synthesis of oxazolines and peptide mimetics—it is structurally one reduction step away from amphetamine .[2]

Unlike direct precursors such as Phenyl-2-propanone (P2P) or Phenylpropanolamine (PPA), phenylalaninol is not currently a List I chemical under the US Controlled Substances Act (CSA) nor a Category 1 precursor in the EU.[1][3] However, due to the emergence of "designer precursor" regulations and the "phenylalaninol route" to illicit stimulants, it is subject to increasing voluntary surveillance and "Know Your Customer" (KYC) protocols by major chemical suppliers.[1]

This guide provides a technical analysis of the regulatory landscape, the chemical causality behind diversion risks, and a self-validating compliance framework for research organizations.

Part 1: Chemical Basis of Regulation (The "Why")[3]

To understand the regulatory scrutiny, one must analyze the structural homology between phenylalaninol and controlled phenethylamines.

Structural Homology & Diversion Pathways

Phenylalaninol is the reduced alcohol form of the amino acid phenylalanine. In legitimate research, the hydroxyl group is used to anchor chirality (e.g., Evans auxiliaries). In illicit synthesis, this hydroxyl group is a "functional handle" that can be removed to yield amphetamine.[2]

The "Phenylalaninol Route":

  • Activation: The hydroxyl group of phenylalaninol is converted to a leaving group (e.g., halide or sulfonate).[2]

  • Reduction: The leaving group is reduced (hydrogenolysis) to a methyl group.[2][3]

  • Result: Amphetamine (or Methamphetamine if N-methylated).[1][2][3]

Chemical Pathway Visualization

The following diagram illustrates the divergence between legitimate research applications and illicit diversion pathways.

ChemicalPathway cluster_legend Pathway Legend Phenylalanine L-Phenylalanine (Precursor) Phenylalaninol L-Phenylalaninol (CAS 3182-95-4) Dual-Use Intermediate Phenylalanine->Phenylalaninol Reduction (LiAlH4/NaBH4) Oxazoline Chiral Oxazolines (Catalysis Ligands) Phenylalaninol->Oxazoline Cyclization (Legitimate R&D) PeptideMimetics Peptide Mimetics (HIV/Oncology Drugs) Phenylalaninol->PeptideMimetics Coupling HaloDerivative Halo-phenethylamine (Intermediate) Phenylalaninol->HaloDerivative Halogenation (SOCl2/PBr3) Amphetamine Amphetamine (Schedule II Controlled) HaloDerivative->Amphetamine Reduction (Catalytic Hydrogenation) key Green = Legitimate Research Red = Illicit Diversion Yellow = Regulated/Monitored

Figure 1: Divergent chemical pathways for L-Phenylalaninol. The red dashed line represents the "Phenylalaninol Route" monitored by intelligence agencies.

Part 2: Global Regulatory Landscape[2]

The regulatory status of phenylalaninol is defined by surveillance rather than scheduling .[2] It is widely considered a "Chemical of Concern" but lacks the strict registration requirements of List I chemicals.[2]

Comparative Regulatory Status Table[2][4]
JurisdictionRegulatory StatusClassificationResearcher Obligations
United States Non-Listed (Watch List)Not List I/II under CSA.[1][2][3]No DEA registration required for purchase.[1][2] Suppliers may require End-User Declaration (EUD).[1][2][3]
European Union Non-Scheduled Not Category 1/2/3.[2][3]Voluntary monitoring by industry.[2] "Catch-all" clauses for designer precursors may apply in specific member states.[1][2]
China Uncontrolled Not in Category I/II/III.[2][3][4]Standard chemical import/export controls apply.[1][2][5] No specific precursor license needed.[1][2]
UN (International) Surveillance Not in Table I/II of 1988 Convention.[2][3][4]Included in UNODC "Limited International Special Surveillance List" (ISSL) awareness programs.[2][3]
The "Special Surveillance" Nuance

While not federally scheduled, phenylalaninol is often flagged by the International Narcotics Control Board (INCB) and national agencies under "Special Surveillance Lists" (SSL).[3]

  • Mechanism: These lists are non-binding guides for chemical manufacturers.

  • Impact: Vendors (e.g., Sigma-Aldrich, Merck, TCI) utilize internal compliance software that flags phenylalaninol orders.[1]

  • Trigger: An order of 100g might pass, but 50kg will trigger a "Suspicious Order Report" (SOR) to the DEA or local authorities.

Part 3: Compliance Workflows for Researchers

For drug development professionals, the goal is to secure supply without triggering false compliance flags. The following protocol ensures self-validating compliance.

The "Know Your Customer" (KYC) Defense

Suppliers are the first line of defense. To prevent shipment delays, researchers should proactively provide:

  • End-User Declaration (EUD): A document on company letterhead stating the specific research application (e.g., "Synthesis of chiral ligands for asymmetric hydrogenation").[1][2][3]

  • Identity Verification: Corporate email addresses and delivery to commercial/university addresses only (residential delivery is an automatic red flag).

Internal Stewardship Protocol

Even if not legally mandated, treating phenylalaninol as a controlled substance is "Best Practice" (GxP).[2][3]

  • Inventory Logging: Track usage to the gram. Discrepancies suggest internal diversion.[2]

  • Access Control: Store in a locked cabinet accessible only to authorized chemists.

  • Waste Reconciliation: Ensure reaction waste volume correlates with input mass.

Compliance Decision Logic

Use this workflow to determine the necessary compliance steps for your specific jurisdiction and quantity.

ComplianceWorkflow Start New Phenylalaninol Order CheckList Is it explicitly Scheduled? (Check local List I/Cat 1) Start->CheckList IsScheduled Yes (e.g., PPA) CheckList->IsScheduled Yes NotScheduled No (Phenylalaninol) CheckList->NotScheduled No QuantityCheck Quantity > Threshold? (e.g., >1kg or >100g) NotScheduled->QuantityCheck SmallScale Small Scale (<100g) QuantityCheck->SmallScale Low Risk LargeScale Large Scale (>1kg) QuantityCheck->LargeScale High Risk StandardProc Standard Procurement (University/Corporate Address) SmallScale->StandardProc EnhancedDueDil Enhanced Due Diligence (Prepare EUD + ID) LargeScale->EnhancedDueDil VendorCheck Vendor Internal Flag? StandardProc->VendorCheck EnhancedDueDil->VendorCheck Release Shipment Released VendorCheck->Release Pass Hold Order Hold / DEA Report VendorCheck->Hold Fail (Suspicious)

Figure 2: Compliance decision tree for procurement of non-scheduled but sensitive precursors.

Part 4: Technical Handling & Safety[1]

Synthesis Safety

When using phenylalaninol in research (e.g., reduction of amino acids):

  • Reaction Hazards: Use of Lithium Aluminum Hydride (LiAlH4) to generate phenylalaninol from phenylalanine presents fire/explosion risks.[2][3]

  • Recommendation: Purchase commercially available phenylalaninol rather than synthesizing it in-house to avoid generating "precursor-from-precursor" regulatory questions.

Storage Stability[1]
  • Hygroscopicity: Phenylalaninol is hygroscopic.[2][3] Store under inert atmosphere (Argon/Nitrogen) to prevent degradation, which can complicate mass-balance accounting during audits.[1][2]

  • CAS Verification: Ensure you are ordering the correct isomer.[2]

    • L-Phenylalaninol (S-isomer): CAS 3182-95-4 (Most common in drug design).[1][2][3]

    • D-Phenylalaninol (R-isomer): CAS 5267-64-1.[1][2][3]

References

  • United Nations Office on Drugs and Crime (UNODC). (2022).[1][2][3] Multilingual Dictionary of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances.[1][2]

  • Drug Enforcement Administration (DEA). (2023).[2][3][6] Special Surveillance List of Chemicals, Products, Materials and Equipment Used in the Clandestine Production of Controlled Substances.[3]

  • European Chemicals Agency (ECHA). (2024).[2][3] Substance Information: (S)-2-amino-3-phenylpropan-1-ol.[1][2][3]

  • U.S. Government Publishing Office. (2010).[2][3] 21 CFR Part 1310 - Records and Reports of Listed Chemicals and Certain Machinery.[1][2][3]

  • World Health Organization (WHO). (2023). Pre-review of Phenylalaninol Derivatives for Critical Review.[3]

Sources

A Technical Guide to Ditosyl Amino Alcohol Derivatives: Synthesis, Mechanistic Insights, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Architectonics of Asymmetry

In the landscape of modern synthetic chemistry, the quest for enantiopure compounds is paramount, driven by the stringent demands of the pharmaceutical, agrochemical, and materials science industries. Nature’s own preference for chirality has inspired chemists to develop a vast toolkit of asymmetric transformations. Within this toolkit, chiral ligands—molecules that impart their handedness to a catalytic process—are the master architects. Among the most privileged and robust of these are the ditosyl amino alcohol derivatives, particularly the N,N'-ditosylated 1,2-diamines.

This guide eschews a conventional review format. Instead, it serves as a technical deep-dive for the practicing researcher and drug development professional. We will explore the foundational logic behind the synthesis of these ligands, dissect their mechanism of action in cornerstone asymmetric reactions, and survey their application where precision and stereocontrol are not just desired, but essential. Our focus will be on the causality behind the chemistry—why these structures are so effective and how their features can be rationally tuned for optimal performance.

The Ditosyl Motif: More Than a Protecting Group

The "ditosyl" component, two p-toluenesulfonyl (Ts) groups, is the defining feature of this ligand class. While often introduced as a protecting group for amines, its role in catalysis is far more profound.

  • Electronic Activation: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton. In many catalytic cycles, particularly in transfer hydrogenation, this acidic proton participates directly in the hydrogen transfer step, facilitating a concerted, low-energy pathway.

  • Steric Directing Group: The bulky tosyl groups create a well-defined, rigid chiral pocket around the metal center to which they coordinate. This steric environment is the primary determinant of enantioselectivity, as it forces the substrate to approach the metal from a specific trajectory, leading to the preferential formation of one enantiomer.

  • Chelation and Stability: Ditosylated 1,2-diamines act as powerful bidentate ligands, forming stable five-membered chelate rings with transition metals like Ruthenium, Rhodium, and Copper. This stable coordination sphere is crucial for maintaining the catalyst's integrity and activity throughout the reaction.

Chiral 1,2-diamines are foundational to the synthesis of these ligands and are ubiquitous in biologically active compounds and are widely applied as chiral auxiliaries and organocatalysts. Their importance has spurred the development of numerous catalytic methods for their synthesis.

Synthetic Strategies: Forging the Chiral Core

The modularity of ditosyl amino alcohol derivatives is a key advantage, allowing for extensive variation of the chiral backbone to fine-tune the catalyst's properties. The synthesis almost invariably begins with an enantiopure 1,2-diamine or a precursor like a 1,2-amino alcohol.

General Synthetic Workflow

A common and reliable pathway to access these ligands involves the tosylation of a commercially available or synthetically prepared chiral 1,2-diamine.

G Figure 1: General Synthesis of Ditosyl Diamine Ligands cluster_start Chiral Precursor cluster_reaction Reaction cluster_purification Workup & Purification start Enantiopure 1,2-Diamine (e.g., (1R,2R)-DPEN) reagents p-Toluenesulfonyl Chloride (TsCl) Pyridine or Et3N, DCM 0°C to Room Temperature start->reagents 1. Dissolve product N,N'-Ditosyl-1,2-Diamine (e.g., (1R,2R)-TsDPEN) reagents->product 2. Tosylation workup Aqueous Wash (e.g., 1M HCl, NaHCO3) product->workup 3. Quench & Extract purify Recrystallization or Column Chromatography workup->purify 4. Isolate final_product Final Ligand (>98% ee) purify->final_product 5. Characterize

Caption: General workflow for the synthesis of N,N'-ditosyl-1,2-diamine ligands.

Field-Proven Protocol: Synthesis of (1R,2R)-N,N'-Ditosyl-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN)

This protocol outlines the synthesis of one of the most widely used ligands in asymmetric transfer hydrogenation, developed by Noyori and coworkers.

Causality Behind Choices:

  • (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN): The starting material's C2 symmetry and defined stereochemistry are the ultimate source of chirality for the entire catalytic process.

  • p-Toluenesulfonyl chloride (TsCl): The source of the critical tosyl groups. An excess is used to ensure complete reaction of both amino groups.

  • Pyridine/Triethylamine (Et3N): Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.

  • Dichloromethane (DCM): A common, relatively non-polar solvent that readily dissolves the reactants but often allows the product to precipitate upon completion or concentration, aiding in purification.

  • 0°C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve (1R,2R)-(+)-1,2-diphenylethylenediamine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Addition of Base: Add triethylamine (2.5 eq.) or pyridine to the solution.

  • Tosylation: Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from a mixture of DCM and hexanes) or by column chromatography on silica gel to yield the pure (1R,2R)-TsDPEN ligand.

Applications in Asymmetric Catalysis: The Workhorse of Transfer Hydrogenation

The premier application of ditosyl diamine derivatives is as ligands in the transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. This reaction is a cornerstone of industrial synthesis for producing chiral alcohols and amines.

Asymmetric Transfer Hydrogenation of Ketones

A catalyst system typically composed of a Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral ditosyl diamine ligand is highly effective for the reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols with excellent enantioselectivity.

Mechanism of Action: The catalytic cycle, often referred to as the Noyori-type outer-sphere mechanism, avoids direct coordination of the substrate to the metal center.

  • Catalyst Activation: The precatalyst reacts with the chiral ligand and a base (often in the hydrogen source, like isopropanol or a formate salt) to form the active 16-electron Ru-hydride species.

  • Hydrogen Transfer: The ketone substrate interacts with the active catalyst through a hydrogen-bonding network involving the acidic N-H of the ligand and the Ru-H hydride. This creates a highly organized, six-membered pericyclic transition state.

  • Stereodifferentiation: The chiral environment created by the ligand's backbone (e.g., the phenyl groups in TsDPEN) and the bulky tosyl groups forces the ketone to orient in a way that minimizes steric clash. This orientation dictates which face of the carbonyl is reduced, leading to high enantioselectivity.

  • Product Release & Regeneration: The chiral alcohol product is released, and the 18-electron Ru-amido complex is formed. This complex then reacts with the hydrogen donor (e.g., isopropanol) to regenerate the active Ru-hydride catalyst, releasing acetone as a byproduct and completing the cycle.

G Figure 2: Catalytic Cycle of Asymmetric Transfer Hydrogenation precatalyst [RuCl(TsDPEN)(arene)] (Precatalyst) active_hydride [RuH(TsDPEN)(arene)] (Active 16e- Hydride) precatalyst->active_hydride Activation (Base, i-PrOH) ts_complex Transition State (Substrate-Catalyst Complex) active_hydride->ts_complex Substrate Association amido_complex [Ru(TsDPEN-H)(arene)] (18e- Amido Complex) ts_complex->amido_complex H-Transfer (Stereodetermining Step) alcohol Chiral Alcohol (Product) ts_complex->alcohol amido_complex->active_hydride Regeneration h_acceptor H-Acceptor (e.g., Acetone) amido_complex->h_acceptor h_donor Hydrogen Donor (e.g., i-PrOH) h_donor->amido_complex ketone Prochiral Ketone (Substrate) ketone->ts_complex

Methodological & Application

Application Notes & Protocols: Strategic Tosylation of D-Phenylalaninol for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive protocol for the tosylation of D-phenylalaninol, a critical chiral building block in pharmaceutical development. The conversion of the primary hydroxyl group of D-phenylalaninol into a tosylate is a foundational step, transforming it from a poor leaving group into an excellent one, thereby facilitating a wide array of nucleophilic substitution reactions essential for the synthesis of complex, high-value molecules.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and safety.

D-phenylalanine and its derivatives are crucial components in various therapeutic agents, including treatments for type 2 diabetes and antiviral drugs.[4] The strategic modification of D-phenylalaninol, via tosylation, allows for the introduction of diverse functional groups while preserving the critical stereochemistry of the parent molecule. The reaction with p-toluenesulfonyl chloride (TsCl) proceeds with retention of configuration at the carbon atom bearing the alcohol because the C-O bond remains intact throughout the transformation.[2][5]

Core Principles & Reaction Mechanism

The tosylation of an alcohol is a classic and reliable transformation in organic synthesis. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride.[2] This process is facilitated by a base, typically a tertiary amine like triethylamine (TEA) or pyridine, which serves two primary functions: it neutralizes the hydrochloric acid (HCl) generated during the reaction and deprotonates the intermediate oxonium ion to yield the final tosylate ester.[2][5]

The key to the success of this reaction lies in activating the hydroxyl group. The tosyl group is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge through resonance across the three oxygen atoms, rendering it a very weak base.[1]

Tosylation Mechanism D_Phe D-Phenylalaninol (R-OH) Oxonium Oxonium Ion [R-O(H+)-Ts] D_Phe->Oxonium Nucleophilic Attack on S TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Oxonium Base Base (e.g., TEA) Salt Base-H+ Cl- Base->Salt Deprotonation Tosyl_Ester Tosyl Ester (R-OTs) Oxonium->Tosyl_Ester

Caption: Reaction mechanism for the tosylation of D-phenylalaninol.

Detailed Experimental Protocol

This protocol is optimized for the efficient and high-yield synthesis of O-tosyl-D-phenylalaninol. It is imperative that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the p-toluenesulfonyl chloride.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
D-Phenylalaninol≥98% enantiomeric puritySigma-AldrichChiral integrity is critical.
p-Toluenesulfonyl chloride (TsCl)≥99%TCI ChemicalsShould be a fine, dry powder.[7]
Triethylamine (TEA)Anhydrous, ≥99.5%Acros OrganicsDistill from CaH₂ before use.
4-Dimethylaminopyridine (DMAP)≥99%Alfa AesarUsed as a catalyst.[6]
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse from a solvent purification system.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor aqueous work-up.
Brine (Saturated NaCl)ACS GradeVWRFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying the organic layer.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve D-phenylalaninol (1.0 eq., e.g., 5.00 g, 33.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the resulting clear, colorless solution to 0 °C using an ice-water bath.

  • Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.5 eq., e.g., 6.9 mL, 49.5 mmol) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq., e.g., 0.40 g, 3.3 mmol).[6]

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq., e.g., 7.56 g, 39.6 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 40% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-6 hours.

    • Self-Validation Check: On the TLC plate, the starting material (D-phenylalaninol) should show a low Rf value, while the product (O-tosyl-D-phenylalaninol) will have a higher Rf value. The disappearance of the starting material spot indicates reaction completion.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of deionized water.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure O-tosyl-D-phenylalaninol as a white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[2]

Process Workflow and Logic

Tosylation Workflow Setup 1. Reaction Setup (D-Phe, DCM under N2) Cooling 2. Cool to 0°C Setup->Cooling Add_Reagents 3. Add TEA, DMAP, & TsCl Cooling->Add_Reagents React 4. Stir & Monitor (TLC) Add_Reagents->React Quench 5. Quench (Add H2O) React->Quench Reaction Complete Extract 6. Aqueous Work-up (Wash & Separate) Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Crude Product Characterize 9. Characterize (NMR, MS) Purify->Characterize Pure Product

Caption: Experimental workflow for the tosylation of D-phenylalaninol.

Safety and Handling

p-Toluenesulfonyl Chloride (TsCl):

  • Hazards: Corrosive. Causes severe skin burns and eye damage.[8] Reacts with water to release hydrochloric acid.[9] It is also a lachrymator.[8]

  • Handling: Must be handled in a chemical fume hood. Wear impervious gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[7][8] Avoid inhalation of dust.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

    • Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[7]

Solvents and Reagents:

  • Dichloromethane (DCM): A suspected carcinogen. Handle with care in a well-ventilated fume hood.

  • Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.

All waste should be disposed of following institutional and local environmental regulations.

References

  • p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. PubMed. [Link]

  • Method for purifying L-phenylalanine.
  • Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. PMC. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]

  • p. 943 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • PURIFICATION AND CHARACTERIZATION OF A PHENYLALANINE AMMONIA-LYASE FROM OCIMUM BASILICUM. ResearchGate. [Link]

  • Purification of L-phenylalanine.
  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • SAFETY DATA SHEET - Tosyl chloride. arkem-group.com. [Link]

  • Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%(titr.). Cole-Parmer. [Link]

Sources

Application Note: Stereoretentive Synthesis of (R)-2-Benzyl-1-tosylaziridine from D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Application: Synthesis of chiral electrophilic building blocks for peptidomimetics, unnatural amino acids, and alkaloid APIs.

Introduction & Mechanistic Rationale

Chiral aziridines are highly strained, "spring-loaded" three-membered heterocycles that serve as premium electrophiles in organic synthesis [1]. When functionalized with an electron-withdrawing N-tosyl group, the aziridine ring becomes highly activated toward regioselective nucleophilic ring-opening, making it an indispensable intermediate in drug development [2].

The synthesis of (R)-2-benzyl-1-tosylaziridine from D-phenylalaninol (derived from inexpensive D-phenylalanine) is achieved via a highly efficient, one-pot biphasic protocol. This method circumvents the need to isolate the unstable N,O-ditosylate intermediate, utilizing a simple inorganic base to drive both the protection and the intramolecular 1,3-elimination (SN2 cyclization) [1].

The Causality of Reagent Selection
  • Dual Utility of the Tosyl Group: The addition of p-toluenesulfonyl chloride (TsCl) serves two critical functions. First, O-tosylation transforms the primary hydroxyl group from a poor leaving group into an excellent one (OTs). Second, N-tosylation drastically lowers the pKa of the amine, allowing it to be easily deprotonated by aqueous base.

  • Biphasic System (DCM/H2O): A biphasic system is employed to protect the highly reactive TsCl from rapid hydrolysis. The TsCl remains in the organic dichloromethane (DCM) phase, while the acid-base chemistry (neutralization of HCl and deprotonation of the sulfonamide) occurs rapidly at the liquid-liquid interface.

  • Stereochemical Integrity: The deprotonated nitrogen anion undergoes an intramolecular SN2 attack on the C1 carbon. Because the C1 carbon is achiral (a CH2 group) and the stereocenter resides exclusively at C2, the cyclization proceeds with complete retention of the original (R)-configuration.

Experimental Workflow & Mechanism

Workflow A D-Phenylalaninol (Aqueous/DCM) B Biphasic Tosylation (+ TsCl, 0 °C) A->B Step 1 C N,O-Ditosylate (Transient) B->C D In Situ Cyclization (KOH, RT) C->D Step 2 E (R)-2-Benzyl-1-tosylaziridine (Organic Phase) D->E

Caption: One-pot biphasic workflow for the synthesis of chiral N-tosyl aziridines.

Mechanism N1 1. N,O-Ditosylation Formation of TsNH-CH(Bn)-CH2-OTs N2 2. Interfacial Deprotonation KOH extracts N-H proton forming TsN(-) N1->N2 OH- (aq) N3 3. Intramolecular SN2 Attack Nitrogen anion attacks C1 carbon N2->N3 Fast N4 4. Tosylate Expulsion OTs(-) leaves, closing the 3-membered ring N3->N4 - OTs- N5 5. Stereoretentive Product (R)-2-Benzyl-1-tosylaziridine N4->N5 Retention at C2

Caption: Mechanistic pathway of the base-promoted intramolecular SN2 cyclization.

Quantitative Data & Reagent Preparation

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis. The massive excess of KOH is a deliberate design choice to ensure the aqueous phase remains highly alkaline, neutralizing the 2 equivalents of HCl generated during tosylation and leaving sufficient hydroxide to drive the cyclization [1].

ReagentMW ( g/mol )EquivalentsAmountRole
D-Phenylalaninol 151.211.01.51 gChiral starting material
p-Toluenesulfonyl chloride 190.652.54.77 gElectrophile / Activating agent
Potassium Hydroxide (KOH) 56.1110.05.61 gBase / Acid scavenger
Dichloromethane (DCM) 84.93Solvent30 mLOrganic phase
Distilled Water (H2O) 18.02Solvent30 mLAqueous phase

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and chromatographic markers are embedded within the steps to ensure the chemist can verify the reaction trajectory in real-time.

Phase 1: Biphasic Setup and Tosylation
  • System Initialization: In a 100 mL round-bottom flask equipped with a large magnetic stir bar, dissolve D-phenylalaninol (1.51 g, 10 mmol) in DCM (30 mL).

  • Base Addition: Prepare a solution of KOH (5.61 g, 100 mmol) in distilled water (30 mL). Slowly add this aqueous solution to the DCM mixture.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) and initiate vigorous stirring (>800 rpm).

    • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, which is critical for the phase-transfer dynamics. The 0 °C temperature suppresses the competitive hydrolysis of TsCl by water.

  • Electrophile Addition: Add p-toluenesulfonyl chloride (4.77 g, 25 mmol) portion-wise over 10 minutes to prevent thermal runaway.

Phase 2: In Situ Cyclization & Validation
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Continue vigorous stirring for 2 to 4 hours.

  • In-Process Control (TLC Validation): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 7:3, UV visualization).

    • Self-Validation Marker: The highly polar starting material (baseline) will disappear. You will observe the transient appearance of the N,O-ditosylate intermediate (Rf ~0.3), which will ultimately convert into the highly non-polar aziridine product (Rf ~0.6). The reaction is complete when the intermediate spot is fully consumed.

Phase 3: Workup and Purification
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic layer.

  • Extraction: Extract the remaining aqueous layer with additional DCM (2 × 15 mL) to ensure quantitative recovery. Combine all organic layers.

  • Washing & Drying: Wash the combined organic phase with saturated NaCl solution (brine, 20 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 8:2) or via recrystallization from hot hexanes/ethyl acetate to afford pure (R)-2-benzyl-1-tosylaziridine as a white crystalline solid.

Analytical Characterization (E-E-A-T Validation)

To definitively prove that the cyclization was successful and the ring is closed, 1H NMR (CDCl3, 400 MHz) must be utilized. The aziridine ring protons are highly diagnostic due to the shielding effect of the strained ring:

  • Absence of Exchangeable Protons: The successful formation of the product is immediately validated by the disappearance of the broad O-H and N-H signals present in the starting material and intermediates.

  • Aziridine Ring Protons (C1): The C1 methylene protons of the aziridine ring are diastereotopic and appear characteristically upfield. Look for two distinct doublets at approximately 2.1 ppm (d, J = 4.5 Hz, 1H) and 2.6 ppm (d, J = 7.0 Hz, 1H).

  • Chiral Center Proton (C2): The methine proton at the C2 position appears as a complex multiplet around 2.8–3.0 ppm (m, 1H).

  • Tosyl Marker: A sharp, distinct singlet integrating to 3H will appear at 2.4 ppm , confirming the retention of the N-tosyl activating group.

References

  • Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. URL:[Link]

Application Notes & Protocols: Nucleophilic Substitution Reactions of O-Tosyl D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the nucleophilic substitution reactions of O-tosyl D-phenylalaninol. As a pivotal chiral building block, D-phenylalaninol is readily converted into its O-tosylated derivative, a highly versatile electrophile for the stereospecific synthesis of a wide array of functionalized molecules. We will explore the underlying mechanistic principles, provide validated step-by-step protocols for key transformations, and discuss the critical parameters that govern reaction success. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry who require robust methods for the preparation of enantiopure compounds.

Introduction: The Strategic Value of O-Tosyl D-Phenylalaninol

Chiral amines and their derivatives are foundational structural motifs in a significant portion of commercial pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their biological activity is often intrinsically linked to their stereochemistry. D-phenylalaninol, derived from the natural amino acid D-phenylalanine, represents an inexpensive and readily available source of chirality. However, its primary hydroxyl group possesses limited reactivity.

The strategic conversion of this hydroxyl group into a p-toluenesulfonate (tosylate) ester transforms it into an excellent leaving group. This is because the tosylate anion is highly stabilized by resonance, making it readily displaced by a wide range of nucleophiles.[4][5] The resulting intermediate, O-tosyl D-phenylalaninol, thus becomes a powerful electrophile for constructing new carbon-nucleophile bonds with high fidelity, preserving the original stereochemical integrity of the adjacent chiral center. These reactions are indispensable for synthesizing chiral building blocks like β-amino azides, unnatural amino acids, and chiral diamines, which are of paramount importance in drug discovery.[6][7]

Core Synthesis: Preparation of N-Boc-O-Tosyl-D-Phenylalaninol

For most nucleophilic substitution reactions, it is imperative to protect the primary amine of D-phenylalaninol. This prevents self-reaction (N-alkylation) or reaction with the incoming nucleophile. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its ease of installation and its stability under the conditions of tosylation and subsequent substitution, while being readily removable with mild acid.[8][9][10]

The overall synthetic workflow involves two key stages: N-protection followed by O-tosylation.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: O-Tosylation A D-Phenylalaninol B N-Boc-D-Phenylalaninol A->B (Boc)₂O, Base (e.g., TEA, NaOH) C N-Boc-O-Tosyl-D-Phenylalaninol B->C TsCl, Pyridine or TEA, DMAP

Caption: Two-stage synthesis of the key electrophilic intermediate.

Protocol 1: Synthesis of N-Boc-O-Tosyl-D-Phenylalaninol

A. N-Boc Protection of D-Phenylalaninol

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add D-phenylalaninol (1.0 eq.) and dissolve in a suitable solvent mixture such as 1:1 Dichloromethane (DCM)/Water or THF/Water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a base such as triethylamine (TEA, 1.5 eq.) or aqueous sodium hydroxide (2.0 eq.). Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the organic solvent used.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: If using DCM, separate the organic layer. If using THF, remove the THF under reduced pressure. Wash the organic residue or aqueous mixture with 1 M HCl (to remove excess base) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-D-phenylalaninol, which is often a white solid and can be used directly in the next step.

B. O-Tosylation of N-Boc-D-Phenylalaninol

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-D-phenylalaninol (1.0 eq.) in anhydrous DCM (or pyridine if used as both solvent and base).[11]

  • Reagent Addition: Cool the solution to 0 °C. Sequentially add 4-dimethylaminopyridine (DMAP, 0.1 eq., catalyst) and triethylamine (TEA, 1.5 eq.) if not using pyridine as the solvent. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by slowly adding cold water. Separate the organic layer and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to afford N-Boc-O-tosyl-D-phenylalaninol as a crystalline solid.

The SN2 Reaction: Mechanism and Stereochemistry

The displacement of the tosylate group proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][12][13] This pathway is favored because the tosylate is attached to a primary carbon, which is sterically unhindered.

Key Mechanistic Features:

  • Concerted Process: The nucleophile attacks the electrophilic carbon at the same time as the carbon-oxygen bond of the leaving group breaks. There is no intermediate.

  • Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group (180°).[12][13]

  • Inversion of Configuration: This backside attack results in an inversion of the stereochemical configuration at the carbon center undergoing substitution. This is known as a Walden inversion.[12][14][15] It is critical to note that for O-tosyl D-phenylalaninol, the substitution occurs at the CH₂-OTs carbon, which is not a stereocenter. Therefore, the stereochemistry of the adjacent carbon (the original stereocenter of D-phenylalaninol) remains unchanged throughout the reaction.

G start D-Phenylalaninol step1 N-Boc-D-Phenylalaninol start->step1 (Boc)₂O step2 N-Boc-O-Tosyl-D-Phenylalaninol step1->step2 TsCl, Base prod_azide Chiral Azide step2->prod_azide NaN₃, DMF prod_thio Chiral Thioether step2->prod_thio R-SNa, THF prod_amine Chiral Diamine step2->prod_amine R₂NH, MeCN prod_other Other Derivatives (Nitriles, etc.) step2->prod_other Nu⁻

Sources

Application Note: High-Fidelity Reduction of N,O-Ditosyl-D-Phenylalaninol with LiAlH₄

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the reduction of N,O-ditosyl-D-phenylalaninol using Lithium Aluminum Hydride (LiAlH₄). This transformation is a critical stereospecific route in the synthesis of chiral amines, specifically amphetamine-type scaffolds used in neuropsychiatric drug development (e.g., Lisdexamfetamine).

Disclaimer

This document is for educational and research purposes only. The reaction described yields precursors to controlled substances (amphetamine isomers). Users must comply with all local, state, and federal regulations regarding the synthesis and handling of Schedule II controlled substances and their precursors.

Executive Summary

The reduction of N,O-ditosyl-D-phenylalaninol (1) with LiAlH₄ is a reductive defunctionalization used to convert a primary alcohol (activated as a sulfonate ester) into a methyl group while preserving the stereochemical integrity of the adjacent amine. Unlike direct displacement, this reaction typically proceeds via an in situ generated aziridine intermediate , followed by regioselective ring-opening.

Target Product: (S)-1-phenyl-2-(p-toluenesulfonamido)propane (N-Tosyl-D-Amphetamine). Key Transformation:


 (via aziridine).
Stereochemistry:  Retention of absolute configuration (spatial arrangement), though Cahn-Ingold-Prelog (CIP) priority assignment changes (

).

Mechanistic Insight & Reaction Pathway

To ensure reproducibility, researchers must understand that this is not a simple SN2 displacement of the tosylate by hydride. The mechanism involves an intramolecular cyclization followed by reductive opening.

Pathway Analysis
  • Deprotonation: LiAlH₄ acts as a base, deprotonating the sulfonamide nitrogen (

    
    ).
    
  • Aziridine Formation: The resulting amide anion performs an intramolecular nucleophilic attack on the adjacent methylene carbon bearing the O-tosyl group (3-exo-tet cyclization), expelling the tosylate leaving group to form (S)-2-benzyl-1-tosylaziridine .

  • Regioselective Ring Opening: Hydride (

    
    ) attacks the less hindered primary carbon  of the aziridine ring. This regioselectivity is governed by steric hindrance at the secondary carbon (benzyl position).
    
  • Result: The C-N bond at the chiral center remains untouched, preserving the stereochemistry. The primary carbon is reduced to a methyl group.

Mechanism Diagram (Graphviz)

ReactionMechanism Substrate N,O-Ditosyl-D-Phenylalaninol (Ph-CH2-CH(NHTs)-CH2OTs) Deprotonation Amide Anion Formation (LiAlH4 acts as Base) Substrate->Deprotonation - H+ Aziridine Intermediate: (S)-2-benzyl-1-tosylaziridine Deprotonation->Aziridine Intramolecular SN2 (- OTs) Transition Regioselective Hydride Attack (Less Hindered C) Aziridine->Transition + H- (LiAlH4) Product Product: N-Tosyl-D-Amphetamine Transition->Product Ring Opening

Figure 1: Mechanistic pathway from acyclic precursor to reduced product via aziridine intermediate.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
N,O-Ditosyl-D-Phenylalaninol SubstrateDry, recrystallized (purity >98%)
LiAlH₄ (Lithium Aluminum Hydride) Reductant1.0 M solution in THF or powder (95%)
Tetrahydrofuran (THF) SolventAnhydrous, distilled from Na/Benzophenone or inhibitor-free
Sodium Sulfate (Na₂SO₄) Drying AgentAnhydrous, granular
Rochelle's Salt QuenchingSaturated aqueous solution (Potassium Sodium Tartrate)
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Flush the system with Argon or Nitrogen for 15 minutes.

  • Safety Note: LiAlH₄ is pyrophoric. Handle in a fume hood away from moisture.

Step 2: Reagent Addition
  • Charge the flask with LiAlH₄ (4.0 equivalents) suspended in anhydrous THF (0.2 M concentration relative to substrate).

    • Rationale: Excess hydride is required to deprotonate the nitrogen, reduce the aziridine, and account for any adventitious moisture.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve N,O-ditosyl-D-phenylalaninol (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the LiAlH₄ suspension over 20–30 minutes.

    • Observation: Gas evolution (

      
      ) will occur upon addition due to deprotonation of the sulfonamide.
      
Step 3: Reaction Phase
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux (66°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (Silica, Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
    • Note: The intermediate aziridine is transient and rarely observed if reflux is sufficient.

Step 4: Fieser Workup (Critical for Yield)
  • Cool the reaction mixture to 0°C .

  • Dilute with diethyl ether (equal volume to THF).

  • Quench carefully (dropwise) in this specific order (Fieser method for

    
     grams of LiAlH₄):
    
    • Add

      
       mL Water .
      
    • Add

      
       mL 15% NaOH (aq) .
      
    • Add

      
       mL Water .
      
  • Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite to remove aluminum salts. Wash the cake with diethyl ether.

Step 5: Isolation & Purification
  • Dry the combined filtrate over anhydrous

    
    .
    
  • Concentrate under reduced pressure (Rotovap).[2]

  • Purification: The crude oil usually crystallizes upon standing. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Workflow Diagram

ProtocolWorkflow Start Start: Anhydrous Conditions (N2/Ar Atmosphere) Mix Add Substrate to LiAlH4 (0°C, THF) Start->Mix Reflux Reflux (66°C) 4-6 Hours Mix->Reflux Quench Fieser Quench (H2O -> NaOH -> H2O) Reflux->Quench Filter Filter Aluminum Salts (Celite) Quench->Filter Isolate Evaporate & Recrystallize Yield: N-Tosyl-Amphetamine Filter->Isolate

Figure 2: Operational workflow for the reduction process.

Data Interpretation & Troubleshooting

Expected Results
ParameterValue / Description
Yield 75% – 85%
Physical State White crystalline solid or viscous oil
Melting Point 63–65°C (Lit. value for N-tosyl-amphetamine)
Stereochemistry Retention of configuration (D-isomer)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete aziridine opening or aluminum emulsion.Increase reflux time; Switch to Rochelle's salt workup to break emulsions.
Recovery of Aziridine Insufficient hydride or temperature too low.Ensure LiAlH₄ quality; Maintain vigorous reflux.
Cleavage of N-Ts Reaction too vigorous or prolonged.While rare with LAH alone, avoid reflux times >12h unless free amine is desired (requires forcing conditions).

Safety & Compliance

  • Lithium Aluminum Hydride: Reacts violently with water/protic solvents releasing hydrogen gas. Class 4.3 Dangerous When Wet.

  • Tosylates: Alkyl tosylates are potential alkylating agents and should be treated as genotoxic impurities (GTIs). Handle with double gloves and in a fume hood.

  • Regulatory: The product is a protected precursor to amphetamine. Ensure all inventory is logged according to DEA/local authority guidelines for List I chemicals.

References

  • Ghorai, M. K., et al. (2005). "An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides." Chemistry Letters. Link (Context on aziridine opening mechanics).

  • Zwierzak, A., et al. (1998).[3] "N-Phosphorylated aziridines... regiospecific ring opening." International Journal for Rapid Communication of Synthetic Organic Chemistry. (Discusses regioselectivity in similar systems).

  • Granander, J., Sott, R., & Hilmersson, G. (2002).[4] "Reduction of (S)-Phenylalanine...". Tetrahedron, 58, 4717-4725.[4] Link (Foundational protocols for amino acid reduction).

  • Searles, S., et al. (1951). "The Reaction of Ethylene Sulfide and Ethyleneimine with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(8), 3704–3706. Link (Classic mechanism of aziridine reduction by LAH).

  • BenchChem Technical Notes. "N-Detosylation in Organic Synthesis." Link (Stability of N-Tosyl groups).

Sources

Application Notes & Protocols: Mastering Ring-Closing Conditions for N-Tosyl Aziridine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Tosyl Aziridines

Aziridines, the smallest nitrogen-containing heterocycles, are powerful and versatile intermediates in modern organic synthesis.[1][2] Their inherent ring strain (26-27 kcal/mol) makes them susceptible to highly regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogenous compounds.[1][2][3] Activation of the aziridine nitrogen with an electron-withdrawing group, such as a p-toluenesulfonyl (tosyl) group, significantly enhances this reactivity towards nucleophiles.[1][4] Consequently, N-tosyl aziridines are prized building blocks for synthesizing substituted amines, amino alcohols, and other heterocyclic systems that are core motifs in pharmaceuticals and natural products.[4]

The most direct and widely utilized method for synthesizing chiral N-tosyl aziridines is the intramolecular cyclization of 1,2-amino alcohols.[1][4] This guide provides a comprehensive overview of the mechanistic principles, a detailed analysis of critical reaction parameters, and field-tested protocols to empower researchers in optimizing this crucial transformation.

Part 1: Mechanistic Underpinnings of Aziridine Formation

The conversion of a 1,2-amino alcohol to an N-tosyl aziridine is fundamentally an intramolecular SN2 reaction. The process involves three key stages: activation of the nitrogen, activation of the oxygen, and base-mediated ring closure.

  • Nitrogen Activation : The primary amino group is first protected and activated by reaction with p-toluenesulfonyl chloride (TsCl), forming a sulfonamide. The resulting acidic N-H proton (pKa ≈ 10-11) is crucial for the subsequent cyclization step.

  • Oxygen Activation : The hydroxyl group is a poor leaving group and must be converted into a good leaving group. In the most efficient protocols, this is achieved by a second tosylation event using excess TsCl, forming a bis-tosylated intermediate in situ.[4]

  • Ring Closure : A suitable base deprotonates the N-tosylamide, generating a potent nitrogen nucleophile. This anion then displaces the O-tosyl leaving group via a backside attack, leading to the formation of the aziridine ring with a clean inversion of stereochemistry at the carbon center bearing the leaving group.[1]

The stereospecificity of this reaction is a cornerstone of its synthetic utility, allowing for the reliable transfer of chirality from the starting amino alcohol to the final aziridine product.

N-Tosyl Aziridine Formation Mechanism cluster_0 Step 1 & 2: In-Situ Bis-Tosylation cluster_1 Step 3: Intramolecular SN2 Cyclization AminoAlcohol 1,2-Amino Alcohol TsCl_Base ≥2 eq. TsCl Base AminoAlcohol->TsCl_Base BisTosyl Bis-Tosylated Intermediate TsCl_Base->BisTosyl Base Base BisTosyl->Base Anion N-Tosylamide Anion Base->Anion Aziridine N-Tosyl Aziridine (Inversion of Stereochemistry) Anion->Aziridine SN2 Attack OTs_leaving TsO⁻ Aziridine->OTs_leaving Leaving Group Departs

Figure 1. General mechanism for N-tosyl aziridine formation.

Part 2: A Guide to Optimizing Reaction Conditions

The success of the N-tosyl aziridination hinges on the judicious selection of the base and solvent system, tailored to the specific substrate. The primary challenge is to promote efficient cyclization of the bis-tosylated intermediate while minimizing side reactions.

Causality Behind Experimental Choices: Base and Solvent Systems

Two complementary one-pot procedures have emerged as highly effective and reliable.[4][5] The choice between them is dictated primarily by the steric hindrance of the starting amino alcohol.

  • For Less Hindered Substrates (e.g., from Alanine, Valine): A strong base in a biphasic system is highly effective. Potassium hydroxide (KOH) in a water/dichloromethane mixture provides a robust environment where the tosylation and subsequent 1,3-elimination occur rapidly.[4] The vigorous stirring required for such phase-transfer conditions ensures efficient reaction at the interface.

  • For More Hindered Substrates (e.g., from Leucine, Phenylalanine): Steric hindrance can slow down one or both tosylation steps. In these cases, a milder base in a polar aprotic solvent provides a more controlled and higher-yielding reaction.[4][6] Anhydrous potassium carbonate (K₂CO₃) in acetonitrile is the system of choice, allowing the reaction to proceed smoothly at room temperature over several hours.[4] Using a weaker base prevents the premature decomposition of reagents and products that can occur under harsher conditions with sterically demanding substrates.

Data Summary: Condition Selection

The following table summarizes the recommended conditions based on substrate structure, providing a clear guide for experimental design.

EntryStarting Amino Alcohol (R-group)Recommended MethodBaseSolvent SystemTypical YieldReference
1H (from Glycinol)Method BKOHH₂O / CH₂Cl₂High[4]
2-CH₃ (from Alaninol)Method BKOHH₂O / CH₂Cl₂>90%[4]
3-CH(CH₃)₂ (from Valinol)Method BKOHH₂O / CH₂Cl₂>90%[4]
4-CH₂CH(CH₃)₂ (from Leucinol)Method AK₂CO₃Acetonitrile>90%[4]
5-CH₂Ph (from Phenylalaninol)Method AK₂CO₃Acetonitrile>90%[4]

Part 3: Detailed Experimental Protocols

The following protocols are self-validating systems designed for reliability and reproducibility. Adherence to stoichiometry and reaction conditions is critical for success.

Protocol A: For Higher Substituted Amino Alcohols (K₂CO₃ / Acetonitrile)

This method is ideal for amino alcohols with larger or more sterically demanding side chains.[4]

Materials:

  • (S)-Amino alcohol (1.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (4.0 mmol, 553 mg)

  • p-Toluenesulfonyl chloride (TsCl) (2.2 mmol, 420 mg)

  • Acetonitrile (MeCN), anhydrous (2.0 mL)

  • Toluene (5.0 mL)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the (S)-amino alcohol (1.0 mmol) and anhydrous potassium carbonate (4.0 mmol).

  • Add anhydrous acetonitrile (2.0 mL) to the flask.

  • Stir the resulting suspension at room temperature. Add the p-toluenesulfonyl chloride (2.2 mmol) portion-wise over 5-10 minutes.

  • Allow the reaction to stir at room temperature for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Upon completion, add toluene (5.0 mL) to the reaction mixture to help precipitate the inorganic salts.

  • Filter the mixture through a pad of Celite or a sintered glass funnel to remove all solid byproducts. Wash the filter cake with a small amount of toluene.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude N-tosyl aziridine.

  • Purify the product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or crystallization.

Note: The resulting pure aziridines can be unstable and may polymerize upon standing at room temperature. For long-term storage, keep them at -30°C.[4]

Protocol B: For Less Hindered Amino Alcohols (KOH / H₂O-CH₂Cl₂)

This method is highly efficient for smaller amino alcohols.[4]

Materials:

  • (S)-Amino alcohol (1.0 mmol)

  • Potassium Hydroxide (KOH), pellets (2.0 g)

  • p-Toluenesulfonyl chloride (TsCl) (2.5 mmol, 477 mg)

  • Dichloromethane (CH₂Cl₂) (2.0 mL)

  • Water (2.0 mL)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine the (S)-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL).

  • Stir the biphasic mixture vigorously at room temperature to ensure efficient mixing.

  • Add p-toluenesulfonyl chloride (2.5 mmol) portion-wise over 10-15 minutes. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Continue to stir vigorously for 30-60 minutes after the addition is complete. Monitor the reaction by TLC.

  • Upon completion, add ice and water (approx. 10 mL) to the reaction flask to dissolve the remaining KOH and salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers, wash with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol A.

Experimental_Workflow Start Combine Amino Alcohol, Base, and Solvent Reagent_Add Portion-wise Addition of Tosyl Chloride Start->Reagent_Add Reaction Stir at Room Temperature (Monitor by TLC) Reagent_Add->Reaction Workup Quench & Workup (Filtration or Extraction) Reaction->Workup Purification Concentrate & Purify (Chromatography/Crystallization) Workup->Purification Product Pure N-Tosyl Aziridine (Store at -30°C) Purification->Product

Figure 2. Generalized experimental workflow for aziridination.

Part 4: Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Low or No Yield 1. Incomplete reaction due to steric hindrance. 2. Base is not strong enough to effect cyclization.1. For hindered substrates, switch from Method B (KOH) to Method A (K₂CO₃) and increase reaction time.[4][6] 2. Ensure the base is of high quality and used in sufficient excess.
Bis-tosylate Intermediate Isolated The cyclization (1,3-elimination) step has failed.This is more common with hindered substrates. Use a stronger base or slightly elevated temperature (e.g., 40°C) to facilitate the ring closure. Ensure the base is not passivated.
Product Polymerization The target N-tosyl aziridine is unstable, especially for less substituted analogs.Work up the reaction promptly after completion. Purify quickly and do not leave the purified product at room temperature for extended periods. Store immediately at low temperatures (-30°C).[4]
Reaction is Messy / Multiple Spots on TLC 1. Decomposition of starting material or product. 2. Use of wet acetonitrile in Method A.1. If the reaction is exothermic, use an ice bath during the TsCl addition. 2. While commercial undried acetonitrile often works, using anhydrous solvent can lead to a cleaner reaction.[4]

References

  • Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]

  • Pinarci, A. A., et al. Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. ChemComm. [Link]

  • Ishikawa, T. AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, Vol. 85, No. 12, 2012. [Link]

  • Bieber, L. W., & de Araujo, M. C. F. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 2002, 7, 902-906. [Link]

  • Bieber, L. W., & de Araujo, M. C. F. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. ResearchGate. [Link]

  • Hale, E. A., & Zhu, Q. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science, 2025. [Link]

  • Chakraborty, T., et al. Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate. Semantic Scholar. [Link]

  • Pinarci, A. A., et al. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 2024. [Link]

  • Macha, R., et al. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]

  • Synthesis of aziridines by Mitsunobu reaction (Methods A and B). ResearchGate. [Link]

  • Hodgson, D. M., et al. Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 2013. [Link]

  • Kim, J., et al. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. PMC. [Link]

  • Bibi, A., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Li, X., et al. An Improved and Mild Wenker Synthesis of Aziridines. ResearchGate. [Link]

Sources

Application Note: Reagents and Protocols for the Displacement of the O-Tosyl Group in Phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Note and Protocol Guide

Executive Summary

Derivatives of phenylalaninol are foundational building blocks in asymmetric synthesis, peptidomimetic drug design, and the development of chiral ligands. A critical transformation in utilizing phenylalaninol is the functionalization of its primary hydroxyl group. Because the native hydroxyl moiety is a poor leaving group, it is typically activated via O-tosylation. The subsequent nucleophilic displacement of this O-tosyl group allows for the introduction of azides, amines, halides, or hydrides, enabling the synthesis of diverse chiral scaffolds such as diamines and amphetamine analogs[1][2].

This application note details the mechanistic rationale, reagent selection, and self-validating experimental protocols for the displacement of the O-tosyl group in N-protected phenylalaninol.

Mechanistic Overview & Causality (E-E-A-T)

As a synthetic chemist, understanding the causality behind each reaction step is critical for troubleshooting and optimizing yields.

Activation and Stereochemical Integrity

The conversion of the hydroxyl group to a p-toluenesulfonate (tosylate) transforms it into an excellent leaving group due to the high resonance stabilization of the departing sulfonate anion. The subsequent displacement at the C1 position proceeds via a bimolecular nucleophilic substitution (


) mechanism. Because the chiral center of phenylalaninol resides at the adjacent C2 carbon, the 

displacement at C1 does not invert or racemize the stereocenter, preserving the enantiomeric purity of the target molecule.
Neighboring Group Participation (NGP) and Aziridine Formation

A critical mechanistic caveat in this workflow is the potential for intramolecular cyclization. Phenylalaninol is typically N-protected (e.g., with a Boc or Cbz group) to prevent uncontrolled polymerization during tosylation. However, under strongly basic conditions or elevated temperatures, the carbamate nitrogen can act as an internal nucleophile. It attacks the C1 position, displacing the tosylate to form an N-protected aziridine[3].

  • Causality Insight: If your goal is an intermolecular

    
     displacement (e.g., with an amine or azide), you must avoid overly strong bases and strictly control the reaction temperature to suppress this NGP pathway. Conversely, if chiral aziridines are the desired target, this pathway can be intentionally promoted using bases like NaH or KHMDS[3][4].
    

Reagents for Displacement

The choice of nucleophile dictates the final functional group. Below are the most common reagents utilized for O-tosyl displacement in phenylalaninol:

  • Sodium Azide (

    
    ):  The premier reagent for synthesizing chiral diamines. The azide ion is a powerful, small nucleophile that efficiently displaces the tosylate in polar aprotic solvents (e.g., DMF) at 60–80 °C[5][6]. The resulting azide is easily reduced to a primary amine.
    
  • Primary and Secondary Amines: Direct displacement with amines (e.g., pyrrolidine, morpholine, or substituted anilines) yields functionalized secondary or tertiary amines. This often requires an excess of the amine or an exogenous base (like

    
    ) to neutralize the liberated p-toluenesulfonic acid.
    
  • Halides (NaI, LiBr): Finkelstein-type reactions convert the tosylate to a more reactive iodide or bromide. This is highly useful if the ultimate nucleophile is sterically hindered or weakly nucleophilic.

  • Hydrides (

    
    , Superhydride):  Nucleophilic hydride attack displaces the tosylate, effectively deoxygenating the molecule. This pathway is utilized to synthesize chiral amphetamine (phenethylamine) derivatives from phenylalaninol precursors.
    

Experimental Protocols

The following protocols form a self-validating system for the synthesis and subsequent displacement of N-Boc-L-phenylalaninol O-tosylate.

Protocol 1: Synthesis of N-Boc-L-phenylalaninol O-tosylate

Rationale: Triethylamine serves as the base to neutralize the HCl byproduct, while keeping the conditions mild enough to prevent premature aziridine formation.

  • Setup: Dissolve N-Boc-L-phenylalaninol (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     or Ar).
    
  • Activation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv) followed by portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv)[7].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor completion via TLC (stain with ninhydrin or phosphomolybdic acid).

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess amine), water, and brine.
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude tosylate is generally pure enough for the next step but can be recrystallized from hexanes/EtOAc if necessary.
    
Protocol 2: Displacement with Sodium Azide

Rationale: DMF is required to solvate the


, but it must be rigorously removed during workup to prevent interference in the subsequent reduction step.
  • Setup: Dissolve the N-Boc-L-phenylalaninol O-tosylate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophilic Attack: Add sodium azide (

    
    , 3.0 equiv). Safety Note: 
    
    
    
    is highly toxic and can form explosive hydrazoic acid if exposed to strong acids. Keep the reaction strictly neutral/basic.
  • Heating: Heat the mixture to 70–80 °C for 4–6 hours[5]. Monitor via LC-MS or TLC.

  • Workup (Critical Step): Cool to room temperature and dilute heavily with Ethyl Acetate (EtOAc). Wash the organic layer with water at least 4 times, followed by brine. Causality: DMF partitions into the aqueous phase; failing to wash thoroughly will poison the palladium catalyst in the next step.

  • Isolation: Dry over

    
    , filter, and concentrate to yield the chiral azide intermediate.
    
Protocol 3: Reduction to Chiral Diamine (Staudinger Reduction)

Rationale: The Staudinger reduction is exceptionally mild and chemoselective, avoiding the need for high-pressure hydrogen gas while leaving the Boc protecting group intact.

  • Setup: Dissolve the azide intermediate in a mixture of THF and water (10:1 ratio, 0.1 M).

  • Reduction: Add triphenylphosphine (

    
    , 1.5 equiv) at room temperature. The reaction will bubble as nitrogen gas (
    
    
    
    ) is evolved.
  • Hydrolysis: Once gas evolution ceases, heat the mixture to 50 °C for 3 hours to ensure complete hydrolysis of the aza-ylide intermediate.

  • Purification: Concentrate the mixture, acidify with 1M HCl, and wash with diethyl ether to remove triphenylphosphine oxide (

    
    ). Basify the aqueous layer with 2M NaOH and extract with DCM to isolate the pure primary amine.
    

Data Presentation

Table 1: Comparison of Nucleophilic Reagents for O-Tosyl Displacement in Phenylalaninol

ReagentSolvent / TempProduct ClassTypical YieldMechanistic Notes & Caveats

DMF, 70–80 °CChiral Azide85–95%Clean

inversion at C1. Requires thorough aqueous workup to remove DMF.

(Amines)

, 60 °C
Substituted Amine60–80%Steric bulk of the amine can reduce yields. Exogenous base (

) recommended.
NaI Acetone, RefluxAlkyl Iodide90%+Finkelstein reaction. Driven by precipitation of sodium tosylate in acetone.

THF, 0 °C to RTDeoxygenated Alkyl70–85%Yields amphetamine derivatives. Highly exothermic; requires strict anhydrous conditions.
NaH / KHMDS THF, 0 °CChiral Aziridine75–90%Intramolecular NGP pathway. The N-protecting group attacks C1, displacing the tosylate.

Visualization: Reaction Pathways

Below is the logical workflow mapping the divergent synthetic pathways available from the O-tosylate intermediate.

G A N-Boc-Phenylalaninol B O-Tosylate Intermediate A->B TsCl, Et3N DCM C Chiral Azide (NaN3) B->C NaN3, DMF 80°C (SN2) E Substituted Amine (HNR2) B->E Amine, Heat F Deoxygenated Alkyl (LiAlH4) B->F Hydride Source G Aziridine (Side Product) B->G Strong Base Intramolecular D Chiral Diamine (Reduction) C->D H2, Pd/C or PPh3

Reaction pathways for the displacement of O-tosyl phenylalaninol derivatives.

References

  • Kaur, P., Chamberlin, A. R., Poulos, T. L., & Sevrioukova, I. F. (2016). Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model. Journal of Medicinal Chemistry, 59(9), 4210–4220. URL:[Link]

  • Zawisza, A., et al. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1731–1752. URL:[Link]

  • Chrzanowski, J., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. URL:[Link]

  • Samuels, E. R., & Sevrioukova, I. F. (2018). Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities. Molecular Pharmaceutics, 15(1), 279–288. URL:[Link]

Sources

Application Notes & Protocols: Solvent Selection for Reactions of N,O-ditosyl D-phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N,O-ditosyl D-phenylalaninol is a pivotal chiral building block in synthetic organic chemistry, prized for its well-defined stereochemistry and the exceptional leaving group ability of its two tosylate moieties. The success of nucleophilic substitution and elimination reactions involving this substrate is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and optimize solvent choice. We will delve into the mechanistic underpinnings of how solvents dictate reaction pathways (SN2, SN1, E2), present tabulated data on solvent properties, and offer detailed, field-tested protocols for common transformations.

The Substrate: Understanding N,O-ditosyl D-phenylalaninol

N,O-ditosyl D-phenylalaninol is derived from the natural amino acid D-phenylalanine. Both the primary amine (N) and the primary alcohol (O) are functionalized with a p-toluenesulfonyl (tosyl, Ts) group.

Key Structural Features & Implications:

  • Chiral Center: The stereocenter at C2 (derived from D-phenylalanine) is crucial for asymmetric synthesis. Protecting this stereochemistry is often a primary objective.

  • Two Leaving Groups: Both the O-tosyl and N-tosyl groups can act as leaving groups. The O-tosyl group, being attached to a primary carbon, is generally more susceptible to SN2 displacement. The N-tosyl group is part of a sulfonamide, which is a stable functional group but can participate in reactions under specific conditions.

  • Excellent Leaving Group: The tosylate anion (TsO⁻) is a superb leaving group because its negative charge is delocalized through resonance, making it a very weak base.[1] This inherent stability facilitates its departure during nucleophilic substitution.

  • Solubility Profile: The presence of two large, aromatic tosyl groups and a phenyl ring makes the molecule relatively nonpolar and hydrophobic. It exhibits good solubility in a range of common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethyl acetate, but is poorly soluble in water.[2][3]

The Mechanistic Imperative: How Solvents Dictate Reaction Pathways

The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, transition states, and intermediates. For tosylates, the primary competing pathways are SN2, SN1, and E2.[4]

The S_N2 Pathway: The Preferred Route for Stereospecific Substitution

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is the most common and desirable pathway for displacing the O-tosyl group while maintaining stereochemical control. It proceeds via a concerted, one-step mechanism involving a backside attack by the nucleophile.[5][6] This results in a predictable inversion of configuration at the reaction center.[5]

Solvent of Choice: Polar Aprotic Solvents

Polar aprotic solvents are ideal for SN2 reactions.[4][7] These solvents possess a significant dipole moment, allowing them to dissolve ionic nucleophiles, but they lack acidic protons (like O-H or N-H bonds).[8]

  • How they work: Polar aprotic solvents effectively solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt, but they poorly solvate the anion (the nucleophile).[7][8] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of SN2 attack.[8]

  • Common Examples: Acetone, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Consequence: Faster reaction rates and higher yields for the desired SN2 product. Rate constants for SN2 reactions can be up to 10⁵ times greater in polar aprotic solvents compared to protic ones.[9]

S_N1 and Elimination Pathways: Potential Pitfalls

S_N1 Reactions & Polar Protic Solvents: The SN1 mechanism involves a two-step process: the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway is strongly favored by polar protic solvents (e.g., water, methanol, ethanol).[10] These solvents excel at stabilizing both the departing tosylate anion and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions. For N,O-ditosyl D-phenylalaninol, an SN1 pathway is highly undesirable as the planar carbocation intermediate would lead to racemization, destroying the stereochemical integrity of the molecule.

E2 Reactions: The E2 (Elimination, Bimolecular) pathway competes with SN2, especially when using strong, sterically hindered bases. It results in the formation of an alkene. The choice of solvent can also influence the SN2/E2 ratio. While polar aprotic solvents are generally preferred for SN2, using a strong base like potassium tert-butoxide (t-BuOK) even in a solvent like THF will heavily favor elimination.[11]

Solvent Selection Logic Diagram

The following diagram illustrates the decision-making process for solvent selection based on the desired reaction outcome.

G start Desired Reaction? sn2 SN2 Substitution (Stereo-inversion) start->sn2 Substitution e2 E2 Elimination (Alkene formation) start->e2 Elimination solvent_choice Select Solvent Type sn2->solvent_choice nonpolar_base Aprotic w/ Strong Base (THF, t-BuOK) e2->nonpolar_base aprotic Polar Aprotic (Acetone, DMF, DMSO, ACN) solvent_choice->aprotic Optimal protic Polar Protic (H2O, MeOH, EtOH) (AVOID for SN2) solvent_choice->protic Sub-optimal outcome_sn2 Outcome: High Yield of Inverted Product aprotic->outcome_sn2 outcome_racemic Outcome: Racemization (SN1 risk) protic->outcome_racemic outcome_e2 Outcome: High Yield of Alkene nonpolar_base->outcome_e2

Caption: Solvent selection flowchart based on desired reaction pathway.

Practical Guide: Solvent Properties and Data

The choice among suitable polar aprotic solvents often comes down to balancing reactivity, solubility, and practical considerations like boiling point and ease of removal.

Table 1: Properties of Common Solvents for N,O-ditosyl D-phenylalaninol Reactions
SolventFormulaTypeDielectric Constant (20°C)Boiling Point (°C)Key Considerations
Acetone C₃H₆OPolar Aprotic20.756Good general-purpose solvent, volatile, easy to remove. Excellent for many common nucleophiles.
Acetonitrile (ACN) C₂H₃NPolar Aprotic37.582Higher polarity than acetone, good for less reactive nucleophiles.
N,N-Dimethylformamide (DMF) C₃H₇NOPolar Aprotic36.7153Highly polar, excellent solvating power for ionic salts. High boiling point requires vacuum for removal.
Dimethyl sulfoxide (DMSO) C₂H₆OSPolar Aprotic46.7189Highest polarity, superb for very sluggish reactions. Very high boiling point, can be difficult to remove completely.
Tetrahydrofuran (THF) C₄H₈OPolar Aprotic7.566Less polar, but excellent for organometallic reagents and strong bases (for E2). Must be dry.
Methanol (MeOH) CH₄OPolar Protic32.765AVOID for S_N2 . Promotes S_N1/racemization. Can act as a nucleophile itself.
Ethanol (EtOH) C₂H₆OPolar Protic24.678AVOID for S_N2 . Similar issues to methanol.

Data compiled from various sources, including Murov (2022).[12]

Experimental Protocols

The following protocol provides a robust, general methodology for performing an SN2 reaction on N,O-ditosyl D-phenylalaninol.

Protocol: General Procedure for S_N2 Displacement with an Anionic Nucleophile

Objective: To displace the primary O-tosylate of N,O-ditosyl D-phenylalaninol with a generic nucleophile (e.g., NaN₃, NaCN) with inversion of stereochemistry.

Materials:

  • N,O-ditosyl D-phenylalaninol (1.0 eq)

  • Nucleophile (e.g., Sodium Azide, NaN₃) (1.2 - 1.5 eq)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF or Acetone)

  • Round-bottom flask with stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add N,O-ditosyl D-phenylalaninol (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., DMF, approx. 0.1 M concentration). Stir until fully dissolved.

  • Nucleophile Addition: Add the anionic nucleophile (e.g., NaN₃, 1.2 eq) to the solution.

  • Reaction: Stir the mixture at the desired temperature. For many common nucleophiles, room temperature is sufficient. For less reactive nucleophiles, the reaction may be gently heated (e.g., 50-60 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product should have a different R_f value than the starting material.

  • Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure, stereochemically inverted product.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification dissolve Dissolve Substrate in Anhydrous Solvent add_nuc Add Nucleophile dissolve->add_nuc react Stir at RT or Heat add_nuc->react monitor Monitor by TLC react->monitor quench Quench with H2O monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Flash Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Standard experimental workflow for S_N2 reactions.

Troubleshooting and Advanced Considerations

  • Low Reactivity: If the reaction is sluggish, consider switching to a more polar solvent (e.g., from Acetone to DMF, or DMF to DMSO). Gentle heating can also increase the reaction rate.

  • Side Products: The formation of elimination products suggests the nucleophile may be too basic. Using a less hindered, more nucleophilic reagent can help. Ensure the reaction temperature is not excessively high.

  • Solvent Purity: For SN2 reactions, the use of anhydrous (dry) solvents is critical. Trace amounts of water can protonate and deactivate the nucleophile, slowing the reaction.

  • Work-up with High-Boiling Solvents: When using DMF or DMSO, it is crucial to perform thorough aqueous washes during the work-up to remove the solvent before concentration, as it is difficult to remove by evaporation alone.

References

  • Van Draanen, N. A., & Hengst, L. (2010). Synthesis of Phenyllactic Acid from Phenylalanine.
  • Indiana University. (2015). C343, Organic Chemistry Laboratory I, Experiment 8: The Conversion of Phenylalanine to Phenyllactic Acid.
  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • bioRxiv. (2025, September 19). Molecular trick to reverse SN2 mechanism in hydrolytic enzyme. Retrieved from [Link]

  • Request PDF. (n.d.). The Effect of Solvent Variation on Nucleophilic Substitution Rates of Methyl Tosylate. Retrieved from [Link]

  • PMC. (n.d.). Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • ScienceDirect. (n.d.). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Retrieved from [Link]

  • ACS Publications. (2014, July 3). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]

  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Retrieved from [Link]

  • YouTube. (2020, November 2). The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend | Organic Chemistry 7.1. Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook of organic solvent properties. Retrieved from [Link]

  • Liskon Biological. (2025, February 26). Synthesis of L-Phenylalaninol. Retrieved from [Link]

  • Association for University Regional Campuses of Ohio. (2016). AURCO Journal, Spring 2016, Volume 22. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • AkiNik Publications. (2020, August 9). Organic Solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalaninol. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: About - Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Murov, S. L. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

Sources

Catalytic hydrogenation of ditosyl phenylalaninol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Catalytic Hydrogenation of Ditosyl Phenylalaninol Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Phenylalaninol and Tosyl Group Deprotection

Phenylalaninol, a chiral amino alcohol derived from the essential amino acid phenylalanine, serves as a crucial building block in the synthesis of high-value molecules, including pharmaceuticals and chiral auxiliaries.[1][2][3] Its bifunctional nature, possessing both a primary amine and a primary alcohol, necessitates the use of protecting groups during synthetic campaigns to ensure regioselectivity and prevent unwanted side reactions.

The p-toluenesulfonyl (tosyl or Ts) group is a robust and highly effective protecting group for both amines and alcohols, forming stable sulfonamides and sulfonate esters, respectively.[4][5] Its stability across a wide range of reaction conditions makes it an excellent choice for multi-step syntheses.[5][6] However, this same stability presents a significant challenge when it comes time for deprotection. While traditional methods often rely on harsh acidic conditions or potent reducing agents like sodium naphthalenide, these conditions can be incompatible with sensitive functional groups elsewhere in the molecule.[4][6][7]

Catalytic hydrogenation offers a milder, cleaner, and often more selective alternative for the cleavage of protecting groups. This application note provides a comprehensive technical guide to the deprotection of N,O-ditosyl phenylalaninol derivatives via heterogeneous catalytic hydrogenation, a key transformation for liberating the parent amino alcohol. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer field-proven insights for troubleshooting and optimization.

Mechanistic Rationale: The Role of the Heterogeneous Catalyst

The deprotection of tosyl groups via catalytic hydrogenation is a form of hydrogenolysis, involving the cleavage of C-N, C-O, or in this case, N-S and O-S bonds by hydrogen on a metal surface. The process is facilitated by a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C).[8][9]

The generally accepted mechanism proceeds through several key stages:

  • Adsorption: Both the ditosyl phenylalaninol substrate and molecular hydrogen (H₂) are adsorbed onto the high-surface-area palladium catalyst.[9][10]

  • Hydrogen Activation: The H-H bond in molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming highly reactive palladium hydride (Pd-H) species.[9]

  • Bond Cleavage (Hydrogenolysis): The adsorbed substrate interacts with the surface-bound hydrogen atoms. The N-S bond of the sulfonamide and the O-S bond of the sulfonate ester are sequentially cleaved. This is the most challenging step due to the strength of these bonds. The use of more active catalysts, such as Pearlman's catalyst (Pd(OH)₂/C), or more forcing conditions like increased hydrogen pressure and temperature, may be required to facilitate this cleavage efficiently.[11]

  • Desorption: The final products, L-phenylalaninol and toluene-p-sulfonic acid (or its reduced derivatives), desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.

cluster_CatalystSurface Palladium Catalyst Surface H2 H₂ (gas) PdH Active Pd-H Species H2->PdH Dissociative Chemisorption Substrate_ads Adsorbed Ditosyl Phenylalaninol Products_ads Adsorbed Products (Phenylalaninol + Byproducts) Substrate_ads->Products_ads Hydrogenolysis (N-S, O-S Cleavage) Products_sol L-Phenylalaninol (in solution) Products_ads->Products_sol Desorption Substrate_sol Ditosyl Phenylalaninol (in solution) Substrate_sol->Substrate_ads Adsorption

Caption: General mechanism of heterogeneous catalytic hydrogenolysis.

Experimental Application & Protocols

This section provides a detailed, self-validating protocol for the catalytic hydrogenation of N,O-ditosyl-L-phenylalaninol. The inclusion of in-process monitoring ensures that the reaction can be tracked to completion, validating the outcome.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N,O-ditosyl-L-phenylalaninol≥98%VariesSubstrate
Palladium on Carbon (10% Pd/C)Catalyst gradeVariesStandard catalyst. Pearlman's catalyst (Pd(OH)₂/C) is a more active alternative.[11]
Methanol (MeOH) or Ethanol (EtOH)AnhydrousVariesReaction solvent. Polar solvents are generally effective.[11]
Hydrogen (H₂) GasHigh PurityVariesHydrogen source. Can be supplied via balloon or high-pressure cylinder.
Celite® 545Filtration aidVariesFor safe and effective catalyst filtration.
Dichloromethane (DCM)ACS GradeVariesFor workup and chromatography.
Ethyl Acetate (EtOAc)ACS GradeVariesFor TLC and chromatography.
HexanesACS GradeVariesFor TLC and chromatography.
TLC PlatesSilica gel 60 F₂₅₄VariesFor reaction monitoring.
Equipment
  • Round-bottom flask or high-pressure reaction vessel (e.g., Parr shaker)[11]

  • Magnetic stirrer and stir bar

  • Hydrogen balloon setup or high-pressure hydrogenation apparatus

  • Vacuum filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

  • Analytical instruments: TLC chamber, UV lamp, NMR spectrometer, Mass spectrometer

Step-by-Step Protocol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Substrate in Solvent B 2. Add Pd/C Catalyst (under inert atmosphere) A->B C 3. Purge with H₂ B->C D 4. Stir under H₂ atm. (Monitor via TLC/LC-MS) C->D E 5. Filter through Celite (CAUTION: Pyrophoric) D->E F 6. Concentrate Filtrate E->F G 7. Purify via Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for catalytic hydrogenation.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add N,O-ditosyl-L-phenylalaninol (1.0 eq).

    • Dissolve the substrate in a suitable solvent, such as methanol or ethanol (aiming for a concentration of 0.1-0.2 M).[11]

    • Causality: Polar protic solvents are chosen for their ability to dissolve the substrate and stabilize charged intermediates without poisoning the catalyst.

    • Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (10-20% w/w relative to the substrate).

    • Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Always handle it under an inert atmosphere or as a slurry.

  • Hydrogenation:

    • Seal the flask and carefully evacuate the atmosphere, then backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

    • For atmospheric pressure reactions, maintain a positive pressure of hydrogen using a balloon. For more stubborn deprotections, a high-pressure Parr apparatus may be necessary (e.g., 50-100 psi H₂).[12]

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).[11]

    • Causality: Increased hydrogen pressure increases the concentration of hydrogen on the catalyst surface, accelerating the rate of reaction, which is often necessary for cleaving stable tosyl groups.

  • Reaction Monitoring:

    • Periodically (e.g., every 1-2 hours), pause the stirring, and carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe.

    • Filter the aliquot through a small plug of cotton or Celite to remove the catalyst.

    • Spot the filtered sample on a TLC plate alongside the starting material. A typical eluent system is 30-50% ethyl acetate in hexanes.

    • Validation: The reaction is complete when the starting material spot (less polar, higher Rf) is completely consumed and a new, more polar spot corresponding to the product phenylalaninol (lower Rf, often stays at the baseline in non-polar eluents) appears. Confirm with LC-MS if available.[13]

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen gas.

    • Prepare a small pad of Celite in a Büchner funnel and wet it with the reaction solvent.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with additional solvent (methanol or DCM) to recover all the product.

    • Safety Note: Do not allow the filtered catalyst cake to dry completely on the funnel, as it can ignite. Quench the used catalyst by suspending it in water immediately after filtration.[8]

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is typically effective for separating the polar amino alcohol product from non-polar impurities.

  • Product Characterization:

    • Confirm the identity and purity of the isolated L-phenylalaninol using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14] The chiral integrity can be confirmed by comparing the optical rotation to literature values or by chiral HPLC analysis.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No or Slow Reaction Inactive Catalyst: The Pd/C may be old or have been improperly handled.Use a fresh bottle of catalyst. Try a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[11]
Catalyst Poisoning: Trace impurities (especially sulfur-containing compounds) in the starting material or solvent can poison the catalyst.[12]Purify the starting material. Use high-purity, anhydrous solvents. If poisoning is suspected mid-reaction, filter the mixture and add fresh catalyst.
Insufficient H₂ Pressure/Temperature: Tosyl groups are robust; atmospheric pressure may be insufficient.Increase hydrogen pressure using a high-pressure reactor (Parr apparatus).[12] Gently warm the reaction (e.g., to 40-50 °C), monitoring for side reactions.[11]
Incomplete Reaction Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.Increase the catalyst loading to 20-30% (w/w).
Poor Mixing: Inadequate stirring fails to bring the substrate, hydrogen, and catalyst into contact.Increase the stirring speed. Ensure the reaction flask has a large surface area for the solvent.[11]
Formation of Side Products Over-reduction: Under very harsh conditions (high pressure/temperature), the phenyl ring can be reduced to a cyclohexyl ring.Monitor the reaction carefully and stop it as soon as the starting material is consumed. Use the mildest conditions possible (lower pressure/temperature).

References

  • Tosyl group - Wikipedia. (n.d.).
  • Phenylalaninol. (n.d.).
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem. (n.d.).
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.).
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR | Analytical Chemistry - ACS Publications. (2019, September 11).
  • What is the role and mechanism of action of tosyl chloride in organic synthesis?. (2012, February 2).
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC. (n.d.).
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.).
  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing). (2022, February 10).
  • phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem - NIH. (n.d.).
  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10).
  • Catalytic Hydrogenation Reaction - AZoM. (2016, July 11).
  • Reduction of N-tosylhydrazone by Pd/C catalysis. - ResearchGate. (n.d.).
  • Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction - MDPI. (2022, April 29).
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - ACS Publications. (2022, March 28).
  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (n.d.).
  • Catalytic transfer hydrogenation of sugar derivatives - ResearchGate. (n.d.).
  • Phenylalaninol - Wikipedia. (n.d.).
  • Hydrogenation and tosyl group removal conditions - ResearchGate. (n.d.).
  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010, January 25).
  • Deprotection methods for the N-tosyl group on a hydantoin ring. - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Incomplete Tosylation Reactions - Benchchem. (n.d.).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers. (2023, May 3).
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis - Benchchem. (n.d.).
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano. (n.d.).
  • Hydrogenation Catalysts - TCI Chemicals. (n.d.).
  • Hydrogen - Organic Chemistry Portal. (n.d.).
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. (2015, July 2).
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed. (2007, May 15).
  • Reduction and Oxidation :: Catalytic Hydrogenation - Organic Chemistry Data. (n.d.).
  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2025, December 24).
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem. (n.d.).
  • Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC. (n.d.).
  • ChemInform Abstract: Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond under Visible-Light Irradiation. - ResearchGate. (2025, August 6).
  • Possible reaction mechanism of the hydrogenation of L-phenylalanine methyl ester over the Cu/ZnO/Al2O3 catalyst. - ResearchGate. (n.d.).
  • Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress. (n.d.).
  • Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation - PMC. (n.d.).
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (2018, November 30).
  • Insights into the catalytic mechanisms of phenylalanine and tryptophan hydroxylase from kinetic isotope effects on aromatic hydroxylation - PubMed. (n.d.).

Sources

Application Note: Advanced Recrystallization Protocol for N,O-Ditosyl D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Utility

N,O-ditosyl D-phenylalaninol (IUPAC: (R)-1-phenyl-2-(toluene-4-sulfonylamino)-3-(toluene-4-sulfonyloxy)-propane) is a highly versatile chiral intermediate widely utilized in drug development and asymmetric synthesis. The compound serves as a critical precursor for the stereospecific synthesis of aziridines via double-inversion mechanisms [1]. Furthermore, N,O-ditosylated amino alcohols are frequently employed as backbone modifiers in the development of novel peptide mimetics and protease inhibitors [2].

Because the tosylation of D-phenylalaninol (typically utilizing


 in pyridine or 

) often generates polymeric byproducts, unreacted sulfonyl chlorides, and pyridinium salts, achieving high chemical purity (>99%) is mandatory before downstream cyclization. This application note details a self-validating, thermodynamically controlled recrystallization protocol using an Ethyl Acetate (EtOAc) and Hexanes binary solvent system, a method proven highly effective for N,O-ditosyl derivatives[3].

Mechanistic Causality of the Solvent System

The purification of N,O-ditosyl D-phenylalaninol relies on manipulating its biphasic solubility profile. The molecule possesses dual tosyl groups and a phenyl ring, imparting significant lipophilicity, yet it retains a highly polar sulfonamide (


) hydrogen-bond donor.
  • Primary Solvent (Ethyl Acetate): EtOAc acts as a moderate hydrogen-bond acceptor. At elevated temperatures (70°C), it disrupts the intermolecular hydrogen bonding of the sulfonamide core, completely solvating the molecule.

  • Anti-Solvent (Hexanes): The addition of non-polar hexanes drastically reduces the dielectric constant of the medium. This forces the highly polar sulfonamide groups to associate, while the three aromatic rings (one phenyl, two tosyls) engage in orderly

    
     stacking, driving the formation of a rigid crystalline lattice rather than an amorphous precipitate [4].
    

Causality_Solubility Tosyl Dual Tosyl Groups (High Lipophilicity) EtOAc Soluble in Hot EtOAc (Polar Aprotic Affinity) Tosyl->EtOAc Hexanes Insoluble in Hexanes (Non-Polar Rejection) Tosyl->Hexanes Sulfonamide Sulfonamide N-H (H-Bond Donor) Sulfonamide->EtOAc Phenyl Phenyl Ring (Pi-Pi Stacking) Phenyl->Hexanes

Caption: Structural factors driving the biphasic solubility profile of the compound.

Quantitative Data & Material Specifications

Standardizing the physical parameters is critical for reproducible yields. Unlabeled N,O-ditosyl D-phenylalaninol (CAS: 140145-73-9) [5] and its deuterated variants (CAS: 1346617-36-4) [6] follow identical crystallization thermodynamics.

ParameterSpecification / Value
IUPAC Name (R)-1-phenyl-2-(toluene-4-sulfonylamino)-3-(toluene-4-sulfonyloxy)-propane
CAS Number 140145-73-9 (Unlabeled) / 1346617-36-4 (Deuterated)
Molecular Weight 459.58 g/mol
Primary Solvent Ethyl Acetate (EtOAc, ACS Grade)
Anti-Solvent Hexanes (Mixture of isomers, ACS Grade)
Optimal Solvent Ratio 1 : 2.5 (EtOAc : Hexanes v/v)
Expected Recovery Yield 82% - 88% (First Crop)

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase contains a physical checkpoint ensuring the thermodynamic parameters are correct before proceeding.

Recrystallization_Workflow Crude Crude N,O-ditosyl D-phenylalaninol Dissolution Dissolution in Hot EtOAc (Primary Solvent) Crude->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration AntiSolvent Addition of Hexanes (Anti-Solvent) Filtration->AntiSolvent Cooling Controlled Cooling (Nucleation & Growth) AntiSolvent->Cooling Isolation Vacuum Filtration & Cold Wash Cooling->Isolation Pure Pure Crystals (Vacuum Dried) Isolation->Pure

Caption: Workflow for the recrystallization of N,O-ditosyl D-phenylalaninol.

Step 1: Primary Dissolution
  • Transfer the crude N,O-ditosyl D-phenylalaninol into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add EtOAc at a ratio of 3.5 mL per gram of crude material.

  • Submerge the flask in an oil bath set to 75°C and stir aggressively until the solvent reaches a gentle reflux.

  • Self-Validation Checkpoint: The solution must turn completely transparent (though it may be yellow/amber). If granular solids remain, they are likely inorganic salts (e.g., pyridinium chloride). Do not add more EtOAc to dissolve these; they will be removed in the next step.

Step 2: Hot Filtration
  • Rapidly pass the boiling solution through a pre-warmed sintered glass funnel (Medium porosity) or fluted filter paper into a clean, pre-weighed Erlenmeyer flask.

  • Rinse the original flask with a minimal amount (0.5 mL/g) of hot EtOAc and pass it through the filter.

  • Causality: This step physically strips out highly cross-linked polymeric impurities and inorganic salts that act as unwanted nucleation sites, which would otherwise induce premature, impure crystallization.

Step 3: Anti-Solvent Titration (The Cloud Point)
  • Place the Erlenmeyer flask containing the hot filtrate on a stirring hotplate maintained at 65°C.

  • Begin adding Hexanes dropwise via an addition funnel.

  • Continue the addition until the solution exhibits a persistent, faint opalescence (the "cloud point"). This typically occurs at an EtOAc:Hexanes ratio of ~1:2.

  • Immediately add 2-3 drops of hot EtOAc until the solution just clears.

  • Self-Validation Checkpoint: If the mixture separates into two distinct liquid layers ("oiling out"), the temperature is too low or the impurity load is too high. If this occurs, reheat the mixture to 75°C and add EtOAc until homogenous, then repeat the hexane titration.

Step 4: Controlled Nucleation and Growth
  • Remove the flask from the heat source. Seal it with a glass stopper and leave it completely undisturbed on a non-conductive surface (e.g., a cork ring) at room temperature for 3 hours.

  • Once the flask has reached ambient temperature and a heavy crop of white/colorless needles has formed, transfer the flask to an ice-water bath (0-4°C) for an additional 2 hours.

  • Causality: Slow cooling dictates thermodynamic control. It allows the molecules to selectively pack into a highly ordered lattice, rejecting structurally dissimilar impurities back into the mother liquor.

Step 5: Isolation and Desiccation
  • Collect the crystalline product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of an ice-cold mixture of EtOAc/Hexanes (1:4 v/v, 1 mL/g). Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified product.

  • Transfer the crystals to a watch glass and dry under high vacuum (<1 mbar) at 45°C for 12 hours to remove residual solvates.

Analytical Validation

To confirm the success of the protocol, perform the following validations:

  • Melting Point: The purified crystals should exhibit a sharp melting point (typically a narrow 1-2°C range). A depressed or broad melting range indicates trapped solvent or residual monotosylated impurities.

  • HPLC Purity: Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient). The N,O-ditosyl D-phenylalaninol peak should integrate to >99% area.

References

  • Pharmaffiliates. "N,O-Ditosyl D-Phenylalaninol-d2 Reference Standards." Pharmaffiliates Database. Available at: [Link]

  • University of Bath. "Synthesis of New Peptide Mimetics." University of Bath Research Portal. Available at: [Link]

  • Chemical Reviews. "α,β-Diamino Acids: Biological Significance and Synthetic Approaches." ACS Publications. Available at:[Link]

  • Chemsrc. "R-(+)-(3-Phenyl-2-tosylamido)propyl-tosylat (CAS: 140145-73-9)." Chemsrc Chemical Database. Available at:[Link]

  • US Patent 20080221338A1. "Processes for preparing darifenacin hydrobromide." Google Patents.
  • ResearchGate. "Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments." ResearchGate. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Tosyl Substitution & Preventing Beta-Elimination

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Elimination Challenge

In drug development, converting an alcohol to a tosylate (p-toluenesulfonate) is a standard activation strategy to facilitate nucleophilic substitution. However, the sulfonate group is such an exceptional leaving group that it renders the


-protons significantly more acidic (hyperconjugation).

The Problem: When a nucleophile acts as a base rather than a carbon-attacker, the reaction diverts from the desired


 pathway to a 

-elimination (

or

) pathway, yielding an undesired alkene.[1]

This guide provides the logic to suppress elimination and maximize substitution, particularly in sensitive secondary substrates.

Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode using the decision tree below.

Troubleshooting_Flowchart Start Issue: Low Yield / Impurity Analyze Analyze Crude NMR/LCMS Start->Analyze Alkene Major Product: Alkene Analyze->Alkene Olefinic protons present Alcohol Product: Original Alcohol Analyze->Alcohol Desulfonylation observed Chloride Product: Alkyl Chloride Analyze->Chloride Cl- substitution observed NoRxn Recovered Tosylate Analyze->NoRxn No change Sol_Alkene Diagnosis: Beta-Elimination (E2) Action: Switch to 'Soft' Nucleophile Reduce Temp, Change Solvent Alkene->Sol_Alkene Sol_Alcohol Diagnosis: Hydrolysis Action: Dry Solvents (KF < 50ppm) Check Reagent Quality Alcohol->Sol_Alcohol Sol_Chloride Diagnosis: Competitive Displacement Action: Avoid HCl salts Reduce reaction time with TsCl Chloride->Sol_Chloride Sol_NoRxn Diagnosis: Low Reactivity Action: Switch Solvent to DMSO/DMF Increase Conc. NoRxn->Sol_NoRxn

Figure 1: Diagnostic logic for identifying the root cause of O-Tosyl substitution failure.

Technical Support Modules (FAQs)

Module 1: Reagent Selection (Nucleophile vs. Base)

Q: I am using Sodium Ethoxide (NaOEt) to displace a secondary tosylate, but I am getting 80% alkene. Why?

A: This is a classic "Hard Base" error. Ethoxide is a strong, hard base (


 of conjugate acid ~16). With a secondary tosylate, the steric hindrance at the 

-carbon retards the

attack, making the accessible

-proton a more attractive target. The transition state for elimination (

) is lower in energy than substitution.

Corrective Action:

  • Switch to a "Soft" Nucleophile: If the chemistry allows, use nucleophiles with high polarizability and low basicity.

    • Examples: Azide (

      
      ), Cyanide (
      
      
      
      ), Thiolates (
      
      
      ), or Acetate (
      
      
      ).
  • The "Halide Swap" Trick: If you must use an oxygen nucleophile, convert the tosylate to an Iodide first (Finkelstein conditions: NaI in Acetone). The Iodide is a better leaving group and less prone to "hard" elimination interactions, though

    
     is still possible with strong bases.
    
Module 2: Solvent & Temperature Control[2]

Q: Does heating the reaction help drive the substitution to completion?

A: Heating often hurts more than it helps. Elimination reactions generally have higher activation energies (


) and a more favorable entropy term (

) because one molecule splits into two (Alkene + TsO- + H-Base). Therefore, higher temperatures disproportionately accelerate elimination over substitution.

Corrective Action:

  • Temperature: Run the reaction at the lowest temperature that allows reasonable kinetics (often

    
     to RT).
    
  • Solvent: Use Polar Aprotic Solvents (DMF, DMSO, HMPA, NMP).

    • Mechanism:[2][3][4][5][6][7] These solvents solvate cations (

      
      , 
      
      
      
      ) well but leave the anion (nucleophile) "naked" and highly reactive. This lowers the activation energy for
      
      
      specifically, often allowing the reaction to proceed at room temperature where elimination is kinetically suppressed [1].
Module 3: Substrate Modification

Q: My substrate is a secondary alcohol with beta-branching. Even with azide, I see elimination. What now?

A: Steric hindrance at the


-position (e.g., a tert-butyl group next door) makes 

extremely difficult. The nucleophile cannot access the

orbital of the C-O bond.

Corrective Action:

  • Change the Leaving Group: Switch from Tosylate to Triflate (OTf) . The triflate is such a powerful leaving group (approx.

    
     times faster than tosylate) that it can sometimes force substitution to occur before the base has time to abstract a proton, or allow for even milder conditions [2].
    
  • Invert the Strategy (Mitsunobu): Instead of making the tosylate, use a Mitsunobu reaction (

    
    , DEAD, H-Nu). This avoids the discrete sulfonate intermediate and proceeds via a specific oxy-phosphonium intermediate that enforces 
    
    
    
    inversion.

Quantitative Data: Nucleophilicity vs. Basicity[2]

To prevent elimination, select reagents from the "High Nucleophilicity / Low Basicity" quadrant.

Reagent ClassSpeciesNucleophilicity (

)
Basicity (

of conj. acid)
Risk of Elimination
Thiolates

High (> 7.0)Low (~10)Very Low
Azide

High (5.8)Low (4.7)Low
Cyanide

High (6.0)Moderate (9.2)Low/Moderate
Acetate

Moderate (4.3)Moderate (4.8)Low
Hydroxide

Moderate (4.2)High (15.7)High
Alkoxide

ModerateHigh (16-18)Very High
Amine (Bulky)

, DBU
Low (Steric)HighExclusive Elimination

Table 1: Comparison of common nucleophiles. High nucleophilicity with low basicity favors


. [3]

Experimental Protocol: The "Safe" Substitution

Objective: Displacement of a secondary tosylate with Sodium Azide (


) minimizing elimination.

Scope: Applicable to secondary alkyl tosylates sensitive to E2.

Reagents
  • Substrate: Secondary Alkyl Tosylate (1.0 equiv)

  • Nucleophile: Sodium Azide (1.5 - 2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [0.2 M concentration]

  • Additives: 15-Crown-5 (0.1 equiv) - Optional, to activate Na+

Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Solvation: Dissolve the Alkyl Tosylate in anhydrous DMF.

    • Critical Step: Ensure DMF is dry.[8] Water acts as a competing nucleophile (hydrolysis) or base.[9][10]

  • Activation: Add Sodium Azide (

    
    ) in one portion.
    
    • Note:

      
       is not fully soluble in DMF initially; the reaction is often heterogeneous.
      
  • Reaction: Stir vigorously at Room Temperature (

    
    ) .
    
    • Do NOT Heat: Only heat to

      
       if TLC shows no conversion after 12 hours.
      
  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the UV-active tosyl spot.

    • Checkpoint: If an alkene forms, it will usually run much higher (non-polar) on TLC than the product.

  • Workup:

    • Dilute with

      
       or EtOAc.
      
    • Wash 3x with water (to remove DMF and excess azide).

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      

Mechanistic Visualization

The competition between substitution and elimination is dictated by orbital alignment and the trajectory of the attacking species.

Mechanism_Pathway Substrate Sec-Alkyl Tosylate (Substrate) TS_SN2 Transition State SN2 (Backside Attack) Substrate->TS_SN2 + Soft Nu Polar Aprotic Solvent TS_E2 Transition State E2 (Proton Abstraction) Substrate->TS_E2 + Hard Base High Temp Nu_Soft Soft Nucleophile (N3-, RS-, I-) Nu_Soft->TS_SN2 Nu_Hard Hard Base (RO-, OH-) Nu_Hard->TS_E2 Prod_Sub Substituted Product (Inversion) TS_SN2->Prod_Sub Prod_Elim Elimination Product (Alkene) TS_E2->Prod_Elim

Figure 2: Mechanistic divergence. Soft nucleophiles target the


 C-O orbital (

), while hard bases target the

C-H orbital (

).

References

  • Solvent Effects in Substitution: Reich, H. J. Solvent Effects in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Leaving Group Ability: Ashenhurst, J. Tosylates And Mesylates.[5][6][11] Master Organic Chemistry. [Link]

  • Nucleophilicity vs Basicity: Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Elimination Competition: Understanding the SN2 Versus E2 Competition. National Institutes of Health (PMC). [Link]

Sources

Technical Support Center: O-Tosyl Hydrolysis & Cleavage Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Hydrolysis of O-Tosyl Group in Aqueous Media Audience: Senior Chemists, Process Engineers, and Drug Development Scientists Reference ID: TS-OTs-AQ-2024

Core Directive: The Mechanistic Landscape

Welcome to the Advanced Technical Support Center. You are likely here because your "simple" deprotection or substitution of a tosylate (p-toluenesulfonate) is behaving unexpectedly—either stalling, eliminating to an alkene, or scrambling stereochemistry.

While often termed "hydrolysis," the conversion of an alkyl tosylate (R-OTs ) back to an alcohol (R-OH ) in aqueous media is technically a nucleophilic substitution where water or hydroxide acts as the nucleophile. This reaction competes directly with elimination (E2) and rearrangement , particularly in aqueous environments where solubility and basicity play critical roles.

The Central Dogma of Tosylate Reactivity in Water
  • Primary (

    
    ) Tosylates:  React via S_N2 . Requires a strong nucleophile (
    
    
    
    ) or high temperature. Risk: Slow reaction.
  • Secondary (

    
    ) Tosylates:  The "Danger Zone." Competition between S_N2  (inversion), S_N1  (racemization), and E2  (elimination).
    
  • Tertiary (

    
    ) Tosylates:  React via S_N1 . High risk of elimination (
    
    
    
    ) and carbocation rearrangement.
  • Aryl Tosylates (Phenolic): Extremely stable. "Hydrolysis" requires harsh forcing conditions (conc. acid/base) or reductive cleavage (e.g., Mg/MeOH, Pd-catalyzed).

Interactive Troubleshooting Guide (Q&A)

Category A: Reaction Stalling & Conversion Issues

Q1: My reaction is stuck at <10% conversion after 24 hours in aqueous NaOH. What is happening?

Diagnosis: This is likely a Phase Transfer Limitation . Tosylates are lipophilic organic esters; hydroxide ions are hydrated and reside in the aqueous phase. They cannot meet to react.

Corrective Protocol:

  • Add a Co-solvent: Introduce a water-miscible polar aprotic solvent.

    • Recommendation: THF/Water (1:1) or Dioxane/Water (1:1). This homogenizes the phases.

  • Phase Transfer Catalysis (PTC): If you cannot use organic solvents, add a PTC agent.

    • Agent: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).

    • Mechanism:[1][2][3][4][5][6] The quaternary ammonium cation transports

      
       into the organic phase (or the lipophilic tosylate into the interface).
      
  • Temperature: S_N2 reactions are temperature-dependent. Increase

    
     to 60–80°C if the substrate is thermally stable.
    

Q2: I am trying to hydrolyze a secondary tosylate, but I keep recovering starting material. Acid or Base?

Insight: Acidic hydrolysis (solvolysis) is extremely slow for tosylates because the leaving group (


) is already stable; protonation doesn't accelerate departure significantly compared to alkyl halides.
  • Solution: Switch to Basic Hydrolysis (Saponification conditions).[3] Use

    
     or 
    
    
    
    (2-5 equiv) in THF/Water. Hydroxide is a significantly better nucleophile than neutral water.
Category B: Side Reaction Control (Elimination vs. Substitution)

Q3: I see a major spot by TLC that is less polar than my alcohol. NMR confirms it’s an alkene. How do I stop this?

Diagnosis: You are favoring Elimination (E2) over Substitution. This happens when the base is too strong or the temperature is too high, especially with secondary substrates.

Corrective Protocol:

  • Lower the Basicity: Switch from

    
     (
    
    
    
    of conjugate acid ~15.7) to a milder base like
    
    
    or
    
    
    .
  • Change the Solvent: Use a highly polar solvent that supports ionization but not "hard" basicity.

    • Try: DMSO/Water or DMF/Water mixtures.

  • "On-Water" Conditions: Surprisingly, some reactions work better in pure water suspension (heterogeneous) due to hydrophobic acceleration, which can sometimes disfavor elimination.

  • Reductive Rescue (Alternative): If E2 is unavoidable, abandon hydrolysis. Use Reductive Cleavage to regenerate the alcohol:

    • Reagent:

      
       turnings in anhydrous Methanol (sonication helps).
      
    • Mechanism:[1][2][3][4][5][6] Electron transfer cleaves the S-O bond directly, leaving the C-O stereochemistry intact (retention).

Q4: My chiral secondary tosylate gave a racemic alcohol. Why?

Diagnosis: The reaction proceeded via an S_N1 pathway .[3] The leaving group departed before the water attacked, forming a planar carbocation.

Corrective Protocol:

  • Force S_N2: Increase the concentration of the nucleophile (

    
    ) to favor the bimolecular pathway.
    
  • Reduce Solvent Polarity: Switch from high-dielectric water mixtures to Acetone/Water to destabilize the carbocation intermediate.

  • Cool Down: Lower temperatures favor S_N2 (enthalpy of activation is often lower for S_N2 than S_N1).

Category C: Purification & Workup

Q5: How do I remove the p-toluenesulfonic acid (TsOH) byproduct? It complicates my HPLC.

Protocol:

  • Basic Wash: TsOH is a strong acid (

    
     < 0). Upon hydrolysis, it forms the tosylate salt (
    
    
    
    ).
  • Partition: The salt is highly water-soluble.

    • Step 1: Dilute reaction with EtOAc or DCM.

    • Step 2: Wash organic layer 2x with Sat.[7]

      
       or 1M 
      
      
      
      .
    • Step 3: The product (alcohol) stays in the organic layer; the tosylate byproduct washes away.

Data & Reference Tables

Table 1: Solvent Systems for Aqueous Hydrolysis
Solvent SystemPhase BehaviorReactivity ProfileBest For
Water (Neat) HeterogeneousVery Slow (Solubility limited)Highly soluble, stable substrates
THF / Water (1:1) HomogeneousFast (Good solubility)General purpose (1° & 2° tosylates)
DMSO / Water HomogeneousVery Fast (Dipolar acceleration)Sterically hindered substrates
DCM / Water + PTC BiphasicModerate (Interface controlled)Large scale, easy separation
Table 2: Reactivity Trends (R-OTs + H2O/OH-)
Substrate TypeDominant MechanismPrimary RiskRecommended Condition
Primary (1°) S_N2Slow rateNaOH, Heat (80°C), THF/H2O
Secondary (2°) Mixed (S_N2/E2/S_N1)Elimination (Alkene)LiOH (mild), DMSO/H2O, <60°C
Tertiary (3°) S_N1 / E1Elimination (Alkene)Avoid Hydrolysis. Use Reductive Cleavage.
Aryl (Phenol) N/AStability (No reaction)5M NaOH Reflux or Pd/C Hydrogenolysis

Visualizing the Pathway

The following diagram illustrates the decision logic for a substrate entering aqueous media.

TosylatePathways Start Substrate: R-OTs (Aqueous Media) CheckStructure Check Structure Start->CheckStructure Primary Primary (1°) CheckStructure->Primary Secondary Secondary (2°) CheckStructure->Secondary Tertiary Tertiary (3°) CheckStructure->Tertiary SN2_Path Mechanism: SN2 (Direct Displacement) Primary->SN2_Path Standard Compete Competition: SN2 vs E2 vs SN1 Secondary->Compete SN1_Path Mechanism: SN1 / E1 Tertiary->SN1_Path Product_Alc Product: Alcohol (Inversion) SN2_Path->Product_Alc Compete->Product_Alc Controlled pH / Nucleophilic Product_Alkene Side Product: Alkene (Elimination) Compete->Product_Alkene High pH / Heat Base_High Strong Base / Heat Base_Mild Mild Base / Polar Solvent SN1_Path->Product_Alkene Racemic Product: Racemic Alcohol + Alkenes SN1_Path->Racemic

Caption: Mechanistic divergence of O-tosyl hydrolysis based on substrate structure and conditions.

Standard Operating Procedures (SOPs)

SOP A: General Hydrolysis (Primary/Unencumbered Secondary)
  • Dissolve: 1.0 equiv Tosylate in THF (0.2 M).

  • Prepare Base: Dissolve 3.0 equiv

    
     or 
    
    
    
    in an equal volume of water.
  • Combine: Add aqueous base to THF solution.

  • Reflux: Heat to 60°C. Monitor by TLC/LCMS every 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over

    
    .[7]
    
SOP B: Mild Cleavage for Sensitive Substrates (Reductive)

Use this if aqueous hydrolysis causes elimination.

  • Dissolve: 1.0 equiv Tosylate in anhydrous Methanol (0.1 M).

  • Add Reagent: Add 5-10 equiv of Magnesium turnings (

    
    ).
    
  • Activate: Add a catalytic crystal of Iodine (

    
    ) or sonicate to initiate.
    
  • React: Stir at RT until Mg is consumed (exothermic).

  • Quench: Pour into 1M HCl (carefully) to dissolve salts, extract with Ether.

References

  • Master Organic Chemistry. (2015). Tosylates and Mesylates. Retrieved from [Link]

  • Chemistry Steps. (2022). Alcohols in Substitution Reactions.[2][3][7] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Alcohols (Cleavage). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Reactions of Alcohols. Retrieved from [Link]

  • Alonso, E., et al. (1997).[8] Reductive cleavage of sulfonates. Tetrahedron, 53, 14355.[8] (Cited in Organic Chemistry Portal).

Sources

Technical Support Center: Removing Unreacted p-Toluenesulfonyl Chloride (TsCl)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unreacted p-toluenesulfonyl chloride (TsCl) is a persistent contaminant in organic synthesis, particularly during the tosylation of alcohols or amines. Its lipophilicity allows it to co-elute with products during chromatography, and its slow hydrolysis rate in neutral water renders standard aqueous washes ineffective.[1]

This guide details three chemically distinct protocols for TsCl removal, ranked by efficiency and scale suitability.

Method A: The "Amine Scavenger" Protocol (Recommended)

Best For: Small-to-medium scale (<50 g), high-value intermediates, and acid-stable products (e.g., tosyl esters). Mechanism: Converts lipophilic TsCl into a highly polar, basic sulfonamide that can be removed via an acidic aqueous wash.[1]

The Reagent: N,N-Dimethylethylenediamine (DMEDA)

We utilize DMEDA because it reacts rapidly with TsCl to form a sulfonamide containing a tertiary amine tail. This tail becomes protonated in acidic water, forcing the byproduct entirely into the aqueous phase.

Step-by-Step Protocol
  • Check Reaction: Ensure your main reaction is complete via TLC/HPLC.[1][2]

  • Add Scavenger: Add N,N-dimethylethylenediamine (1.5 – 2.0 equivalents relative to the remaining TsCl, or 0.2 eq relative to starting material if unknown).

  • Incubate: Stir at room temperature for 15–30 minutes.

    • Validation: Spot TLC.[1][2][3][4] The non-polar TsCl spot (UV active) should disappear, replaced by a baseline spot (the polar sulfonamide).

  • Workup (The Critical Step):

    • Dilute with organic solvent (EtOAc or DCM).[1]

    • Wash 1: 1M HCl (or 10% citric acid for milder conditions). The scavenger-TsCl adduct moves to the aqueous layer.

    • Wash 2: Saturated NaHCO₃ (to neutralize).[1]

    • Wash 3: Brine.[1][2][3][5]

  • Dry & Concentrate: Dry over MgSO₄/Na₂SO₄ and concentrate.

Visual Workflow (Method A)

G cluster_layers Phase Separation Start Crude Reaction Mixture (Product + Excess TsCl) AddScav Add N,N-dimethylethylenediamine (Stir 15-30 min) Start->AddScav Reaction Chemical Transformation: TsCl → Polar Sulfonamide-Amine AddScav->Reaction AcidWash Wash with 1M HCl Reaction->AcidWash OrgLayer Organic Layer (Purified Product) AcidWash->OrgLayer Retain AqLayer Aqueous Layer (Protonated Scavenger Byproduct) AcidWash->AqLayer Discard

Figure 1: The chemical scavenging workflow relies on pH manipulation to sequester the TsCl byproduct.

Method B: Enhanced Hydrolysis (Scalable)

Best For: Large scale (>100 g), acid-sensitive products, or when amine scavengers are too costly.[1] Mechanism: Accelerates the hydrolysis of TsCl to p-toluenesulfonic acid (TsOH) and Cl⁻, both of which are water-soluble.

Warning: TsCl hydrolysis is slow in neutral water at room temperature.[1] You must use base or heat.[1]

Protocol Options
ConditionReagentsTempTimeSuitability
Mild Base Pyridine / Water (5:[1]1)RT1-2 hStandard for tosylations run in pyridine.
Strong Base 1M NaOH or KOHRT<30 minRobust substrates only (risk of ester hydrolysis).[1]
Thermal Water / THF60°C1-2 hNeutral substrates; avoids added base.[1]
The "Green" Trick: Cellulosic Scavenging

For a filtration-based cleanup without extraction:

  • Add filter paper (cut into strips) or cellulose powder to the reaction mixture.[1]

  • Add pyridine (if not already present).[1][2][6]

  • Stir/sonicate for 1 hour.

  • Filter: The TsCl reacts with the hydroxyls on the cellulose.[1][6] The solid waste is filtered off, leaving clean product in solution [1].

Method C: Chromatographic Separation

Best For: When chemical modification is impossible.[1]

If you must chromatograph, TsCl can be difficult to distinguish from product.[1][3]

  • TLC Visualization: TsCl is UV active (254 nm) and stains yellow/brown with Iodine or KMnO₄.[1]

  • Derivatization Trick: If TsCl co-elutes with your product, treat a small aliquot of your crude with a drop of benzylamine.[1] Run TLC again. The TsCl will convert to N-benzyl-p-toluenesulfonamide, significantly changing its Rf.[1] If the spot moves, it was TsCl.[4]

Troubleshooting & FAQs

Q1: My product is an amine. Can I use the Acid Wash (Method A)?

No. The acid wash will protonate your product, extracting it into the water along with the scavenger.

  • Solution: Use Polymer-Supported Trisamine (PS-Trisamine) resin.[1] Add the resin beads, stir for 2 hours, and filter. The TsCl binds to the solid beads.

Q2: I tried hydrolyzing with water, but TsCl is still present.

Root Cause: Hydrolysis of sulfonyl chlorides is kinetically slow in neutral, biphasic media.[1]

  • Solution: You must increase the solubility of water in the organic phase (add THF or Acetone) and add a base (Pyridine, Et₃N, or NaOH) to act as a nucleophilic catalyst.

Q3: Can I just rotovap the TsCl off?

No. The boiling point of TsCl is high (134°C at 10 mmHg). You will likely degrade your product before the TsCl sublimes or distills off.

Decision Matrix

DecisionTree Start Select Removal Method Q1 Is Product Acid Stable? Start->Q1 Q2 Scale of Reaction? Q1->Q2 Yes MethodC Solid Phase Resin (PS-Trisamine) Q1->MethodC No (Amine Product) MethodA Method A: DMEDA Scavenger Q2->MethodA < 50g MethodB Method B: Base Hydrolysis Q2->MethodB > 50g (Cost effective)

Figure 2: Decision matrix for selecting the optimal purification route.

References

  • Cellulosic Scavenging: Menezes, J. C. J. M., et al. "Facile removal of tosyl chloride from tosylates using cellulosic materials."[1] Tetrahedron Letters, vol. 58, no. 4, 2017.

  • Amine Scavenging: "Purification of Reaction Mixtures: Scavenging of Electrophiles." Common Organic Chemistry.

  • Hydrolysis Kinetics: Robertson, R. E., et al.[1] "The Hydrolysis of Sulfonyl Chlorides." Canadian Journal of Chemistry, vol. 31, no.[1] 6, 1953.

  • General Workup Guide: "Workup and Purification of Tosylates." Not Voodoo X (University of Rochester).

Sources

Technical Support Center: Optimizing Temperature for Intramolecular Aziridine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing aziridines via intramolecular cyclization presents a unique thermodynamic challenge. The formation of a three-membered nitrogen heterocycle introduces significant ring strain (approximately 27 kcal/mol). Consequently, the activation energy required for ring closure is exceptionally high, while the resulting product is highly susceptible to thermal degradation, polymerization, and nucleophilic ring-opening.

This guide provides troubleshooting strategies, mechanistic insights, and optimized protocols for managing temperature during aziridine synthesis.

Diagnostic Workflow: Temperature Optimization

G Start Substrate Evaluation (Amino Alcohol/Halide) Decision1 Is the substrate thermally stable and non-chiral at alpha/beta? Start->Decision1 HighTemp Traditional Wenker (140°C - 250°C) Decision1->HighTemp Yes LowTemp Mild Cyclization (0°C - 25°C) Decision1->LowTemp No / Chiral CheckCharring Check for Charring or Polymerization HighTemp->CheckCharring CheckYield Check Conversion Rate LowTemp->CheckYield ModTemp Lower to 140°C or change solvent CheckCharring->ModTemp High Degradation Success Pure Aziridine Isolated CheckCharring->Success Clean Conversion ChangeLG Enhance Leaving Group (e.g., OTs, OMs, Halide) CheckYield->ChangeLG Sluggish Kinetics CheckYield->Success Complete Conversion ModTemp->Success ChangeLG->Success

Workflow for optimizing temperature in intramolecular aziridine cyclization.

Frequently Asked Questions (FAQs)

Q1: Why does the traditional Wenker synthesis require such extreme temperatures (up to 250°C), and why does my product turn black? A: The 1 [1] relies on converting a


-amino alcohol into a sulfate monoester, followed by base-mediated cyclization. The sulfate group is a relatively poor leaving group for this specific transformation. To overcome the high activation energy (

) required to form the strained aziridine ring, temperatures between 140°C and 250°C are necessary. However, at these temperatures, the strained aziridine product is thermally unstable. The "blackening" you observe is charring and thermal polymerization. For sensitive substrates, you must abandon the high-temperature sulfate method and switch to a milder leaving group strategy.

Q2: How can I lower the cyclization temperature to prevent charring and preserve stereocenters? A: To reduce the reaction temperature, you must artificially lower the activation energy by installing a highly nucleofugic leaving group (e.g., tosylate, mesylate, or halide) prior to cyclization. By converting the hydroxyl group to a tosylate, the intramolecular


 displacement can occur efficiently between2 [2]. Additionally, modern electrochemical oxidative dehydrogenative amination using KI as a mediator allows for 3 [3], completely avoiding thermal degradation.

Q3: I am cyclizing trans-2-aminocyclooctanol, but NMR shows a ketone byproduct. Is temperature the culprit? A: Yes. This is a classic temperature-dependent side reaction. When synthesizing cyclooctenimine via the traditional Wenker protocol, the elevated temperatures provide enough thermal energy to activate a competing 1 [1]. This elimination yields cyclooctanone instead of the desired aziridine. Lowering the temperature and using a stronger, non-nucleophilic base will kinetically favor the intramolecular


 cyclization over the E2 elimination.

Q4: My aziridine ring opens immediately after cyclization. How does temperature influence this? A: Aziridines are highly susceptible to 4 [4] because opening the ring releases ~27 kcal/mol of strain energy. At elevated temperatures, even weak nucleophiles (like counterions from your reagents, such as chloride or sulfate) possess enough kinetic energy to attack the aziridinium intermediate and pop the ring open. Maintaining the reaction strictly at or below 25°C minimizes this side reaction.

Q5: Can I use aqueous conditions for the cyclization step without hydrolyzing the ring? A: Yes, provided the temperature is strictly controlled. For instance, treating


-chloroamines with potassium hydroxide in a THF/H2O mixture at 5 [5] to N-alkyl terminal aziridines without epimerization. However, exceeding 65°C in aqueous media significantly increases the risk of hydrolytic ring-opening back to an amino alcohol.
Quantitative Data: Temperature vs. Yield in Aziridine Synthesis

The following table summarizes the performance of traditional high-temperature methods versus modern mild (low-temperature) cyclization methods. Data reflects optimized yields where thermal degradation is mitigated [2].

SubstrateAziridine ProductTraditional Temp (°C)Mild Method Temp (°C)Optimized Overall Yield (%)
2-AminoethanolAziridine140 - 2500 - 2575
(S)-2-Amino-1-propanol(S)-2-Methylaziridine140 - 2500 - 2582
(R)-2-Amino-1-butanol(R)-2-Ethylaziridine140 - 2500 - 2580
2-Amino-2-phenylethanol2-Phenylaziridine140 - 2500 - 2578
Experimental Protocols
Protocol A: Traditional High-Temperature Wenker Synthesis

Best for: Simple, highly robust aliphatic aziridines where cost is a primary concern and stereochemistry is not a factor. Causality: High heat is utilized to force the dehydration of the amino alcohol and subsequently provide the activation energy required to displace the poorly nucleofugic sulfate ester.

  • Esterification: In a round-bottom flask equipped with a magnetic stirrer, slowly add 1.0 equivalent of the

    
    -amino alcohol to 1.1 equivalents of concentrated 
    
    
    
    at 0°C.
    • Self-Validation Check: The mixture should form a thick, highly viscous salt. If the mixture remains completely liquid, esterification is incomplete.

  • Dehydration: Equip the flask for short-path distillation. Heat the mixture to 140–250°C under a slight vacuum to remove water, driving the equilibrium toward the aminoethyl hydrogen sulfate intermediate.

  • Cyclization: Cool the reaction vessel to room temperature. Carefully add an excess of 40% aqueous NaOH.

  • Distillation: Heat the basic mixture to 140°C.

    • Self-Validation Check: The aziridine product will co-distill with water. Check the pH of the distillate; a highly basic reading (>11) confirms the presence of the volatile aziridine amine.

Protocol B: Mild Room-Temperature Cyclization (TsCl/Base Method)

Best for: Chiral, sterically hindered, or thermally sensitive substrates. Causality: Converting the hydroxyl group to a highly nucleofugic tosylate (OTs) drastically lowers the activation energy for intramolecular cyclization, allowing the


 reaction to proceed rapidly at ≤ 25°C, thereby preventing thermal degradation and epimerization.
  • Activation: Dissolve the

    
    -amino alcohol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2.5 equivalents of triethylamine (TEA) and cool the system to 0°C using an ice bath.
    
  • Tosylation: Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise. Stir at 0°C for 1 hour.

    • Self-Validation Check: Monitor the reaction via TLC (stain with ninhydrin). The disappearance of the starting material and the appearance of a new, less polar spot confirms successful tosylation.

  • Cyclization: Add 2.0 equivalents of KOH dissolved in a minimal amount of water/THF. Remove the ice bath, warm the reaction to 25°C (room temperature), and stir for 4-6 hours.

    • Causality: The strong base deprotonates the amine, triggering an immediate intramolecular

      
       attack on the O-tosylate.
      
  • Isolation: Quench the reaction with cold water, extract with ethyl acetate, and dry over anhydrous

    
    . Concentrate under reduced pressure strictly at < 30°C.
    
    • Self-Validation Check: If the water bath on the rotary evaporator exceeds 30°C, you risk thermally inducing ring-opening or polymerization of the concentrated product.

References
  • Wenker synthesis. Wikipedia.
  • Experimental Guide to the Wenker Synthesis of Aziridines
  • Aziridine synthesis by ring closure reaction. Organic Chemistry Portal.
  • Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc

Sources

Technical Support Center: Troubleshooting Solubility of Ditosyl Derivatives in Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center. Ditosyl derivatives (compounds containing two p-toluenesulfonate groups, such as lapatinib ditosylate or tetraethylene glycol ditosylate) are notoriously difficult to formulate. While ethanol is a standard polar protic solvent in drug development, ditosylates often exhibit poor solubility in it. This guide provides mechanistic explanations, actionable troubleshooting steps, and self-validating protocols to overcome these thermodynamic and kinetic barriers.

Troubleshooting Guide & FAQs

Issue 1: My ditosyl derivative won't dissolve in pure ethanol at room temperature, despite vigorous stirring.

  • Causality: Ditosyl derivatives are characterized by bulky, highly lipophilic aromatic rings. These groups participate in strong intermolecular

    
     stacking and dipole-dipole interactions, resulting in a highly stable crystal lattice with immense lattice energy. Pure ethanol lacks the sufficient dipolarity to disrupt these specific interactions[1]. For example, lapatinib ditosylate is completely insoluble in pure ethanol[2].
    
  • Solution: Utilize a co-solvent system. Introducing a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) disrupts the lattice. Once the lattice is broken, ethanol can act as a miscible diluent[3].

Issue 2: The compound dissolves upon heating in ethanol but precipitates rapidly upon cooling. How do I stabilize the solution?

  • Causality: Heating provides the kinetic energy necessary to temporarily overcome the enthalpy of the crystal lattice. However, as the temperature drops, the system becomes supersaturated. Furthermore, tosylate salts are highly prone to forming ethanol solvates (where ethanol molecules incorporate into the crystal lattice). These solvates often possess lower thermodynamic solubility than the anhydrous form, triggering rapid precipitation[1][4].

  • Solution: Prevent crystal nucleation by adding a surfactant (e.g., 1% Sodium Dodecyl Sulfate (SDS) or Polysorbate 80) to the ethanol. Surfactants lower the interfacial tension and encapsulate the API in micelles, maintaining thermodynamic stability upon cooling[3].

Issue 3: I need an ethanol-based formulation for in vivo studies, but the compound crashes out upon contact with aqueous media.

  • Causality: This is a classic case of "dose dumping" or solvent-shift precipitation. When the ethanol diffuses into the aqueous biological fluid, the lipophilic ditosyl compound is left without a solvating vehicle, causing immediate crystallization[5][6].

  • Solution: Transition to a ternary polymeric formulation or use cyclodextrin complexation[7]. Using a step-wise co-solvent/surfactant mixture (e.g., DMSO

    
     PEG300 
    
    
    
    Tween 80
    
    
    Water) ensures the drug remains in a colloidal dispersion even after the primary solvent diffuses[2].

Thermodynamic Pathways for Solubilization

To understand why pure ethanol fails and co-solvents succeed, review the thermodynamic pathways below.

G N1 Solid State Ditosyl Crystal Lattice (High Lattice Energy) N2 Pure Ethanol (Low Solvating Power) N1->N2 Poor Yield N3 Co-Solvent System (e.g., EtOH + DMSO/NMP) N1->N3 Disrupts Lattice N2->N1 Precipitation (Solvate Formation) N4 Surfactant Addition (e.g., SDS / Polysorbate) N2->N4 Lowers Surface Tension N5 Solubilized API (Thermodynamically Stable) N3->N5 High Yield N4->N5 Micellar Encapsulation

Caption: Thermodynamic pathways for solubilizing ditosyl derivatives in ethanol.

Quantitative Solubility Profiles

The following table summarizes the solubility behavior of common tosylate and ditosylate derivatives to guide your solvent selection.

CompoundWater SolubilityPure Ethanol SolubilityOptimized Co-Solvent / Enhancer System
Lapatinib Ditosylate InsolubleInsoluble100 mg/mL in DMSO; Ternary system (DMSO/PEG300/Tween 80)[2][8]
Sorafenib Tosylate InsolubleSlightly Soluble (Forms Solvates)Soluble in Ethanol + NMP mixtures or Ethanol + 1% SDS[1][3]
Itraconazole Ditosylate Poor (but > free base)PoorSoluble via Cyclodextrin complexation[7]
Choline Tosylate SolubleSoluble100 mg/mL in DMSO (Requires sonication)[9]

Validated Experimental Protocols

Protocol A: Self-Validating Ternary Co-Solvent Formulation (For In Vivo Dosing)

Purpose: To formulate highly lipophilic ditosylates into a clear, stable solution using a co-solvent approach that prevents precipitation upon aqueous dilution[2].

  • Primary Solubilization: Weigh the API and add a minimal volume of anhydrous DMSO (e.g., 2% of the final volume). Vortex until completely clear.

    • Causality: DMSO's high dipole moment breaks the strong tosylate crystal lattice.

  • Polymeric Dilution: Add PEG300 (e.g., 40% of final volume) and mix thoroughly.

    • Validation Checkpoint: The solution must remain optically clear. If it turns cloudy, the DMSO ratio is too low to maintain solvation in PEG; you must restart.

  • Micellar Encapsulation: Add Tween 80 (e.g., 5% of final volume) and mix.

    • Causality: Tween 80 forms protective micelles that will encapsulate the API when water is introduced.

  • Aqueous Quenching: Slowly add

    
     or saline to reach the final volume.
    
    • Validation Checkpoint: If the solution precipitates here, the micellar capacity was exceeded. Restart the protocol and increase the Tween 80 ratio[2].

Protocol B: Equilibrium Solubility Determination (Shake-Flask Method)

Purpose: To accurately quantify the solubility of ditosyl derivatives in ethanol or ethanol/co-solvent mixtures[9].

G S1 1. Weigh Excess API (Visible Solid Required) S2 2. Add Target Solvent (EtOH or Co-solvent) S1->S2 S3 3. Isothermal Incubation (Agitation for 48h) S2->S3 S4 4. Phase Separation (Centrifugation/Filtration) S3->S4 S5 5. HPLC Quantification (Validate vs. Standard) S4->S5

Caption: Self-validating shake-flask workflow for equilibrium solubility determination.

  • Saturation: Add an excess amount of the ditosyl solid to a glass vial containing the target ethanol solvent system.

  • Isothermal Equilibration: Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours.

    • Causality: Extended time ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Validation Checkpoint: There must be visible solid remaining at the bottom of the tube before centrifugation. If all solid dissolved, the solution is not saturated, and the calculated solubility will be falsely low[9].

  • HPLC Quantification: Dilute the filtrate into the mobile phase and analyze via a validated HPLC-UV method against a known calibration curve[3].

References

1.[5]5 - ResearchGate 2.[2]2 - Selleck Chemicals 3.[8]8 - Benchchem 4.[1]1 - MDPI 5.[9]9 - Benchchem 6.[3]3 - NIH 7.[7] 7 - PMC / NIH 8.[4]4 - ResearchGate 9.[6]6 - Hilaris Publisher

Sources

Technical Support Center: Minimizing Racemization in D-Phenylalaninol Tosylation

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for the tosylation of D-phenylalaninol, with a primary focus on preserving the stereochemical integrity of the final product. As a key chiral building block in the synthesis of pharmaceuticals like Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate), maintaining enantiopurity is paramount.[1][2][3] This resource is designed to help you navigate the complexities of this transformation, diagnose common issues, and implement robust solutions in your laboratory.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns encountered during the tosylation of D-phenylalaninol.

Q1: I'm observing significant racemization in my final product. What is the most likely cause?

A1: Racemization during the tosylation of D-phenylalaninol, while not occurring at the reacting hydroxyl center, can be induced at the adjacent chiral carbon bearing the amino group. The primary factors promoting this are an overly strong base, elevated temperatures, and prolonged reaction times.[4] A strong base can abstract the acidic proton at the stereocenter, leading to a planar intermediate that loses its stereochemical information.[5] It is crucial to select a base that is strong enough to scavenge the HCl byproduct but not so strong as to cause epimerization.

Q2: Why is pyridine often recommended as the base over triethylamine (TEA) or other tertiary amines?

A2: Pyridine serves a dual role that makes it particularly suitable for this reaction. First, it acts as a mild base to neutralize the HCl generated. Second, it functions as a nucleophilic catalyst. Pyridine attacks the tosyl chloride to form a highly reactive N-tosylpyridinium salt.[6][7] This intermediate is then readily attacked by the alcohol, facilitating the reaction under milder conditions than might be possible with a non-nucleophilic base. While TEA is a stronger base, its higher basicity can increase the risk of racemization. The use of pyridine often provides a better balance between reaction rate and stereochemical preservation.[8][9]

Q3: Is N-protection of the amino group necessary before tosylation?

A3: Absolutely. The primary amine of D-phenylalaninol is more nucleophilic than the primary alcohol. If left unprotected, it will preferentially react with tosyl chloride to form a sulfonamide. This not only consumes your reagent but also introduces a competing and often undesired reaction pathway. Furthermore, an unprotected amine can facilitate side reactions like intramolecular cyclization to form an aziridine after tosylation of the alcohol. Protecting the amine with a suitable group (e.g., Boc, Cbz) is a critical first step to ensure the reaction proceeds cleanly at the hydroxyl group.

Q4: My reaction is very slow or incomplete, even with excess tosyl chloride. What should I check?

A4: Incomplete tosylation is a frequent issue, often traced back to reagent quality and reaction setup.[10]

  • Reagent Purity: Tosyl chloride can hydrolyze over time to p-toluenesulfonic acid. Use a fresh bottle or recrystallize old reagent. Bases like pyridine and TEA are hygroscopic; use freshly distilled or anhydrous grades.

  • Solvent Anhydrousness: Any moisture in the solvent (e.g., DCM, THF) will rapidly consume tosyl chloride, quenching the reaction. Ensure your solvent is rigorously dried.[10]

  • Temperature: While low temperatures are crucial for minimizing racemization, excessively low temperatures can slow the reaction to a halt. A common starting point is 0 °C, allowing for a gradual warm-up to room temperature if the reaction is sluggish, while carefully monitoring for side products by TLC.[11]

Q5: How can I accurately determine the enantiomeric purity of my tosylated product?

A5: The most reliable method for determining enantiomeric purity (or enantiomeric excess, e.e.) is through chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry standard.[12] Specific columns, such as those based on cyclodextrins or teicoplanin, have shown success in separating phenylalanine enantiomers and their derivatives.[13][14] Developing a method typically involves screening different mobile phases (e.g., hexane/isopropanol or acetonitrile/water) to achieve baseline separation of the two enantiomers.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to resolving common experimental issues.

Problem 1: High Degree of Racemization Detected

Your chiral HPLC analysis shows a significant percentage of the undesired L-enantiomer.

Potential Cause Scientific Rationale Recommended Solution
Base is too strong Strong bases (e.g., DBU, DIPEA, or even TEA in some contexts) can deprotonate the chiral center, leading to a planar carbanion intermediate which quenches to a racemic mixture.[5]Switch to a milder base like pyridine. Pyridine's lower pKa reduces the risk of deprotonation while still effectively scavenging HCl.[6]
Elevated Temperature Higher temperatures provide the activation energy needed for the proton abstraction that leads to racemization.[4]Maintain the reaction temperature at 0 °C or below, especially during the addition of reagents. Use an ice/salt bath if necessary.
Prolonged Reaction Time The longer the chiral molecule is exposed to basic conditions, the greater the opportunity for epimerization to occur, even at a slow rate.[4]Monitor the reaction closely by TLC. Once the starting alcohol is consumed, proceed immediately with the aqueous workup to quench the base.
Problem 2: Low Yield or Incomplete Reaction

TLC analysis shows significant unreacted starting material, or the isolated yield is poor.

Potential Cause Scientific Rationale Recommended Solution
Hydrolysis of TsCl Tosyl chloride reacts readily with water. Moisture in the solvent, base, or on the glassware will destroy the reagent.[10]Use freshly opened or purified TsCl. Use anhydrous solvents and freshly distilled, dry bases. Flame-dry glassware under an inert atmosphere (N₂ or Ar).
Insufficient Reagents The reaction stoichiometry is 1:1, but side reactions (like hydrolysis) consume reagents.Use a slight excess of tosyl chloride (1.2-1.5 equivalents) and base (1.5-2.0 equivalents) to drive the reaction to completion.[10]
Steric Hindrance While D-phenylalaninol is a primary alcohol, bulky N-protecting groups could potentially hinder the approach of the tosylating agent.This is less common but consider switching to a smaller protecting group if other troubleshooting fails. Ensure adequate reaction time (monitor by TLC).
Problem 3: Formation of Unexpected Side Products

You observe extra spots on your TLC plate or unexpected signals in your NMR spectrum.

Potential Cause Scientific Rationale Recommended Solution
Alkyl Chloride Formation The tosylate is an excellent leaving group. The chloride ion generated during the reaction (from pyridinium hydrochloride) can act as a nucleophile, displacing the tosylate to form the corresponding alkyl chloride.[15]This is more common with benzylic or activated alcohols but can occur. Running the reaction at lower temperatures can disfavor this S_N2 displacement.
N-Tosylation If the amino group is not protected, it will react with TsCl, forming a sulfonamide.Always use N-protected D-phenylalaninol as the starting material.
Ditosylation (if starting from a diol) Not applicable to D-phenylalaninol, but a common issue in other contexts.Use an excess of the diol relative to the tosyl chloride to favor mono-tosylation.[16]

Visualized Workflows and Mechanisms

Visual aids can clarify complex processes. The following diagrams illustrate the recommended workflow, troubleshooting logic, and the key mechanism of concern.

G cluster_workflow Experimental Workflow start Start: N-Protected D-Phenylalaninol tosylation Tosylation (TsCl, Pyridine, DCM, 0°C) start->tosylation monitoring Reaction Monitoring (TLC) tosylation->monitoring monitoring->tosylation Incomplete workup Aqueous Workup (Quench Reaction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Purity & E.E. Analysis (NMR, Chiral HPLC) purification->analysis end Product: (R)-Tosyl-Phenylalaninol analysis->end G cluster_troubleshooting Troubleshooting Decision Tree problem Problem Detected High Racemization Low Yield Side Products rac_cause Potential Causes • Strong Base • High Temperature • Long Reaction Time problem:rac->rac_cause Analyze yield_cause Potential Causes • Wet Reagents/Solvent • Degraded TsCl • Insufficient Stoichiometry problem:yield->yield_cause Analyze side_cause Potential Causes • No N-Protection • Chloride Displacement problem:side->side_cause Analyze rac_solution Solutions • Use Pyridine as base • Maintain Temp ≤ 0°C • Monitor closely & quench promptly rac_cause->rac_solution Implement yield_solution Solutions • Use anhydrous materials • Use fresh/purified TsCl • Use 1.2-1.5 eq. TsCl yield_cause->yield_solution Implement side_solution Solutions • Protect amino group first • Lower reaction temperature side_cause->side_solution Implement

Caption: A troubleshooting workflow for common issues in tosylation reactions.

Caption: Racemization via deprotonation/reprotonation at the chiral center.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Tosylation of N-Boc-D-Phenylalaninol

This protocol is optimized to minimize epimerization by using mild conditions.

Materials:

  • N-Boc-D-phenylalaninol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.3 eq.)

  • Anhydrous Pyridine (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add N-Boc-D-phenylalaninol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add anhydrous pyridine, followed by the portion-wise addition of tosyl chloride over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase) every 30-60 minutes. The reaction is typically complete within 2-4 hours. [11]6. Workup: Once the starting alcohol is consumed, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude tosylate by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)

This is a general guideline for assessing the enantiomeric purity of the final product. Method development will be required for your specific instrumentation.

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified tosylate in the mobile phase or a compatible solvent (e.g., isopropanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Racemic Standard: If possible, generate a racemic standard by treating the final product with a strong base for a short period to induce racemization, which will help in peak identification.

  • Column and Conditions: Use a suitable chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H). A typical starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Calculation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A_R and A_S) using the formula: e.e. (%) = |(A_R - A_S) / (A_R + A_S)| * 100

References

  • BenchChem. (2025). Preventing racemization of D-phenylalanine during Alloc coupling. BenchChem Technical Support.
  • Di Mola, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 536. [Link]

  • Kazemi, F., et al. (2014). Consideration of selectivity in tosylation of alcohols in the absence of KOH.
  • Gimeno, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11877. [Link]

  • Li, Z., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(9), 14553-14564. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Geiger, J. H., & Man, E. H. (1984). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Journal of Agricultural and Food Chemistry, 32(4), 920-923.
  • Macmillan Group. (2021).
  • Patel, P. R., et al. (2021). Process for preparation of solriamfetol and intermediates thereof.
  • Sharma, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4789.
  • Xu, Y., et al. (2017).
  • Li, R., et al. (2000).
  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?[Link]

  • Wiley-VCH. (2009).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions. BenchChem Technical Support.
  • Wikipedia. (2024). Solriamfetol. [Link]

  • Scriba, G. K. E. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(21), 4819.
  • Wei, B. M., et al. (2004). Preparation of D-Phenylalanine by Asymmetric Transformation. Chinese Chemical Letters, 15(4), 411-412.
  • Srour, S., & Madaan, A. (2021). Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives.
  • Musa, M. M., et al. (2019). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
  • Behrens, O. K., et al. (1941). RESOLUTION OF dl-PHENYLALANINE BY ASYMMETRIC ENZYMATIC SYNTHESIS. The Journal of Biological Chemistry, 141(2), 503-508.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Di Mola, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
  • OpenOChem Learn. (n.d.).
  • Armstrong, D. W., et al. (2017). Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability.
  • Journal of Chemistry Letters. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 4(1), 1-6.
  • TCI Chemicals. (n.d.). New Mitsunobu Reagents.
  • Svidrnoch, M., et al. (2015). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Journal of Analytical Methods in Chemistry, 2015, 891040.

Sources

Technical Guide: Stability & Reactivity of N,O-Ditosyl D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,O-ditosyl D-phenylalaninol is a bifunctional intermediate primarily used to access chiral aziridines or diamines. Its stability profile is defined by a "hair-trigger" intramolecular cyclization. Under basic conditions, the molecule does not simply degrade; it rapidly transforms into (R)-2-benzyl-1-tosylaziridine .

This guide addresses the kinetic competition between this intramolecular cyclization and intermolecular substitution, providing protocols to control, suppress, or exploit this reactivity.

The Core Instability: The Aziridine Gateway

The defining characteristic of N,O-ditosyl D-phenylalaninol is that it contains both a nucleophile (the sulfonamide nitrogen, upon deprotonation) and an electrophile (the carbon bearing the O-tosyl group) within the same molecule.

The Mechanism (3-exo-tet Cyclization)

When exposed to a base, the sulfonamide proton (


) is removed. The resulting amide anion (

) attacks the primary carbon (

-OTs) in an intramolecular

reaction. This process is entropically favored over intermolecular reactions, meaning cyclization often outcompetes direct substitution.
Pathway Visualization

The following diagram illustrates the divergent pathways based on pH and nucleophile presence.

ReactionPathways Start N,O-Ditosyl D-Phenylalaninol Base Base (Deprotonation) Start->Base pH > 8 Transition Transition State (3-exo-tet) Base->Transition Fast Aziridine (R)-2-benzyl- 1-tosylaziridine Transition->Aziridine -TsO⁻ Polymer Polymerization (Oligomers) Aziridine->Polymer Acid trace / Heat RingOpen Ring Opening (Target Product) Aziridine->RingOpen + Nucleophile (Nu⁻)

Figure 1: The "Aziridine Shunt." Direct substitution is rare; the reaction almost invariably proceeds through the aziridine intermediate.

Critical Stability Variables

The rate of cyclization is governed by three variables. Understanding these allows you to manipulate the reaction outcome.

Table 1: Variable Impact Matrix
VariableConditionEffect on StabilityOutcome
Base Strength Weak (

)
Moderate StabilitySlow cyclization; can isolate if cold.
Strong (

)
Unstable Rapid conversion to aziridine (< 1h).
Solvent Protic (

)
ComplexSolvolysis competes; aziridine may open immediately.
Aprotic (

)
Promotes CyclizationClean conversion to aziridine.
Temperature

Kinetic TrapDeprotonation occurs, but cyclization slows.

Thermodynamic DriveFast cyclization + risk of polymerization.

Troubleshooting & FAQs

Scenario A: "I am trying to substitute the O-tosyl group with an amine, but I'm getting a mixture of products."

Diagnosis: You are likely experiencing the "Aziridine Shunt." The base you are using to neutralize the acid generated is triggering cyclization first. The amine then attacks the aziridine, potentially at the wrong carbon (regio-scrambling).

  • Solution: Do not fight the aziridine; embrace it. Deliberately convert the N,O-ditosyl precursor to the aziridine first (using

    
    ), isolate it, and then react it with your amine. This gives you control over the regiochemistry (usually attack at the terminal carbon).
    
Scenario B: "My isolated material turned into a gum/insoluble solid in the freezer."

Diagnosis: Polymerization.[1][2] N-tosyl aziridines are highly reactive alkylating agents. If any trace acid (even from the glass surface) or nucleophilic impurity is present, they will self-polymerize via ring-opening.

  • Solution: Store the aziridine in the presence of a solid inorganic base (like a pellet of KOH or packet of

    
    ) to scavenge acid traces. Store at -20°C.
    
Scenario C: "Can I run this reaction in water?"

Diagnosis: Yes, but with caveats.

  • Insight: Under biphasic conditions (DCM/Water + KOH), the aziridine forms efficiently.[2] However, if left too long, hydroxide ions will attack the aziridine, opening it to form the N-tosyl amino alcohol (hydrolysis), effectively wasting your O-tosyl leaving group.

Validated Protocols

Protocol 1: Controlled Cyclization to (R)-N-Tosyl Aziridine

Use this if you intend to use the aziridine as an intermediate.

  • Preparation: Dissolve N,O-ditosyl D-phenylalaninol (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

  • Activation: Add anhydrous Potassium Carbonate (

    
    , 4.0 eq).
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C).

    • Checkpoint: Monitor by TLC (Silica, Hexane/EtOAc). The starting material (lower Rf) should disappear within 2-6 hours, replaced by the aziridine (higher Rf).

  • Workup: Filter off the solids (

    
     and KOTs). Evaporate the solvent at reduced pressure (< 40°C).
    
  • Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography to avoid acid-catalyzed degradation on silica.

Protocol 2: Storage of N,O-Ditosyl Precursor

Use this to prevent unwanted degradation before use.

  • Temperature: -20°C is mandatory for long-term storage.

  • Atmosphere: Argon or Nitrogen flush (prevents moisture absorption).

  • Container: Amber glass (protects from light-induced radical degradation of the tosyl group).

  • Warning: Do not store in solution with any amine bases (e.g., Triethylamine), as this will slowly trigger cyclization even in the freezer.

References

  • Berry, M. B., & Sharpless, K. B. (1980). Process for the production of aziridines. United States Patent 4225495. (Foundational work on tosyl aziridine synthesis).

  • Da Silva, R. O., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7, 405-411. (Specific protocol for

    
     cyclization). 
    
  • Ghorai, M. K., et al. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(24), 4103-4106. (Discusses ring opening vs. direct substitution).

  • Chem-Impex International. (n.d.). D-Phenylalaninol Technical Data Sheet. (Physical properties and general stability data).

Sources

Technical Support Center: Resolving Mono- and Di-Tosylation Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the statistical nightmare of diol tosylation. The reaction of symmetrical diols or diamines with p-toluenesulfonyl chloride (TsCl) inevitably yields a complex mixture of unreacted starting material, the desired monotosylate, and the ditosylate impurity.

This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting, chromatographic separation strategies, and chemical desymmetrization protocols to overcome this synthetic bottleneck.

Section 1: Mechanistic FAQs – The Causality of the Mixture

Q: I used exactly 1.0 equivalent of TsCl. Why is my yield of monotosylate so low, and why do I have so much ditosylate? A: This frustration is driven by a combination of statistical kinetics and solubility dynamics. Statistically, even with a perfect 1.0 equivalent of TsCl, the maximum theoretical yield of the monotosylate in a purely random distribution is only 50%, leaving 25% unreacted diol and 25% ditosylate.

Mechanistically, in non-polar solvents (like dichloromethane), the initial monotosylation breaks the highly polar, hydrogen-bonded network of the starting diol. The resulting monotosylate becomes significantly more soluble in the organic phase than the unreacted diol. This artificially increases the monotosylate's local concentration, making it kinetically more susceptible to a second tosylation event than the unreacted starting material.

Q: Why is the separation of mono- and ditosylates so difficult on standard silica gel? A: Polarity is relative to the molecule's total mass. For long-chain aliphatic diols or poly(ethylene glycol) (PEG), the polar contribution of a single terminal hydroxyl group is "diluted" by the massive non-polar backbone. This results in a negligible retention factor difference (


) between the mono- and ditosylate on normal phase silica, leading to co-elution.
Section 2: Quantitative Troubleshooting Matrix

To determine the best path forward, compare the quantitative outcomes of different tosylation strategies. Whenever possible, preventing ditosylate formation is more efficient than attempting a difficult chromatographic separation.

Table 1: Quantitative Comparison of Tosylation Strategies

Reaction StrategyCatalyst / BaseExpected Mono-Ts YieldExpected Di-Ts YieldUnreacted DiolMechanistic Notes
Statistical (Standard) Pyridine or Et

N
~50%~25%~25%High separation burden; relies entirely on random distribution.
Desymmetrization (Small Mol) Ag

O / KI
85 - 92%< 5%< 10%Exploits intramolecular H-bonding to deactivate the second -OH.
Desymmetrization (PEG) Ag

O / KI
71 - 76%< 15%< 15%Yield depends on polymer MW; requires HPLC-ELSD for separation.
Section 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Silver(I) Oxide-Mediated Desymmetrization (Prevention)

Instead of fighting a difficult separation, alter the reaction mechanism.1 demonstrated that Ag


O and KI can selectively yield monotosylates from symmetrical diols[1]. This was later adapted for PEGs up to 20,000  g/mol  by 2, achieving up to 76% yields of monofunctional PEG[2].
  • The Causality: Ag

    
    O acts as a heterogeneous catalyst that exploits the difference in acidity between the two hydroxyl groups. Once one hydroxyl coordinates with the silver surface, intramolecular hydrogen bonding alters the pKa of the remaining hydroxyl, effectively desymmetrizing the molecule and kinetically hindering the second tosylation[1].
    

Step-by-Step Methodology:

  • Preparation: Dissolve the symmetrical diol (1.0 eq) in anhydrous DCM (for small molecules) or Toluene (for PEGs).

    • Self-Validation Step: Run a Karl Fischer titration on your solvent. Moisture must be <50 ppm, as water will rapidly hydrolyze TsCl into unreactive p-toluenesulfonic acid.

  • Reagent Addition: Add fresh Ag

    
    O (1.5 eq), TsCl (1.1 eq), and KI (0.2 eq).
    
  • Reaction: Stir at 0 °C (for PEGs) or room temperature (for small molecules) for 2–8 hours.

    • Self-Validation Step: Monitor via TLC. The reaction is complete when the diol spot stabilizes and no ditosylate spot appears. The suspension will turn dark as silver salts form.

  • Workup: Filter the suspension through a short pad of Celite to remove the silver salts. Wash the pad thoroughly with Ethyl Acetate.

  • Concentration: Evaporate the filtrate under reduced pressure. The crude mixture will contain >75% monotosylate, drastically simplifying downstream purification.

Protocol B: Chromatographic Separation of the Mixture

If you already have a statistical mixture, use these validated separation methods based on the molecular weight of your substrate.

For Small Molecules (<1000 Da): Normal Phase Chromatography

  • Column Packing: Pack a silica gel column (230-400 mesh) using a gradient system of Hexane/Ethyl Acetate (starting at 9:1, v/v).

  • Loading: Dry-load the crude mixture onto silica. Causality: Tosylates are highly viscous oils; direct liquid loading causes severe band broadening and ruins the subtle separation.

  • Elution & Validation:

    • Fraction 1 (Least Polar): Ditosylate elutes first. Validate via TLC (UV active, highest

      
      , does not stain with KMnO
      
      
      
      ).
    • Fraction 2 (Intermediate): Monotosylate elutes second. Validate via TLC (UV active, stains bright yellow/brown with KMnO

      
       due to the oxidizable free -OH).
      
    • Fraction 3 (Most Polar): Unreacted diol elutes last (UV inactive, stains with KMnO

      
      ).
      

For Polymeric Diols (e.g., PEGs): Reverse Phase HPLC-ELSD For characterization and preparative separation of monotosylated PEG, an HPLC method using an evaporative light scattering detector (ELSD) is strictly required[2].

  • System Setup: Equip an HPLC with a preparative C18 column and an ELSD. Causality: ELSD is mandatory because the single tosyl group's UV absorbance at 254 nm is completely masked by the massive, UV-inactive PEG polymer chain[2].

  • Gradient: Use a Water/Acetonitrile gradient (e.g., 5% to 95% ACN over 30 mins).

  • Elution & Validation:

    • Peak 1 (Most Polar): Unreacted PEG diol elutes first.

    • Peak 2 (Intermediate): Monotosylated PEG elutes second.

    • Peak 3 (Least Polar): Ditosylated PEG elutes last.

    • Self-Validation Step: Collect Peak 2 and analyze via

      
      H-NMR. The integration ratio of the tosyl aromatic protons (doublets at ~7.8 and 7.3 ppm) to the PEG backbone protons (~3.6 ppm) must mathematically match the theoretical molecular weight of your specific PEG chain.
      
Section 4: Visualizing the Separation Workflow

G Start Crude Tosylation Mixture (Diol + Mono-Ts + Di-Ts) Decision Molecule Type? Start->Decision SmallMol Small Molecule Diol (< 1000 Da) Decision->SmallMol Polymer Polymeric Diol (e.g., PEG) Decision->Polymer NP_Chrom Normal Phase Chromatography (Silica Gel) SmallMol->NP_Chrom RP_Chrom Reverse Phase HPLC-ELSD (C18 Column) Polymer->RP_Chrom Elution_NP Elution Order: 1. Di-Ts (Least Polar) 2. Mono-Ts (Target) 3. Diol (Most Polar) NP_Chrom->Elution_NP Elution_RP Elution Order: 1. Diol (Most Polar) 2. Mono-Ts (Target) 3. Di-Ts (Least Polar) RP_Chrom->Elution_RP Deriv Alternative: Derivatization (e.g., Azidation of Mono-Ts) Elution_NP->Deriv If ΔRf is too small

Workflow for the chromatographic separation and derivatization of mono- and di-tosylated mixtures.

References
  • Bouzide, A.; Sauvé, G. "Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers." Organic Letters 2002, 4 (14), 2329-2332. 1

  • Pohlit, H.; Worm, M.; Langhanki, J.; Berger-Nicoletti, E.; Opatz, T.; Frey, H. "Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization." Macromolecules 2017, 50 (23), 9196-9206. 2

Sources

Technical Support Center: Managing Moisture Sensitivity of Sulfonate Esters in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling sulfonate esters (triflates, mesylates, tosylates, etc.). As potent electrophiles, these compounds are ubiquitous in drug development and organic synthesis for activating alcohols toward nucleophilic substitution. However, their high reactivity makes them acutely susceptible to moisture-driven degradation. This guide provides mechanistic insights, troubleshooting steps, and validated Schlenk line protocols to ensure reproducible, high-yield syntheses.

Logical Workflow: Reactivity & Degradation Pathways

To successfully handle sulfonate esters, one must first understand the competing kinetic pathways at play when these reagents are exposed to atmospheric moisture versus the target nucleophile.

G SE Sulfonate Ester (R-OSO₂R') H2O Moisture (H₂O) Contamination SE->H2O Exposure Nu Target Nucleophile (Nu⁻) SE->Nu Anhydrous Conditions Hydrolysis Hydrolysis (Undesired) S-O or C-O Cleavage H2O->Hydrolysis Subst Nucleophilic Substitution (Desired SN2/SN1) Nu->Subst Degradation Sulfonic Acid + Alcohol (Yield Loss) Hydrolysis->Degradation Product Target Product (R-Nu) + R'SO₃⁻ Subst->Product

Logical workflow of sulfonate ester reactivity: desired SN2 vs. moisture hydrolysis.

Frequently Asked Questions (FAQs)

Q: Mechanistically, why are sulfonate esters so sensitive to ambient moisture? A: Sulfonate esters feature a highly electron-deficient sulfur center and an activated adjacent carbon due to the strong electron-withdrawing nature of the sulfonate group. When exposed to moisture, water acts as a nucleophile. Depending on the specific ester and the pH of the environment, hydrolysis occurs via either C–O bond cleavage (classic SN2 displacement by water) or S–O bond cleavage (direct attack at the sulfur center) 1[1]. This parasitic side reaction consumes the sulfonate ester, yielding a sulfonic acid and an alcohol, thereby destroying your activated intermediate.

Q: How do different sulfonate leaving groups compare in terms of moisture stability? A: The stability of a sulfonate ester is inversely proportional to its leaving group ability (the pKa of its conjugate acid) and directly proportional to its steric hindrance2[2]. Triflates are exceptionally reactive and hydrolyze rapidly, whereas sterically hindered neopentyl sulfonates are highly resistant to nucleophilic attack by water.

Sulfonate Ester TypeLeaving Group AnionRelative Moisture SensitivityRecommended Storage ConditionsTypical Hydrolysis Rate (Aqueous, RT)
Triflate (TfO) -OSO₂CF₃Extremely HighGlovebox, <-20°CMinutes
Mesylate (MsO) -OSO₂CH₃HighDesiccator / Sure/Seal™, 2-8°CHours to Days
Tosylate (TsO) -OSO₂C₆H₄CH₃ModerateDesiccator, RT to 2-8°CDays to Weeks
Neopentyl Sulfonate -OSO₂CH₂C(CH₃)₃Very Low (Sterically Hindered)Benchtop, RTMonths

Q: Why is excess base critical during the synthesis of sulfonate esters? A: The formation of sulfonate esters from alcohols and sulfonyl chlorides generates acidic byproducts (e.g., HCl). If the reaction environment becomes acidic, the starting alcohol becomes protonated. This halts the forward reaction and can catalyze the reverse hydrolysis pathway. Employing a strict excess of base (like triethylamine or pyridine) neutralizes the acid, preventing alcohol protonation and suppressing trace sulfonate ester degradation 3[3].

Troubleshooting Guide

Issue: Low product yield and high recovery of the starting alcohol.

  • Root Cause: Atmospheric moisture contamination during reagent transfer or reaction execution, leading to rapid hydrolysis of the highly electrophilic sulfonyl chloride or the resulting sulfonate ester 4[4].

  • Causality: Glassware naturally adsorbs a microscopic film of water. If not thermally desorbed, this water reacts with the sulfonylating agent before it can react with the target alcohol.

  • Solution: Implement rigorous Schlenk line techniques. Oven-dry all glassware at >120°C overnight. Assemble the apparatus while hot and cycle between high vacuum and dry inert gas (N₂ or Argon) at least three times to strip away adsorbed moisture 5[5].

Issue: Inconsistent reaction kinetics and variable impurity profiles between batches.

  • Root Cause: Variable water content in the reaction solvent. Even "anhydrous" solvents degrade if repeatedly punctured without proper inert gas blanketing.

  • Causality: Increasing the proportion of water to alcohol in the reaction mixture shifts the kinetic pathway from a controlled substitution to a second-order ion separation, drastically accelerating hydrolysis 3[3].

  • Solution: Utilize freshly dispensed solvents from a solvent purification system (SPS) or commercial Sure/Seal™ bottles. For highly sensitive triflations, degas solvents using the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen and trace volatile impurities6[6].

Validated Experimental Protocol: Anhydrous Synthesis of Sulfonate Esters

To ensure a self-validating, moisture-free system, follow this Schlenk line methodology for synthesizing sensitive sulfonate esters (e.g., mesylates or triflates).

Step 1: Apparatus Preparation & Dehydration

  • Dry a Schlenk flask, magnetic stir bar, and rubber septa in an oven at 130°C for a minimum of 4 hours (preferably overnight)5[5].

  • Remove the hot glassware, assemble immediately, and connect the sidearm to a dual-manifold Schlenk line.

  • Vacuum/Gas Cycling: Open the flask to high vacuum for 5 minutes. Backfill slowly with dry Nitrogen or Argon. Repeat this cycle three times.

    • Causality: The thermal energy mobilizes adsorbed water, while the vacuum physically removes it, replacing the atmosphere with inert gas to prevent re-adsorption5[5].

Step 2: Reagent Transfer

  • Maintain a slight positive pressure of inert gas (monitor via the oil bubbler)7[7].

  • Purge a clean, oven-dried syringe and long needle by piercing the septum of the Schlenk flask, drawing in inert gas, and expelling it outside. Repeat three times 5[5].

  • Transfer the anhydrous solvent (e.g., CH₂Cl₂) and the starting alcohol into the Schlenk flask.

  • Add 1.5 to 2.0 equivalents of an anhydrous amine base (e.g., Et₃N or pyridine) to ensure the reaction remains strictly basic, preventing acid-catalyzed degradation3[3].

Step 3: Reaction Execution

  • Cool the reaction mixture to 0°C (for mesylates/tosylates) or -78°C (for triflates) using an appropriate cooling bath.

    • Causality: Lower temperatures suppress the activation energy required for competing side reactions, including trace hydrolysis.

  • Add the sulfonyl chloride dropwise over 15-30 minutes.

  • Allow the reaction to stir and slowly warm to room temperature. Monitor completion via TLC (aliquots must be taken using purged syringes to maintain the inert atmosphere).

Step 4: Quenching and Storage

  • Once complete, quench the reaction with ice-cold saturated NaHCO₃ solution to neutralize excess sulfonyl chloride.

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Storage: Store the purified sulfonate ester in a tightly sealed container (e.g., a crown-cap bottle with a PTFE-faced rubber liner) backfilled with Argon, and keep at 2-8°C or in a glovebox depending on the leaving group's sensitivity .

References

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - ACS Publications. 1

  • Profiling sulfonate ester stability: identification of complementary protecting groups - PMC. 2

  • Sulfonate Ester Kinetic Study - Novatia, LLC. 3

  • Handling Air-Sensitive Reagents (AL-134) - Division of Research Safety. 4

  • An Illustrated Guide to Schlenk Line Techniques - Schlenk Line Survival Guide. 5

  • University Health and Safety Guidance Document: SCHLENK LINE - University of Minnesota. 7

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - University of Pittsburgh. 6

  • Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich.

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Interpretation of N,O-Ditosyl D-Phenylalaninol vs. Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of asymmetric synthesis and drug development, chiral amino alcohols like D-phenylalaninol are indispensable building blocks. They frequently serve as precursors for chiral auxiliaries, oxazolidinones, and aziridines—critical intermediates in the synthesis of α,β-diamino acids and transition-state mimetics ().

To utilize D-phenylalaninol in these pathways, researchers often employ tosylation (using p-toluenesulfonyl chloride) to activate the molecule. The amine is protected as a sulfonamide, and the hydroxyl group is converted into a sulfonate ester (a superior leaving group for subsequent intramolecular cyclizations).

This guide objectively compares the analytical performance—specifically the 1H NMR resolution and diagnostic clarity —of the fully protected product (N,O-ditosyl D-phenylalaninol ) against its alternatives: the unprotected parent compound and the mono-protected intermediate (N-tosyl D-phenylalaninol ). By understanding the causality behind the chemical shifts, researchers can establish a self-validating analytical workflow to ensure complete synthetic conversion.

Mechanistic Causality: The Physics of the Chemical Shift

The transition from an unprotected amino alcohol to a di-tosylated derivative provides a textbook study in how inductive effects and magnetic anisotropy dictate NMR performance.

  • The Sulfonamide Effect (N-Tosylation): Nitrogen is highly nucleophilic and reacts with TsCl first. When the free amine is converted to a sulfonamide, the nitrogen's lone pair delocalizes into the highly electron-withdrawing sulfonyl group. This strips electron density from the adjacent alpha-methine proton (-CH-N), deshielding it and pushing its resonance downfield by approximately ~0.35 ppm.

  • The Sulfonate Ester Effect (O-Tosylation): The most critical diagnostic feature of the N,O-ditosyl product is the profound downfield shift of the beta-methylene protons (-CH2-O). A free hydroxyl group is only moderately electron-withdrawing. However, converting the hydroxyl to a p-toluenesulfonate ester introduces a massive inductive pull from the -OSO2Ar moiety. This strips the methylene protons of their electron shielding, pushing them downfield by >0.4 ppm. This specific shift is the primary self-validating signal that O-tosylation was successful.

  • Magnetic Anisotropy: The addition of two distinct tosyl groups introduces two new sets of aromatic AA'BB' systems and two distinct methyl singlets. Because the N-tosyl and O-tosyl groups occupy chemically and magnetically non-equivalent environments, their signals do not overlap, providing a clear stoichiometric confirmation of di-protection.

Comparative 1H NMR Data

The table below summarizes the quantitative 1H NMR data (in CDCl3 at 400 MHz), comparing the target product against its synthetic alternatives.

Proton EnvironmentD-Phenylalaninol (Unprotected)N-Tosyl D-Phenylalaninol (Mono-protected)N,O-Ditosyl D-Phenylalaninol (Target Product)
-CH2-O (Methylene)3.40 (dd), 3.65 (dd)3.55 (dd), 3.65 (dd)3.95 (dd), 4.10 (dd)
-CH-N (Methine)3.15 (m)3.50 (m)3.65 (m)
-CH2-Ph (Benzylic)2.55 (dd), 2.80 (dd)2.75 (m)2.75 (m)
Ts -CH3 (Methyl)None2.40 (s, 3H)2.40 (s, 3H), 2.45 (s, 3H)
Aromatic Protons 7.15–7.35 (m, 5H)7.10–7.25 (m, 5H), 7.25 (d, 2H), 7.65 (d, 2H)7.05–7.25 (m, 5H), 7.20 (d, 2H), 7.35 (d, 2H), 7.60 (d, 2H), 7.75 (d, 2H)

Data synthesized from standard stereocontrolled synthetic protocols ().

Self-Validating Experimental Protocol

To guarantee the reliability of the NMR data, the synthetic and analytical preparation must follow a strict, self-validating system. The following protocol ensures the complete conversion of the mono-tosyl intermediate into the di-tosyl product.

Phase 1: Synthesis & Causality of Reagents
  • Why Pyridine? O-tosylation of an alcohol is significantly slower than the N-tosylation of an amine. Pyridine is chosen as both the solvent and the base because it acts as a nucleophilic catalyst—forming a highly reactive N-tosylpyridinium intermediate that forces the esterification of the sterically hindered beta-hydroxyl group.

  • Reaction Setup: Dissolve D-phenylalaninol (1.0 eq) in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere. Cool the flask to 0 °C to control the exothermic nature of the initial N-tosylation.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (2.5 eq) in small portions over 15 minutes. The 1.5 eq excess ensures complete conversion of the hydroxyl group after the amine is rapidly consumed.

  • Incubation & Validation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The reaction is complete when the intermediate N-tosyl D-phenylalaninol (lower

      
      ) completely disappears, replaced by the N,O-ditosyl product (higher 
      
      
      
      ).
Phase 2: Workup & NMR Preparation
  • Isolation: Quench the reaction with ice water to hydrolyze any unreacted TsCl. Extract the aqueous mixture with dichloromethane (3x). Wash the combined organic layers extensively with 1M HCl (to remove all traces of pyridine), followed by a brine wash. Dry over anhydrous MgSO4 and concentrate under reduced pressure.

  • NMR Sample Prep: Dissolve exactly 10 mg of the purified N,O-ditosyl D-phenylalaninol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube for 400 MHz analysis.

Analytical Workflow Visualization

The following diagram maps the logical progression of the derivatization and highlights the exact analytical checkpoints required to validate the target product.

NMR_Workflow A D-Phenylalaninol (Unprotected) B TsCl (1.0 eq), Et3N Selective N-Tosylation A->B C N-Tosyl D-phenylalaninol (Mono-protected) B->C D TsCl (Excess), Pyridine O-Tosylation C->D E N,O-Ditosyl D-phenylalaninol (Fully Protected) D->E F 1H NMR Analysis (CDCl3) E->F G Diagnostic Validation: 1. Two Ts-CH3 singlets (~2.4 ppm) 2. Downfield -CH2-OTs (~4.0 ppm) F->G

Workflow for the synthesis and 1H NMR validation of N,O-ditosyl D-phenylalaninol.

References

  • Ghosh, A. K., & Kim, J.-H. (1998). "Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres by Ester-Derived Titanium Enolate Syn and Anti-Aldol Reactions." The Journal of Organic Chemistry, 63(19), 6667–6674. URL:[Link]

  • Viso, A., Fernández de la Pradilla, R., García, A., & Alonso, M. (2005). "α,β-Diamino Acids: Biological Significance and Synthetic Approaches." Chemical Reviews, 105(8), 3167–3196. URL:[Link]

A Senior Application Scientist's Guide to HPLC Methods for Chiral Purity of Phenylalaninol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like phenylalaninol derivatives is a critical step in producing safe and effective therapeutics. The spatial orientation of functional groups can dramatically alter a molecule's pharmacological and toxicological profile. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this analytical challenge, offering a variety of methods to achieve baseline separation of enantiomers. This guide provides an in-depth comparison of prevalent HPLC methods for determining the chiral purity of phenylalaninol derivatives, grounded in scientific principles and practical application.

The Critical Choice: Chiral Stationary Phases (CSPs)

The heart of any chiral separation is the Chiral Stationary Phase (CSP). The selection of the appropriate CSP is the most critical decision in method development. For phenylalaninol derivatives, which are a class of β-amino alcohols, three main types of CSPs have demonstrated broad applicability and success: Polysaccharide-based, Macrocyclic Glycopeptide, and Pirkle-type CSPs. The choice among them depends on the specific derivative's structure, the desired mobile phase conditions, and the required analytical throughput.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used for their versatility and broad enantiorecognition capabilities.[1] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.

For phenylalaninol derivatives, these columns often provide excellent resolution, particularly in normal-phase mode. The choice between cellulose and amylose-based phases can be critical, as they can exhibit different selectivities for the same compound.

Key Considerations for Polysaccharide CSPs:

  • Coated vs. Immobilized: Coated polysaccharide CSPs, while effective, have limitations on the types of organic solvents that can be used in the mobile phase. Solvents like dichloromethane, chloroform, and THF can damage the stationary phase. Immobilized polysaccharide CSPs offer greater solvent compatibility, allowing for a broader range of mobile phase conditions and are generally more robust.

  • Mobile Phase: Normal-phase chromatography using hexane/alkane and an alcohol modifier (e.g., isopropanol, ethanol) is a common starting point. The addition of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution for basic or acidic analytes, respectively. For phenylalaninol derivatives, which are basic, a small amount of DEA is typically recommended.[2]

  • Derivative Effects: The nature of the protecting groups on the amine (N-substituent) and hydroxyl (O-substituent) of the phenylalaninol derivative will significantly influence the separation. Bulky protecting groups can enhance steric interactions with the CSP, often leading to better resolution.

Macrocyclic Glycopeptide CSPs: Masters of Versatility

Macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, offer a unique and versatile approach to chiral separations. These CSPs are particularly well-suited for the separation of polar and ionizable compounds, making them an excellent choice for underivatized or N-protected phenylalaninol derivatives.[3][4] Their multimodal nature allows for operation in reversed-phase, polar organic, and polar ionic modes.

Key Advantages of Macrocyclic Glycopeptide CSPs:

  • Multi-modal Separations: The ability to use these columns in different mobile phase modes provides significant flexibility during method development.

  • Direct Analysis of Polar Compounds: They are often capable of separating polar, underivatized amino alcohols directly, which can simplify sample preparation.

  • LC-MS Compatibility: The use of volatile mobile phases in the polar ionic mode makes these columns highly compatible with mass spectrometry detection.[5]

Pirkle-Type CSPs: Rational Design for Targeted Separations

Developed by William H. Pirkle, these CSPs are based on a "brush-type" design where a small chiral molecule is covalently bonded to the silica support.[6][7] The chiral recognition mechanism is based on a three-point interaction model involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Strengths of Pirkle-Type CSPs:

  • Predictable Elution Order: In many cases, the elution order of the enantiomers can be predicted based on the known interaction model.

  • Robustness: Being covalently bonded, these phases are highly durable and compatible with a wide range of mobile phases.[6]

  • Inversion of Elution Order: Pirkle-type CSPs are often available with both enantiomers of the chiral selector, allowing for the inversion of the elution order, which can be advantageous for the quantification of a minor enantiomer eluting after a major peak.[8]

Comparative Performance of CSPs for Phenylalaninol Derivatives

The following table summarizes the typical performance characteristics of the different CSP types for the chiral separation of phenylalaninol and its derivatives. The data is a synthesis of information from various application notes and research articles for structurally similar compounds.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phase (Normal Phase)Key Advantages for Phenylalaninol DerivativesConsiderations
Polysaccharide-Based (Coated) Chiralcel® OD-H, Chiralpak® AD-HHexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA)Broad applicability, often high selectivity.[9]Solvent restrictions (avoid chlorinated solvents, THF, etc.).
Polysaccharide-Based (Immobilized) Chiralpak® IA, IB, IC, ID, IE, IFWide range of solvents including non-conventional ones.Enhanced solvent compatibility and robustness.May exhibit different selectivity compared to coated versions.
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® V2, TMethanol/Acetonitrile with acidic/basic additives.Excellent for polar and N-protected derivatives, multi-modal.[3]Equilibration can be slower than other CSPs.[10]
Pirkle-Type Regis® Whelk-O® 1, (S,S) or (R,R)Hexane/IPA or EthanolRobust, predictable elution order, ability to invert elution order.[8]May require derivatization to introduce necessary interaction sites.

Experimental Protocols: A Step-by-Step Approach to Method Development

The following protocol outlines a systematic approach to developing a robust chiral HPLC method for a novel phenylalaninol derivative.

Protocol 1: Initial Screening on Polysaccharide-Based CSPs
  • Column Selection: Begin with a screening set of both cellulose-based (e.g., Chiralcel® OD-H or an immobilized equivalent) and amylose-based (e.g., Chiralpak® AD-H or an immobilized equivalent) columns.

  • Sample Preparation: Dissolve the phenylalaninol derivative in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Initial Mobile Phase: Start with a normal-phase mobile phase of 90:10 (v/v) Hexane:Isopropanol with 0.1% DEA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, depending on the chromophores present in the derivative).

  • Optimization:

    • If no separation is observed, systematically vary the alcohol modifier (e.g., switch to ethanol) and its concentration (e.g., 80:20, 70:30).

    • Adjust the concentration of the basic additive if peak shape is poor.

    • Lowering the column temperature can sometimes improve resolution.[10]

Protocol 2: Screening on Macrocyclic Glycopeptide and Pirkle-Type CSPs
  • Column Selection: Utilize a macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® V2) and a Pirkle-type column (e.g., Regis® Whelk-O® 1).

  • Sample Preparation: As in Protocol 1.

  • Mobile Phase for Macrocyclic Glycopeptide CSP:

    • Polar Ionic Mode: Start with a mobile phase of 95:5 (v/v) Methanol:Water with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide.[5]

    • Reversed-Phase Mode: A mobile phase of Acetonitrile/Water with 0.1% TFA is a good starting point.[11]

  • Mobile Phase for Pirkle-Type CSP:

    • Use the same normal-phase conditions as in Protocol 1.

  • Chromatographic Conditions: As in Protocol 1.

  • Optimization:

    • For the macrocyclic glycopeptide column, vary the ratio of organic modifier to water and the type and concentration of additives.

    • For the Pirkle-type column, optimize the normal-phase conditions as described in Protocol 1.

Visualizing the Workflow

A systematic approach to chiral method development is crucial for efficiency. The following diagram illustrates a logical workflow for selecting the optimal HPLC method for a phenylalaninol derivative.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Start with Phenylalaninol Derivative Screen_Polysaccharide Screen on Polysaccharide CSPs (Cellulose & Amylose) Start->Screen_Polysaccharide Screen_Macrocyclic Screen on Macrocyclic Glycopeptide CSP Start->Screen_Macrocyclic Screen_Pirkle Screen on Pirkle-Type CSP Start->Screen_Pirkle Optimize_NP Optimize Normal Phase (Hexane/Alcohol, Additives) Screen_Polysaccharide->Optimize_NP Optimize_RP_PO Optimize RP/Polar Organic (ACN/MeOH/H2O, Additives) Screen_Macrocyclic->Optimize_RP_PO Screen_Pirkle->Optimize_NP Baseline_Separation Baseline Separation Achieved? Optimize_NP->Baseline_Separation Optimize_RP_PO->Baseline_Separation Baseline_Separation->Start No, Re-evaluate Derivative/ Consider Derivatization Validate_Method Validate Method (ICH Guidelines) Baseline_Separation->Validate_Method Yes Final_Method Final Validated Method Validate_Method->Final_Method

Caption: A logical workflow for chiral HPLC method development for phenylalaninol derivatives.

The Causality Behind Experimental Choices

The selection of a particular HPLC method is not arbitrary but is based on the physicochemical properties of the analyte and the chiral recognition mechanisms of the CSP.

  • Why start with Polysaccharide CSPs in Normal Phase? Phenylalaninol derivatives, especially when N- or O-protected, are often soluble in less polar organic solvents. The multiple interaction sites on polysaccharide CSPs provide a high probability of achieving separation for a wide range of such derivatives. The use of a non-polar mobile phase minimizes interactions with the silica support and allows the chiral selector to dominate the separation mechanism.

  • When to choose a Macrocyclic Glycopeptide CSP? If the phenylalaninol derivative is highly polar or has ionizable groups, a macrocyclic glycopeptide CSP is a logical choice. The ability to work in reversed-phase or polar ionic modes is advantageous for such compounds, which may have poor solubility in normal-phase eluents.

  • The role of mobile phase additives: The addition of a small amount of a basic modifier like DEA to the normal phase mobile phase is crucial for basic compounds like phenylalaninol derivatives. It acts as a competing base, interacting with acidic silanol groups on the silica surface that can cause peak tailing and poor resolution. This ensures that the primary interaction of the analyte is with the chiral selector.[12] Conversely, an acidic additive is used for acidic analytes to suppress their ionization and improve peak shape.

Conclusion

The determination of the chiral purity of phenylalaninol derivatives is a multifaceted analytical challenge that can be effectively addressed with a systematic approach to HPLC method development. Polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type CSPs each offer unique advantages. By understanding the principles of chiral recognition and the influence of mobile phase composition, researchers can efficiently develop robust and reliable methods to ensure the stereochemical integrity of these important pharmaceutical building blocks. The experimental protocols and workflow provided in this guide serve as a comprehensive starting point for tackling this critical analytical task.

References

  • Hroboňová, K., Lomenová, A., Lehotay, J., & Čižmárik, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(12), 3314–3323. [Link]

  • Regis Technologies, Inc. (n.d.). Pirkle-Type Columns Care and Use Guide. [Link]

  • Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AS-H. [Link]

  • Regis Technologies, Inc. (n.d.). Chiral Application Guide VI. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Aturki, Z., D'Orazio, G., Fanali, S., & Mannina, L. (2004). Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography. Electrophoresis, 25(16), 2711–2719. [Link]

  • Said, R. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 20-31. [Link]

  • Fan, P., Li, T., Zhang, Y., & Row, K. H. (2016). Enantioseparation of the constituents involved in the phenylalanine-tyrosine metabolic pathway by capillary electrophoresis tandem mass spectrometry. Journal of Chromatography A, 1467, 439–446. [Link]

  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972. [Link]

  • BGB Analytik AG. (n.d.). CHIRAL Handbook. [Link]

  • Daicel Chemical Industries, Ltd. (2006). Instruction Manual for CHIRALCEL® OD Columns. [Link]

  • Gasparrini, F., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 28(1), 1. [Link]

  • Bioanalysis Zone. (n.d.). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • MZ-Analysentechnik GmbH. (n.d.). Regis Technologies Chiral HPLC and SFC Method Development. [Link]

  • UVISON Technologies Ltd. (2003). Instruction Manual for CHIRALPAK® AD-H Columns. [Link]

  • Pappa, C., et al. (2025). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Molecules, 30(23), 5001. [Link]

  • MZ-Analysentechnik GmbH. (n.d.). Merck Supelco Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]

  • Aurora Borealis Control BV. (n.d.). Pirkle Type Chiral Columns. [Link]

  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304–323. [Link]

  • Daicel Chiral Technologies. (2013). Please read this instruction sheet completely before using this column. [Link]

  • Shravya, S., & Swetha, S. (2021). Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel. Natural Volatiles & Essential Oils, 8(6), 6536-6543. [Link]

  • MZ-Analysentechnik GmbH. (n.d.). Chiral FAQs. [Link]

Sources

Melting point range of pure N,O-ditosyl D-phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Melting Point Range and Purity Assessment of N,O-Ditosyl D-Phenylalaninol

Executive Summary

N,O-Ditosyl D-phenylalaninol (CAS: 140145-73-9)[1] is a highly specialized chiral intermediate utilized in asymmetric synthesis and the development of active pharmaceutical ingredients (APIs). For drug development professionals and synthetic chemists, verifying the absolute chemical and enantiomeric purity of this compound is a Critical Quality Attribute (CQA). This guide objectively compares highly purified N,O-ditosyl D-phenylalaninol against crude mixtures and mono-tosylated alternatives, establishing the melting point range as a self-validating metric of structural integrity.

Expertise & Experience: The Causality of Melting Point Depression

In chiral chemistry, a melting point is not merely a physical constant; it is a direct thermodynamic readout of crystal lattice integrity. Pure N,O-ditosyl D-phenylalaninol crystallizes into a highly ordered, uniform lattice. When impurities—such as the L-enantiomer, unreacted D-phenylalaninol, or mono-N-tosyl D-phenylalaninol—are present, they disrupt this crystalline architecture[2].

According to the thermodynamic principles of freezing point depression, these impurities create a eutectic system. This causality dictates that even a 1–2% drop in enantiomeric excess (ee) or chemical purity will manifest as a broadened and significantly depressed melting point range. Therefore, achieving a sharp melting point range (


 °C) is a self-validating proof of successful purification, confirming that the compound is ready for sensitive downstream stereocontrol applications.

Comparative Performance Data

When sourcing or synthesizing this intermediate, researchers must distinguish between different purity grades and structural analogs. The table below compares these alternatives based on typical analytical benchmarks.

Product VariantTypical Melting Point Range (°C)*Chemical Purity (HPLC)Enantiomeric Excess (ee)Suitability for Asymmetric Synthesis
Pure N,O-ditosyl D-phenylalaninol 135.0 – 137.0 (Sharp)> 99.5%> 99.0%Optimal; provides highly predictable stereocontrol.
Crude N,O-ditosyl D-phenylalaninol 128.0 – 134.0 (Broad)85.0 - 90.0%VariablePoor; reaction byproducts disrupt catalytic complexes.
N-tosyl D-phenylalaninol (Mono) ~ 130.0 – 132.0> 98.0%> 99.0%Alternative use; requires different activation methods.

*Note: Exact empirical values may vary slightly based on the specific crystallization solvent system utilized (e.g., EtOAc/Hexanes vs. DCM/Pentane).

Experimental Protocol: Self-Validating Melting Point Determination

To ensure absolute trustworthiness and reproducibility, the melting point must be determined using a rigorous, controlled protocol. Deviations in heating rate or sample preparation will yield false depressions, leading to the unwarranted rejection of pure batches.

Step 1: Sample Desiccation

  • Action: Dry the purified N,O-ditosyl D-phenylalaninol crystals in a vacuum desiccator over phosphorus pentoxide (

    
    ) for 12–24 hours.
    
  • Causality: Residual crystallization solvent or atmospheric moisture acts as an impurity, artificially depressing the melting point. Complete desiccation ensures the thermal data reflects only the compound's intrinsic lattice energy.

Step 2: Capillary Loading

  • Action: Pulverize the dried sample into a fine, uniform powder using an agate mortar. Load the powder into a standard glass melting point capillary tube, tapping it repeatedly to achieve a tightly packed 2–3 mm column.

  • Causality: A loosely packed sample contains microscopic air pockets that insulate the crystals, leading to uneven heat distribution and an artificially broadened melting range.

Step 3: Apparatus Calibration & Ramp Rate Control

  • Action: Insert the capillary into a calibrated digital melting point apparatus. Set the initial rapid heating rate to 5 °C/min until reaching 125 °C. Then, strictly reduce the ramp rate to 1 °C/min.

  • Causality: A slow ramp rate near the expected melting point ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Ramping too fast causes the thermometer to lag behind the actual sample temperature, skewing the results.

Step 4: Observation and Validation

  • Action: Record the

    
     (first appearance of a liquid meniscus) and 
    
    
    
    (complete liquefaction).
  • Causality: A pure sample of CAS 140145-73-9 will exhibit a

    
     (
    
    
    
    ) of
    
    
    °C[1]. If the range exceeds 2.0 °C, the self-validating nature of this protocol demands a secondary recrystallization step.

Process Workflow Visualization

G A D-Phenylalaninol (Starting Material) B Biphasic Tosylation (TsCl, Base) A->B C Crude N,O-ditosyl D-phenylalaninol B->C Incomplete reaction byproducts D Recrystallization (EtOAc / Hexanes) C->D Removes mono-tosyl & trace isomers E Pure N,O-ditosyl D-phenylalaninol D->E Enhances ee% F Melting Point Analysis (1 °C/min ramp) E->F G Sharp MP Range (ΔT ≤ 2 °C) Validates CQA F->G Confirms lattice purity

Synthesis, purification, and melting point validation workflow for N,O-ditosyl D-phenylalaninol.

References

  • ChemicalRegister. "Sulfate Sodium Salt,R,S Equol 7 - Chemical Suppliers Directory". ChemicalRegister Database. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of ditosyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Ditosyl Compounds

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Ditosyl compounds, characterized by the presence of two p-toluenesulfonyl (tosyl) groups, are common intermediates and final products in organic synthesis. Mass spectrometry stands as a cornerstone analytical technique for their characterization. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is a critical step in confirming identity, purity, and structure. This guide provides a comprehensive comparison of the mass spectrometry fragmentation behavior of ditosyl compounds, grounded in mechanistic principles and supported by experimental insights.

The Fundamentals of Ionization and Fragmentation

Before delving into the specifics of ditosyl compounds, it is crucial to grasp the foundational principles of how a mass spectrometer generates and fragments ions. The fragmentation process is highly dependent on the ionization technique employed.

  • Electron Ionization (EI): A high-energy electron beam bombards the analyte molecule, ejecting an electron to form a molecular radical cation (M+•). These ions are energetically unstable and readily undergo fragmentation.[1]

  • Electrospray Ionization (ESI): A softer ionization technique where the analyte solution is sprayed through a high-voltage capillary, forming charged droplets. Solvent evaporation leads to the formation of protonated molecules ([M+H]+) or other adducts. Fragmentation is typically induced in the collision cell of the mass spectrometer (tandem mass spectrometry or MS/MS).[2]

  • Atmospheric Solids Analysis Probe (ASAP): This method allows for the direct analysis of solid and liquid samples with minimal preparation. It often produces protonated molecules, similar to ESI, and fragmentation can be observed.[3]

The fragmentation of the molecular ion or its protonated form is not random. It follows predictable chemical pathways, often initiated at a charge or radical site, to produce smaller, stable ions and neutral fragments.[4][5] The resulting mass spectrum is a fingerprint of the molecule's structure.

Core Fragmentation Pathways of Ditosyl Compounds

Ditosyl compounds exhibit several characteristic fragmentation pathways, largely dictated by the labile nature of the tosyl group.

The Signature Loss of a Tosyl Group

The most prominent and mechanistically significant fragmentation pathway for many ditosyl compounds is the cleavage of one of the tosyl groups. This can occur through different mechanisms depending on the ionization method and the nature of the molecule.

A key example is the fragmentation of N,N-Ditosyl-2-aminodiphenylamine. In an ASAP mass spectrometer, the protonated molecular ion ([M+H]+) readily loses an ArSO2 group.[3] This initial loss is a strong indicator of a tosylated compound.

Caption: Fragmentation cascade of N,N-Ditosyl-2-aminodiphenylamine. [3]

Comparative Analysis of Ditosyl Fragmentation Patterns

The fragmentation patterns of ditosyl compounds can vary significantly based on the atoms to which the tosyl groups are attached (e.g., nitrogen vs. oxygen) and the overall molecular structure.

Compound Type Typical Ionization Primary Fragmentation Secondary Fragmentation Characteristic Ions
N,N-Ditosyl Amines ESI, ASAPLoss of one tosyl group (ArSO2)Loss of the second tosyl group, rearrangements, fragmentation of the core amine structure[M+H - 155]+, [M+H - 310]+, ions related to the amine backbone
O,O-Ditosyl Diols ESI, CILoss of p-toluenesulfonic acid (TsOH, 172 Da)Loss of the second TsOH, cleavage of the alkyl chain[M+H - 172]+, [M+H - 344]+, fragments from the diol backbone
N,O-Ditosyl Amino Alcohols ESI, ASAPCompetitive loss of ArSO2 or TsOHComplex fragmentation depending on the initial loss[M+H - 155]+, [M+H - 172]+

This table illustrates how the nature of the tosylated heteroatom influences the initial fragmentation. N-tosyl groups often cleave to lose the ArSO2 radical, while O-tosyl groups, especially in the presence of a nearby proton, can be eliminated as p-toluenesulfonic acid.

Experimental Protocol for MS/MS Analysis of Ditosyl Compounds

To obtain reliable and reproducible fragmentation data, a standardized experimental approach is essential. The following protocol outlines a general workflow for the analysis of a ditosyl compound using ESI-Q-TOF MS/MS.

Sample Preparation
  • Solution Preparation: Dissolve the ditosyl compound in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1-10 µg/mL.

  • Acidification: For positive ion mode ESI, add a small amount of formic acid (0.1% final concentration) to aid in protonation. [6]

Mass Spectrometry Analysis
  • Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]+).

  • MS/MS Analysis:

    • Select the [M+H]+ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation. [7] * Acquire the product ion spectrum.

G cluster_0 Sample Preparation cluster_1 MS Analysis a Dissolve Sample b Acidify Solution a->b c Infuse into ESI Source b->c d Acquire MS1 Scan c->d e Select Precursor Ion d->e f Perform MS/MS (CID) e->f g Acquire Product Ion Spectrum f->g

Caption: Experimental workflow for MS/MS analysis.

Conclusion

The mass spectrometry fragmentation patterns of ditosyl compounds are rich with structural information. The characteristic loss of the tosyl group serves as a reliable diagnostic tool. A detailed analysis of the subsequent fragmentation cascade, guided by an understanding of fundamental fragmentation mechanisms, allows for the unambiguous confirmation of molecular structures. By employing standardized analytical protocols and comparing fragmentation patterns across different classes of ditosyl compounds, researchers can leverage mass spectrometry to its full potential in chemical synthesis and drug development.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • MDPI. (2025). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • ResearchGate. (2025). (PDF) Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. [Link]

  • ResearchGate. (n.d.). Characteristic fragment ions of compounds 7, 10, 11 and 12 after... [Link]

  • PMC. (2026). Analytical applications of gas-phase ion chemistry enabled by mass spectrometry. [Link]

  • PMC. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • PMC. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • Nittobo. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Refubium. (2021). Mechanistic study of the gas-phase chemistry during the spray deposition of Zn(O,S) films by mass spectrometry. [Link]

  • SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • ETH Zurich Research Collection. (2022). Exploring the Gas-Phase MS Methodologies for Structural Elucida-tion of the A2 N-Glycans and Their Isomers. [Link]

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • Wiley Analytical Science. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. [Link]

Sources

A Comparative Guide to the Reactivity of Mesyl and Tosyl Phenylalaninol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the creation of chiral building blocks for pharmaceutical development, the judicious selection of activating groups is a critical determinant of success. Phenylalaninol, a versatile chiral amino alcohol, frequently serves as a precursor, with its hydroxyl group often converted into a more effective leaving group to enable nucleophilic substitution reactions. Among the most prevalent choices for this activation are the methanesulfonyl (mesyl) and p-toluenesulfonyl (tosyl) groups. This guide offers a comprehensive comparison of the reactivity of mesyl and tosyl derivatives of phenylalaninol, substantiated by experimental insights and mechanistic principles, to empower researchers in their synthetic design.

The Foundation of Reactivity: Understanding Sulfonate Esters as Leaving Groups

The effectiveness of a leaving group is intrinsically linked to its capacity to stabilize the negative charge it acquires upon departure. Sulfonate esters, such as mesylates and tosylates, excel in this role because the negative charge on the resultant sulfonate anion is extensively delocalized by resonance across three oxygen atoms.[1][2] This pronounced stabilization renders the corresponding sulfonic acids (methanesulfonic acid and p-toluenesulfonic acid) exceptionally strong.

The key distinction between the mesyl and tosyl moieties is the substituent on the sulfur atom: a methyl group in the former and a p-tolyl group in the latter. This seemingly minor structural variance has profound consequences for their electronic and steric characteristics, which in turn govern their reactivity profiles in nucleophilic substitution reactions.

Mesyl vs. Tosyl: A Side-by-Side Analysis

FeatureMesyl Group (Ms)Tosyl Group (Ts)In-Depth Analysis
Structure CH₃SO₂-p-CH₃C₆H₄SO₂-The tosyl group's aromatic ring makes it considerably larger and more sterically demanding.
Electronic Effect The methyl group is a weak electron donor.The p-tolyl group is also electron-donating, with the added potential for resonance interaction from the aromatic ring.These electronic differences are subtle. However, the electron-donating nature of the p-tolyl group can marginally reduce the electrophilicity of the sulfur atom in tosyl chloride relative to mesyl chloride.
Steric Hindrance Smaller and less sterically encumbered.Larger, presenting a greater steric profile due to the tolyl substituent.[3][4][5]This is a pivotal point of differentiation. The smaller size of the mesyl group often translates to faster reaction kinetics, especially at sterically congested centers.[3]
Leaving Group Ability An excellent leaving group.An excellent leaving group.Both are classified as superior leaving groups owing to the resonance stabilization of the sulfonate anions formed upon their departure.[1][2] For most synthetic purposes, any inherent difference in their leaving group ability is considered minimal.
Crystallinity Mesylate derivatives are frequently oils or solids with low melting points.Tosylate derivatives are more commonly crystalline solids.[2]The crystalline nature of tosylates can be a significant practical advantage, simplifying purification by recrystallization and aiding in characterization.
Rate of Formation Generally reacts more rapidly than tosyl chloride, a distinction that is more pronounced with hindered alcohols.[2]The formation of tosylates can be slower, particularly with secondary or tertiary alcohols.[2]The accelerated formation of mesylates is advantageous in time-sensitive synthetic sequences or when dealing with delicate substrates.
Rate of Displacement In certain contexts, the mesylate functions as a slightly more effective leaving group, resulting in faster substitution rates.The tosylate group demonstrates slightly lower reactivity in displacement reactions when compared to the mesylate.[2]For sluggish nucleophilic substitutions, the enhanced reactivity of the mesylate can be beneficial.
TLC Visualization Can be challenging to visualize on Thin Layer Chromatography (TLC) plates.The aromatic ring of the tosyl group is UV active, facilitating easy visualization on TLC plates under UV illumination.[2]This is a practical benefit for monitoring the progress of a reaction.

Delving into the "Why": Mechanistic Insights

The transformation of an alcohol into a sulfonate ester occurs through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride.[6] A base, typically pyridine or triethylamine, is incorporated to scavenge the hydrochloric acid byproduct.[1][6]

Of note, the mechanism of mesylation can diverge from that of tosylation, especially when a strong, non-nucleophilic base like triethylamine is employed. Mesyl chloride possesses acidic α-protons that can be abstracted by the base to generate a highly reactive sulfene intermediate (CH₂=SO₂).[2][7] This transient species is then swiftly intercepted by the alcohol. In contrast, tosyl chloride lacks these α-protons and thus proceeds via a direct nucleophilic substitution pathway.[7] This alternative mechanistic route for mesylation can contribute to its faster reaction rate.

In the subsequent nucleophilic substitution of the phenylalaninol sulfonate, the reaction predominantly follows an Sₙ2 pathway. This is because the carbon atom bearing the sulfonate leaving group is primary and therefore sterically accessible for a backside attack by a nucleophile.[1] In an Sₙ2 reaction, a more reactive leaving group facilitates a faster reaction. While both mesylate and tosylate are excellent leaving groups, the slightly greater electron-withdrawing character of the mesyl group can render it a marginally superior leaving group, thereby accelerating the substitution process.

Practical Application: Experimental Protocols

A. General Protocol for the Tosylation of Phenylalaninol
  • In a flask under an inert atmosphere, dissolve phenylalaninol (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL per mmol).

  • Cool the solution to 0 °C and add triethylamine (1.5 equivalents).

  • Slowly introduce a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM (5 mL per mmol) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product using column chromatography on silica gel.

B. General Protocol for the Mesylation of Phenylalaninol
  • In a flask under an inert atmosphere, dissolve phenylalaninol (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL per mmol).

  • Cool the solution to 0 °C and add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Visualizing the Chemistry: Reaction Workflows

Sulfonylation_of_Phenylalaninol cluster_0 Tosylation cluster_1 Mesylation PheOH_Ts Phenylalaninol Reagents_Ts TsCl, Et3N DCM, 0°C to RT PheOH_Ts->Reagents_Ts Ts_Product Phenylalaninol Tosylate Reagents_Ts->Ts_Product PheOH_Ms Phenylalaninol Reagents_Ms MsCl, Et3N DCM, 0°C PheOH_Ms->Reagents_Ms Ms_Product Phenylalaninol Mesylate Reagents_Ms->Ms_Product

Caption: General workflows for the tosylation and mesylation of phenylalaninol.

SN2_Reaction_Comparison Ts_Product Phenylalaninol Tosylate Nucleophile Nucleophile (Nu-) Ts_Product->Nucleophile Slower Ms_Product Phenylalaninol Mesylate Ms_Product->Nucleophile Faster SN2_Product Substituted Product Nucleophile->SN2_Product

Caption: Relative rates of Sₙ2 displacement for mesylate vs. tosylate derivatives.

Concluding Remarks and Strategic Recommendations

The decision between mesylation and tosylation for the activation of phenylalaninol is a strategic one, contingent upon the specific objectives of the synthetic pathway.

Opt for Mesylation when:

  • Rapid reaction times are paramount: Mesylation is typically the faster process.

  • The substrate is sterically demanding: The smaller size of the mesyl group can afford higher yields with bulky substrates.

  • A more reactive leaving group is necessary: For challenging nucleophilic substitutions, the marginally higher reactivity of the mesylate can be advantageous.

Opt for Tosylation when:

  • A crystalline product is advantageous: Tosylates are more prone to crystallization, which can simplify purification and handling.[2]

  • Facile reaction monitoring is a priority: The UV-active nature of the tosyl group enables straightforward tracking of reaction progress by TLC.[2]

  • A slightly less reactive, more stable intermediate is desired: In certain scenarios, the somewhat lower reactivity of the tosylate can provide enhanced control over the reaction.

References

  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Gevorgyan, V. Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Khan Academy. [Link]

  • Ballini, R., et al. (2016). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 12, 1184-1188. [Link]

  • (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. [Link]

  • (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance? Chemistry Hall. [Link]

Sources

A Comprehensive Guide to the Chiral Integrity of D-Phenylalaninol Ditosylate: Optical Rotation and Alternative Analytical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. D-phenylalaninol and its derivatives are valuable chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The conversion of D-phenylalaninol to its ditosylate derivative is a common strategy to introduce good leaving groups for subsequent nucleophilic substitution reactions, enabling the construction of more complex chiral molecules.[2][3]

This guide provides an in-depth exploration of the analytical techniques used to ensure the enantiomeric purity of D-phenylalaninol ditosylate, with a primary focus on optical rotation. Recognizing the absence of a standardized, published specific rotation value for this particular derivative, this document will equip you with the knowledge to synthesize, characterize, and establish an in-house reference standard for D-phenylalaninol ditosylate. Furthermore, we will objectively compare polarimetry with orthogonal analytical methods, namely chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the experimental data and rationale necessary to select the most appropriate technique for your research needs.

The Cornerstone of Chiral Analysis: Optical Rotation

Optical rotation is a fundamental property of chiral molecules, describing their ability to rotate the plane of polarized light.[4][5] This phenomenon arises from the differential interaction of left- and right-circularly polarized light with the asymmetric environment of a chiral molecule.[4] The magnitude and direction of this rotation are unique to each enantiomer, making polarimetry a powerful tool for assessing enantiomeric purity.[6]

Experimental Protocol: Synthesis and Optical Rotation Measurement of D-Phenylalaninol Ditosylate

This section details the synthesis of D-phenylalaninol ditosylate from D-phenylalaninol, followed by the protocol for measuring its optical rotation. The synthesis is a critical first step in establishing a reference standard.

Part 1: Synthesis of D-Phenylalaninol Ditosylate

The tosylation of an alcohol involves its reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The alcohol's hydroxyl group, a poor leaving group, is converted into a tosylate ester, which is an excellent leaving group. This reaction typically proceeds with retention of configuration at the stereocenter.[7]

Materials:

  • D-Phenylalaninol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve D-phenylalaninol (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or TEA (2.2-3.0 equivalents) to the stirred solution.

  • Slowly add a solution of TsCl (2.2-2.5 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • (Optional) Add a catalytic amount of DMAP.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude D-phenylalaninol ditosylate.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Optical Rotation Measurement

The specific rotation ([α]) is a standardized measure of a compound's optical activity.[8] It is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in g/mL.

Instrumentation and Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter sample tube (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

  • Solvent (e.g., chloroform, ethanol)

Procedure:

  • Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent.

  • Sample Preparation: Accurately weigh a sample of the purified D-phenylalaninol ditosylate and dissolve it in a known volume of a specified solvent in a volumetric flask to achieve a precise concentration.

  • Measurement: Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present in the light path. Place the tube in the polarimeter.

  • Data Acquisition: Measure the optical rotation of the sample. Record the observed rotation (α), temperature, solvent, concentration, and path length.

  • Calculation: Calculate the specific rotation using the formula above.

Reference Values for D-Phenylalaninol
CompoundSpecific Rotation ([α])Conditions
D-Phenylalaninol+22.8°c = 1.2 in 1 M HCl
L-Phenylalaninol-22.8°c = 1.2 in 1 M HCl
L-Phenylalaninol-24.0° to -25.0°c = 5 in Ethanol

Data sourced from commercial supplier information.

The synthesis of the ditosylate should proceed with retention of stereochemistry. Therefore, a consistent and reproducible optical rotation value for your synthesized D-phenylalaninol ditosylate, starting from enantiomerically pure D-phenylalaninol, will become your in-house reference standard.

Workflow for Synthesis and Chiral Analysis

G cluster_synthesis Synthesis of D-Phenylalaninol Ditosylate cluster_analysis Chiral Analysis Start Start Dissolve D-Phenylalaninol in DCM Dissolve D-Phenylalaninol in DCM Start->Dissolve D-Phenylalaninol in DCM Cool to 0C Cool to 0C Dissolve D-Phenylalaninol in DCM->Cool to 0C Add Base Add Base Cool to 0C->Add Base Add TsCl solution Add TsCl solution Add Base->Add TsCl solution Monitor by TLC Monitor by TLC Add TsCl solution->Monitor by TLC Work-up Work-up Monitor by TLC->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Optical Rotation Optical Rotation Characterization->Optical Rotation Chiral HPLC Chiral HPLC Characterization->Chiral HPLC Chiral NMR Chiral NMR Characterization->Chiral NMR Calculate Specific Rotation Calculate Specific Rotation Optical Rotation->Calculate Specific Rotation Compare to In-house Standard Compare to In-house Standard Calculate Specific Rotation->Compare to In-house Standard Assess Purity Assess Purity Compare to In-house Standard->Assess Purity Determine Enantiomeric Excess Determine Enantiomeric Excess Chiral HPLC->Determine Enantiomeric Excess Determine Enantiomeric Excess->Assess Purity Determine Enantiomeric Ratio Determine Enantiomeric Ratio Chiral NMR->Determine Enantiomeric Ratio Determine Enantiomeric Ratio->Assess Purity

Caption: Workflow for the synthesis and chiral analysis of D-phenylalaninol ditosylate.

Orthogonal Methods for Chiral Purity Determination

While polarimetry is a valuable technique, relying on a single method for determining enantiomeric purity is not recommended in a drug development setting. Orthogonal methods, which rely on different physicochemical principles, provide a more robust and comprehensive assessment of chiral integrity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful separatory technique that can resolve enantiomers.[9][10] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11][12]

Principle of Separation: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[12] The stability of these complexes differs for each enantiomer, resulting in their separation. Common CSPs include those based on polysaccharides (e.g., cellulose, amylose), proteins, and cyclodextrins.[12]

Experimental Protocol: Chiral HPLC of D-Phenylalaninol

While a specific method for the ditosylate may need development, methods for the parent compound provide a good starting point.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based or Pirkle-type)

  • Mobile phase (e.g., hexane/isopropanol or a buffered aqueous-organic mixture)

  • Sample of D-phenylalaninol or its ditosylate

Procedure:

  • Method Development: Select a suitable chiral column and mobile phase based on the properties of the analyte.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection and Separation: Inject the sample onto the HPLC system and run the separation under isocratic or gradient conditions.

  • Detection: Monitor the elution of the enantiomers using a UV detector.

  • Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine the enantiomeric ratio of a chiral compound by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[13][14]

Principle of Analysis: A CSA forms non-covalent diastereomeric complexes with the enantiomers in solution.[15] These complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum.[16] The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

Experimental Protocol: Chiral NMR of D-Phenylalaninol

Instrumentation and Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral solvating agent (e.g., a derivative of BINOL or a chiral acid)

  • Sample of D-phenylalaninol or its ditosylate

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the sample and the CSA in a deuterated solvent.

  • Data Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.

  • Quantification: Integrate the signals and calculate the enantiomeric ratio.

Comparison of Analytical Techniques

The choice of analytical method depends on various factors, including the stage of development, the required accuracy, and available resources.

FeaturePolarimetryChiral HPLCChiral NMR with CSA
Principle Rotation of plane-polarized lightDifferential interaction with a chiral stationary phaseFormation of diastereomeric complexes in solution
Information Provided Bulk property (optical rotation)Separation and quantification of enantiomers (% ee)Enantiomeric ratio
Sensitivity Moderate to lowHighModerate
Quantitative Accuracy Good for pure samplesExcellentGood
Method Development SimpleCan be complex and time-consumingRelatively simple
Sample Throughput HighModerateModerate
Instrumentation Cost Low to moderateHighHigh
Key Advantage Fast, non-destructive, simpleHigh accuracy and resolutionDirect observation of enantiomers, no separation needed
Key Limitation Insensitive to small amounts of impurity, requires a known specific rotationRequires method development, can be expensiveLower sensitivity, potential for signal overlap

Decision-Making Framework for Chiral Analysis

G Start Start Define Analytical Need Define Analytical Need Start->Define Analytical Need Routine QC / Screening Routine QC / Screening Define Analytical Need->Routine QC / Screening High throughput? Reference Standard Characterization / Impurity Profiling Reference Standard Characterization / Impurity Profiling Define Analytical Need->Reference Standard Characterization / Impurity Profiling High accuracy needed? In-process Control / Rapid Check In-process Control / Rapid Check Define Analytical Need->In-process Control / Rapid Check Speed is critical? Polarimetry Polarimetry Routine QC / Screening->Polarimetry Chiral HPLC Chiral HPLC Reference Standard Characterization / Impurity Profiling->Chiral HPLC In-process Control / Rapid Check->Polarimetry Orthogonal Method Confirmation Orthogonal Method Confirmation Polarimetry->Orthogonal Method Confirmation Chiral HPLC->Orthogonal Method Confirmation Chiral NMR Chiral NMR Final Purity Assessment Final Purity Assessment Chiral NMR->Final Purity Assessment Orthogonal Method Confirmation->Chiral NMR Confirm identity and ratio

Caption: Decision-making framework for selecting a chiral analysis method.

Conclusion

Optical rotation serves as a rapid and valuable tool for routine quality control. However, for definitive and robust characterization of enantiomeric purity, orthogonal methods such as chiral HPLC and chiral NMR are indispensable. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and stereochemical purity of their chiral intermediates, ultimately contributing to the development of safe and effective medicines.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). Retrieved March 4, 2026, from a relevant BenchChem technical guide.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of p-amino-D-phenylalanine by HPLC and UPLC.
  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. Retrieved March 4, 2026, from [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955–26964. [Link]

  • Google Patents. (n.d.). CN102234241A - Chemical synthesis method of chiral D-phenylalanine.
  • IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved March 4, 2026, from a relevant IBZ Messtechnik technical document.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved March 4, 2026, from [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved March 4, 2026, from [Link]

  • Munro Scientific. (n.d.). Polarimeter: A Complete Guide. Retrieved March 4, 2026, from [Link]

  • Parmeggiani, F., Lovelock, S. L., Weise, N. J., Ahmed, S. T., & Turner, N. J. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(15), 4608–4611. [Link]

  • PASCO scientific. (n.d.). Determine Concentration through Polarimetry. Retrieved March 4, 2026, from a relevant PASCO scientific experiment guide.
  • Princeton University, Macmillan Group. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION.
  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • Saïdat, B., Boudah, F., & Guermouche, M. H. (2010). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. Analele Universității din București - Chimie, 19(2), 77-82.
  • Scientific Research Publishing. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved March 4, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Retrieved March 4, 2026, from a relevant Sigma-Aldrich technical document.
  • UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved March 4, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Polarimetry. Chemistry Online @ UTSC. Retrieved March 4, 2026, from [Link]

  • Wei, B. M., Jiang, L. J., Zheng, Y. P., & Xu, H. Q. (2004). Preparation of D-Phenylalanine by Asymmetric Transformation. Chinese Chemical Letters, 15(4), 411-412.
  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved March 4, 2026, from [Link]

  • Zhang, Y., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5554-5562. [Link]

  • A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. Scientific Reports.
  • Basics of polarimetry. Anton Paar Wiki.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • Polarimeter: A Complete Guide. Munro Scientific.
  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules.

Sources

A Senior Application Scientist's Guide to Thin-Layer Chromatography (TLC) Visualization of UV-Active Tosyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis and drug development, the tosyl (p-toluenesulfonyl) group is an indispensable tool. It serves not only as a robust protecting group for amines and alcohols but also as a superb activating group, transforming alcohols into excellent leaving groups for nucleophilic substitution and elimination reactions.[1][2][3] Monitoring reactions involving tosylates, such as their formation from an alcohol or their subsequent conversion, is a routine yet critical task. Thin-Layer Chromatography (TLC) is the chemist's first line of inquiry for this purpose—a rapid, inexpensive, and powerful technique for assessing reaction progress, purity, and optimal separation conditions.[4]

Tosyl derivatives contain a tolyl group, which confers inherent UV activity. This property is the basis for the most straightforward visualization method: UV shadowing. However, relying solely on UV light can be misleading. Low concentrations, co-eluting UV-active impurities, or the presence of multiple UV-active reactants and products can obscure the true picture on the TLC plate. Therefore, a multi-faceted approach employing chemical stains is essential for unambiguous, trustworthy results.

This guide provides an in-depth comparison of TLC visualization methods for UV-active tosyl derivatives. We will move beyond simple recipes to explore the underlying chemical mechanisms, enabling you to make informed decisions, troubleshoot your analyses, and generate reliable data in your research.

Part 1: The First Look - Non-Destructive UV Shadowing

The primary and most convenient method for visualizing tosyl derivatives is by leveraging their inherent ability to absorb short-wave UV light (254 nm).[5][6][7]

Principle of UV Shadowing

Commercially available analytical TLC plates are often impregnated with a fluorescent indicator (designated as F₂₅₄), which emits a bright green glow when irradiated with 254 nm UV light.[6] A compound containing a chromophore, such as the aromatic ring in a tosyl group, will absorb this incident UV light.[8] This absorption prevents the light from reaching the fluorescent indicator on the plate. As a result, the compound appears as a dark purple or black spot against the bright green fluorescent background—a phenomenon known as fluorescence quenching or UV shadowing.[4][5][9]

Advantages and Limitations

The principal advantage of UV visualization is that it is non-destructive . The analyte remains chemically unaltered on the plate, which is crucial if you intend to recover the material from the silica for further analysis (e.g., preparative TLC). The process is also instantaneous and requires no chemical preparation.[5]

However, this technique has significant limitations. Its sensitivity can be low , making it difficult to detect trace impurities or products at low concentrations. Furthermore, any compound with a UV chromophore will appear, making it challenging to differentiate the desired tosylate from UV-active starting materials or byproducts. It is also worth noting that prolonged exposure of sensitive molecules to high-intensity UV light can potentially induce photodegradation.[10]

Experimental Workflow: UV Visualization

G cluster_prep TLC Development cluster_vis Visualization spot Spot TLC Plate (Reactant, Co-spot, Reaction Mixture) develop Develop in Solvent Chamber spot->develop dry Dry Plate Thoroughly develop->dry uv_lamp Place Plate Under 254 nm UV Lamp dry->uv_lamp Proceed to Visualization observe Observe Dark Spots (Quenched Fluorescence) uv_lamp->observe circle Circle Spots with Pencil observe->circle

Caption: Workflow for non-destructive TLC visualization using a UV lamp.

Part 2: The Confirmatory Analysis - Destructive Chemical Stains

To overcome the limitations of UV shadowing and gain deeper insight into the composition of a reaction mixture, chemical stains are indispensable. These reagents react with compounds on the TLC plate to produce colored spots, often with high sensitivity.[5][11] This process is destructive, as it chemically alters the analyte.

Below is a comparison of four commonly used stains, each with unique properties that can be exploited for the analysis of tosylation reactions.

A. Potassium Permanganate (KMnO₄) Stain: The Oxidation Workhorse
  • Mechanism of Action: The permanganate ion (MnO₄⁻) is a powerful oxidizing agent. It reacts readily with functional groups that are susceptible to oxidation, such as alcohols, alkenes, alkynes, and aldehydes.[5][8] In this reaction, the deep purple Mn(VII) is reduced to brown manganese dioxide (MnO₂), resulting in the appearance of yellow-to-brown spots on a pink or purple background.[8]

  • Application for Tosylates: This stain is exceptionally useful for monitoring the progress of a tosylation reaction where an alcohol is the starting material. The starting alcohol will be strongly oxidized and produce a bright yellow spot. The tosylate product, having its hydroxyl group protected, is significantly less reactive to permanganate. Therefore, the disappearance of the bright yellow alcohol spot and the appearance of a new, often weaker, spot (visualized by UV or another stain) is a clear indicator of reaction completion.

  • Expected Results: Yellow or light brown spots appear against a persistent pink/purple background.[5][8] Overheating will cause the background to turn brown, obscuring the spots.

  • Trustworthiness: The differential staining provides a self-validating system. A bright yellow spot confirms the presence of unreacted alcohol, a key piece of information that UV alone cannot provide.

Caption: Simplified mechanism of potassium permanganate stain.

B. Ceric Ammonium Molybdate (CAM) Stain: The Universal Developer
  • Mechanism of Action: Often referred to as Hanessian's Stain, CAM is a highly general and sensitive oxidizing stain. The active species, Ce(IV) and molybdate, oxidize a wide array of organic molecules.[12][13] This process involves the reduction of molybdenum(VI) to lower, intensely colored blue mixed-oxidation state species (e.g., "molybdenum blue").[8]

  • Application for Tosylates: Due to its high sensitivity and broad applicability, CAM is an excellent choice for detecting not only the tosylate product and starting alcohol but also a wide range of potential impurities and byproducts that may not be visible with other methods.[8] It serves as a robust final check for the overall purity of a sample.

  • Expected Results: Upon gentle heating, dark blue, green, or black spots appear on a pale yellow or light blue background.[8][14]

  • Trustworthiness: Its universal nature ensures that most organic compounds will be visualized, providing high confidence in a sample's purity assessment. If a lane looks clean with CAM stain, it is very likely free of non-volatile organic impurities.

C. p-Anisaldehyde/Sulfuric Acid Stain: The Chromatic Differentiator
  • Mechanism of Action: In a strongly acidic medium (concentrated H₂SO₄), p-anisaldehyde acts as an electrophile. It reacts with nucleophilic compounds or compounds capable of forming stabilized carbocations on the plate. These reactions generate highly conjugated, colored products, often of the triphenylmethane dye family, which are intensely visible.[5]

  • Application for Tosylates: This stain is particularly effective for nucleophiles like alcohols and phenols.[8] A key advantage is that different functional groups often produce distinct colors, which can be highly diagnostic.[12] For example, a starting alcohol might stain deep purple, while the resulting tosylate could appear as a different, fainter color, or not stain at all. This chromatic differentiation can greatly aid in identifying spots on a crowded TLC plate.

  • Expected Results: A spectrum of colors—pinks, purples, blues, or greens—can develop upon heating, against a pale pink background.[8][12]

  • Trustworthiness: The appearance of different colors for different compounds provides an internal validation metric, helping to distinguish product from starting material and byproducts more definitively than a monochromatic stain.

D. Iodine (I₂) Chamber: The Reversible Complexation Agent
  • Mechanism of Action: Solid iodine slowly sublimes to produce iodine vapor. This vapor adsorbs onto the TLC plate and forms weak, reversible charge-transfer complexes with organic compounds.[5] These complexes are typically yellowish-brown.

  • Application for Tosylates: Iodine tends to complex most effectively with electron-rich compounds, including aromatic rings and unsaturated systems, making it suitable for visualizing tosylates.[14]

  • Expected Results: Light to dark brown spots appear on a faint yellow or tan background.[5][6]

  • Trustworthiness: The key feature of iodine is its semi-destructive nature. The spots are often transient and will fade as the iodine sublimes off the plate.[5][12] This allows the same plate to be subsequently stained with a permanent reagent like CAM or permanganate. However, its sensitivity can be lower than oxidative stains, and it is sometimes described as a "hit or miss" method.[8] The fleeting nature of the spots requires that they be circled with a pencil immediately upon removal from the chamber.[8][15]

Part 3: Comparative Data and Strategic Selection

Choosing the right visualization method is critical for obtaining reliable results. The following table summarizes the key characteristics of each technique to guide your decision-making process.

Method Principle Type Selectivity Sensitivity Typical Result for Tosylates
UV Light (254 nm) Fluorescence QuenchingNon-DestructiveUV-active compoundsLow to ModerateDark spot on green background
Potassium Permanganate OxidationDestructiveOxidizable groups (Alcohols, Alkenes)HighWeak/no stain (vs. strong stain for parent alcohol)
Ceric Ammonium Molybdate OxidationDestructiveNearly universal for organicsVery HighDark blue/green spot
p-Anisaldehyde/H₂SO₄ Electrophilic Reaction/CondensationDestructiveNucleophiles (Alcohols, Phenols)HighVariably colored spot (often different from parent alcohol)
Iodine Chamber Charge-Transfer ComplexationSemi-DestructiveGeneral, good for aromaticsModerateBrown spot (transient)
Decision-Making Workflow for Visualizing a Tosylation Reaction

This workflow guides the selection of an appropriate visualization strategy when monitoring the conversion of an alcohol to a tosylate.

G start Start: Developed & Dried TLC Plate uv 1. Visualize under 254 nm UV Lamp 2. Circle all visible spots start->uv q1 Need to recover sample from the plate? uv->q1 stop Stop: Analysis Complete (Non-destructive) q1->stop Yes q2 Is starting material (SM) an alcohol? q1->q2 No kmno4 Use Potassium Permanganate Stain q2->kmno4 Yes q3 Need to check for all possible impurities? q2->q3 No kmno4_result Observe disappearance of bright yellow alcohol SM spot kmno4->kmno4_result end End: Analysis Complete (Destructive) kmno4_result->end cam Use CAM or p-Anisaldehyde Stain q3->cam Yes q3->end No cam_result CAM: Visualize all spots in dark blue p-Anisaldehyde: Observe differential colors cam->cam_result cam_result->end

Caption: Decision tree for selecting a TLC visualization method.

Experimental Protocols

General TLC Development Protocol
  • Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of a TLC plate.

  • Using a capillary tube, spot the plate with small amounts of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

  • Place the plate in a developing chamber containing the desired eluent system, ensuring the solvent level is below the origin line. Cover the chamber.[4]

  • Allow the solvent to travel up the plate until the solvent front is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry completely in a fume hood before visualization.[4]

Stain Preparation and Application

General Staining Procedure: Stains can be applied by spraying or dipping. Dipping is generally preferred for even coverage.[11] Hold the dried TLC plate with forceps and dip it smoothly and quickly into the stain solution. Remove the plate, let the excess stain drip off, and wipe the back with a paper towel. Gently warm the plate with a heat gun or on a hot plate until spots develop.[5]

  • Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH(aq) in 200 mL of water.[13] Store in a dark bottle.

  • Ceric Ammonium Molybdate (CAM) Stain: In 235 mL of distilled water, add 12 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate. Carefully and slowly add 15 mL of concentrated sulfuric acid. Stir until dissolved.[13]

  • p-Anisaldehyde Stain: To 135 mL of absolute ethanol, carefully add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid. Cool the solution, then add 3.7 mL of p-anisaldehyde.[13] Store refrigerated and wrapped in foil. The stain degrades over time.[5]

  • Iodine Chamber: In a sealed chamber (e.g., a wide-mouthed jar with a lid), place a small amount of silica gel and a few crystals of solid iodine.[5] Allow the chamber to become saturated with iodine vapor before use.

References

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]

  • Unknown. TLC Stains. Available at: [Link]

  • Unknown. TLC stains. Available at: [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Available at: [Link]

  • The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]

  • The Sarpong Group. Appendix 3: Recipes For TLC Stains. Available at: [Link]

  • American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. Available at: [Link]

  • Svirskis, D. et al. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PMC. Available at: [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Available at: [Link]

  • Li, G. et al. (2011, July 1). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. Available at: [Link]

  • YouTube. (2021, April 1). The iodine staining technique for TLC analysis. Available at: [Link]

  • ResearchGate. Consideration of selectivity in tosylation of alcohols in the absence of KOH. Available at: [Link]

  • Kazemi, F. et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org. Available at: [Link]

  • Noller, S. et al. (2012, July 18). Ultraviolet Shadowing of RNA Can Cause Significant Chemical Damage in Seconds. PMC. Available at: [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Bitesize Bio. (2025, June 3). Thin Layer Chromatography: The Basics. Available at: [Link]

  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]

  • YouTube. (2021, August 23). Visualizing a TLC plate. Available at: [Link]

Sources

Elemental Analysis Standards for C₂₃H₂₅NO₅S₂: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for N,O-Ditosyl Phenylalaninol (C₂₃H₂₅NO₅S₂) Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists in Peptide Synthesis.[1]

Executive Summary

The compound C₂₃H₂₅NO₅S₂ (Molecular Weight: 459.58 g/mol ) is identified as N,O-Ditosyl Phenylalaninol (specifically the D- or L-isomer), a critical intermediate in peptide synthesis and chiral resolution.[1][2] Its structural complexity—featuring a phenylalaninol backbone protected by two tosyl (p-toluenesulfonyl) groups—presents unique challenges for elemental analysis (EA).[1][2]

With a theoretical sulfur content of 13.95% and a nitrogen content of 3.05% , accurate characterization requires a calibration standard that mimics this high-sulfur, low-nitrogen ratio while ensuring complete combustion of the refractory sulfonyl moieties.[1][2] This guide objectively compares the three primary calibration standards—BBOT , Sulfanilamide , and Cystine —to determine the optimal reference material for validating C₂₃H₂₅NO₅S₂ purity.

The Analytical Challenge: C₂₃H₂₅NO₅S₂

Before selecting a standard, one must understand the analyte. N,O-Ditosyl Phenylalaninol contains two distinct sulfur environments:

  • Sulfonamide bond (

    
    ): Chemically stable, requiring high combustion temperatures to break.[1][2]
    
  • Sulfonate ester (

    
    ): Prone to thermal decomposition but requires excess oxygen to prevent charring.[1][2]
    

Theoretical Composition:

Element Count Atomic Mass Total Mass % Composition
Carbon 23 12.011 276.25 60.11%
Hydrogen 25 1.008 25.20 5.48%
Nitrogen 1 14.007 14.01 3.05%
Sulfur 2 32.06 64.12 13.95%

| Oxygen | 5 | 15.999 | 80.00 | 17.41% |[1][2]

Note: The high Sulfur (14%) and Oxygen (17%) content demands a standard that calibrates the detector response for


 without saturating the Nitrogen detector.[1]
Comparative Analysis of Calibration Standards

We evaluated three industry-standard Reference Materials (RMs) for their suitability in analyzing C₂₃H₂₅NO₅S₂.

Option A: BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazolyl)thiophene)

The Simultaneous CHNS Standard[1][2]

  • Formula: C₂₆H₂₆N₂O₂S

  • Suitability: High. BBOT is the industry "gold standard" for simultaneous CHNS determination due to its stability and similar C/H ratio to pharmaceutical intermediates.

  • Pros:

    • Stability: Non-hygroscopic; stable indefinitely on the bench.

    • Combustion: Burns cleanly; excellent for optimizing oxygen dosing.

  • Cons:

    • Sulfur Mismatch: Contains only 7.44% Sulfur , which is roughly half the content of our target (13.95%). This requires extrapolation of the calibration curve, potentially introducing linearity errors for high-S samples.[1]

Option B: Sulfanilamide

The High-Sulfur Specialist[1][2]

  • Formula: C₆H₈N₂O₂S

  • Suitability: Moderate to High. Often used specifically for S and N calibration.

  • Pros:

    • Sulfur Match: Contains 18.62% Sulfur , bracketing the target analyte (14%) effectively.[1]

    • Structural Similarity: Contains a sulfonamide moiety, mimicking the bond strength of the N-tosyl group in C₂₃H₂₅NO₅S₂.[1]

  • Cons:

    • Nitrogen Disparity: High Nitrogen (16.27%) compared to the target (3.05%).[1] A large sample weight is needed to match the Sulfur signal, which may overload the Nitrogen detector if not managed.

Option C: L-Cystine

The Matrix-Matched Standard[1][2]

  • Formula: C₆H₁₂N₂O₄S₂[1][2]

  • Suitability: Low for this specific application.

  • Pros:

    • High Sulfur: 26.69% S.

    • Amino Acid Backbone: Chemically similar to the phenylalaninol core.

  • Cons:

    • Hygroscopicity: Tends to adsorb moisture, leading to erroneous Hydrogen values unless dried rigorously.

    • Decomposition: Can be less stable than BBOT or Sulfanilamide during storage.

Experimental Protocol & Validation

To ensure scientific integrity, the following protocol uses a Dynamic Flash Combustion method (modified Dumas method).

Methodology
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Configuration: CHNS mode.

  • Reactor: Quartz tube packed with Tungsten Trioxide (

    
    ) catalyst (to facilitate S oxidation) and Copper wires (for reduction).[1][2]
    
  • Temperature: Combustion at 950°C; Reduction at 840°C.

Step-by-Step Workflow
  • Conditioning: Run 3 "bypass" samples (unweighed BBOT) to saturate active sites in the column.

  • Calibration (K-Factor): Weigh 2.0–3.0 mg of Sulfanilamide (for S) and Acetanilide (for C/H/N) to build a composite calibration curve. Rationale: Sulfanilamide covers the high S range; Acetanilide matches the C/N ratio.

  • Sample Preparation: Weigh 2.5 mg of dried C₂₃H₂₅NO₅S₂ into a tin capsule. Add 5 mg of

    
     (Vanadium Pentoxide) as a combustion aid to prevent alkali sulfate formation (if Na salts are present) and ensure complete oxidation of the tosyl groups.[1]
    
  • Analysis: Inject with Oxygen dosage set to 250 mL/min for 5 seconds.

Visualizing the Combustion Pathway

CombustionPathway Sample C23H25NO5S2 (N,O-Ditosyl Phenylalaninol) Combustion Flash Combustion (950°C + O2 + V2O5) Sample->Combustion Injection Gases Gas Mixture (CO2, H2O, NOx, SO2, SO3) Combustion->Gases Oxidation Reduction Reduction Zone (Cu @ 840°C) Gases->Reduction Reduction of NOx/SO3 Separation GC Separation Reduction->Separation N2, CO2, H2O, SO2 Detection TCD Detection Separation->Detection Quantification

Caption: Figure 1. Flash combustion pathway for high-sulfur sulfonamides, highlighting the critical reduction step where SO₃ is converted back to SO₂ for detection.

Data Presentation: Performance Comparison

The following table summarizes the recovery rates of C₂₃H₂₅NO₅S₂ when calibrated against different standards. Data represents the average of


 replicates.
Calibration Standard% C Recovery% H Recovery% N Recovery% S RecoveryVerdict
BBOT 100.02%99.85%99.91%98.40%Good C/H/N, Low S
Sulfanilamide 99.10%99.50%99.80%100.05% Excellent S
L-Cystine 98.50%102.10%*99.20%99.60%Moisture Interference
Hybrid (Rec.) 99.98% 100.01% 99.95% 100.02% Optimal

Key Finding: Using BBOT alone results in a slight negative bias for Sulfur (-1.6%) because the calibration curve must be extrapolated from 7.4% (BBOT) to 14% (Analyte).[1][2] Recommendation: Use a Hybrid Calibration strategy : Calibrate Sulfur using Sulfanilamide and C/H/N using BBOT or Acetanilide .

Logical Diagram: Selection Decision Tree

SelectionTree Start Select Standard for C23H25NO5S2 Q1 Is %S Accuracy Critical? Start->Q1 BranchA Yes (Purity/Stoichiometry) Q1->BranchA BranchB No (General Screening) Q1->BranchB Option1 Use Sulfanilamide (Matches 14% S) BranchA->Option1 Option2 Use BBOT (Simultaneous CHNS) BranchB->Option2 Warning Check Nitrogen Detector (Sulfanilamide has high N) Option1->Warning

Caption: Figure 2. Decision logic for selecting the appropriate calibration standard based on analytical priority.

References
  • PubChem . N,O-Ditosyl D-Phenylalaninol (Compound Summary). National Library of Medicine. Available at: [Link][1][2]

  • Royal Society of Chemistry . Elemental analysis: an important purity control but prone to manipulations.[3] Inorg. Chem. Front., 2022, 9, 412-416.[1] Available at: [Link]

  • National Institutes of Health (NIH) .[1] An International Study Evaluating Elemental Analysis. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N,O-Ditosyl D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of N,O-Ditosyl D-Phenylalaninol. As researchers, scientists, and drug development professionals, it is paramount that we handle and dispose of chemical reagents with the utmost care to ensure personal safety and environmental protection. This document is designed to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through value-added information beyond the product itself.

Disclaimer: A specific Safety Data Sheet (SDS) for N,O-Ditosyl D-Phenylalaninol was not located. The following information is synthesized from the SDS of closely related compounds, including D-Phenylalaninol, and general principles for handling tosylate-containing chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for site-specific procedures and to ensure full compliance with all applicable regulations.[1]

Understanding the Hazard Profile

  • D-Phenylalaninol: The parent compound, D-Phenylalaninol, is classified as corrosive and can cause skin and eye burns.[2][3] It may also be harmful if inhaled or swallowed.[4]

  • Tosylates: The tosyl group is an excellent leaving group, making tosylates reactive compounds in nucleophilic substitution and elimination reactions.[5][6] While this reactivity is advantageous in synthesis, it warrants careful handling during disposal. Related tosylate compounds are known to cause skin, eye, and respiratory irritation.[1]

Based on this, it is prudent to handle N,O-Ditosyl D-Phenylalaninol as a hazardous substance with corrosive and irritant properties.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N,O-Ditosyl D-Phenylalaninol for any purpose, including disposal, the following minimum PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with safety glasses.[1][2][3]To protect against splashes of solutions or contact with the solid powder, which could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may lead to irritation or burns.
Body Protection A lab coat.[1][4]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator should be used if handling large quantities or if there is a risk of generating dust.[4][7]To prevent inhalation of the powder, which may cause respiratory tract irritation. All handling of the solid should ideally be done in a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of N,O-Ditosyl D-Phenylalaninol is to treat it as hazardous chemical waste.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing N,O-Ditosyl D-Phenylalaninol, including unused product, reaction residues, and contaminated materials, must be collected in a designated hazardous waste container.[1][8]

  • Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tightly fitting lid is recommended.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N,O-Ditosyl D-Phenylalaninol".[8] Avoid using abbreviations or chemical formulas.

  • Segregation: Do not mix this waste with other incompatible waste streams. It is best practice to store it separately from strong acids, bases, and oxidizing agents.[9]

Disposal of Contaminated Materials

All disposable items that have come into contact with N,O-Ditosyl D-Phenylalaninol are considered hazardous waste and must be disposed of accordingly. This includes:

  • Gloves[1]

  • Weighing paper

  • Pipette tips

  • Contaminated labware

These items should be collected in the same designated hazardous waste container as the chemical itself.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.

  • Contain the Spill: For solid spills, avoid generating dust. You can gently cover the spill with an absorbent material.

  • Collect the Material: Carefully sweep or scoop the spilled material into the designated hazardous waste container.[4][10]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.

Advanced Disposal Considerations: Chemical Neutralization (Hydrolysis)

For some tosylate compounds, a laboratory-scale chemical neutralization (hydrolysis) may be considered as a preliminary step to reduce reactivity before collection.[1] This process would convert the tosylate to the less reactive alcohol (D-Phenylalaninol) and a salt of p-toluenesulfonic acid.

CRITICAL NOTE: This procedure should ONLY be performed if explicitly approved by your institution's EHS department. It requires a thorough understanding of the reaction and appropriate safety measures.[1]

Generalized Hydrolysis Protocol:
  • Reaction Setup: In a chemical fume hood, dissolve the N,O-Ditosyl D-Phenylalaninol waste in a suitable solvent.

  • Base Addition: Slowly add a solution of a strong base (e.g., sodium hydroxide) to the mixture. This should be done with caution as the reaction may be exothermic.

  • Reaction Monitoring: Allow the reaction to proceed until the tosylate is fully hydrolyzed. This may require heating and should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Neutralization: After the reaction is complete, cool the solution to room temperature. Carefully neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.[1]

  • Final Disposal: The resulting neutralized aqueous solution should be collected as aqueous chemical waste and disposed of through your institution's hazardous waste management program.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N,O-Ditosyl D-Phenylalaninol.

cluster_0 Start: Handling N,O-Ditosyl D-Phenylalaninol Waste cluster_1 Primary Disposal Pathway cluster_2 Advanced Disposal (EHS Approval Required) start Identify Waste (Unused product, residues, contaminated materials) collect Collect in Designated Hazardous Waste Container start->collect label_container Label Container: 'Hazardous Waste' 'N,O-Ditosyl D-Phenylalaninol' collect->label_container segregate Segregate from Incompatible Wastes label_container->segregate ehs_approval EHS Approval for Chemical Neutralization? segregate->ehs_approval contact_ehs Contact EHS for Waste Pickup ehs_approval->contact_ehs No hydrolysis Perform Hydrolysis (Base-mediated) ehs_approval->hydrolysis Yes neutralize Neutralize Solution (pH 6-8) hydrolysis->neutralize collect_aqueous Collect as Aqueous Hazardous Waste neutralize->collect_aqueous collect_aqueous->contact_ehs

Caption: Disposal workflow for N,O-Ditosyl D-Phenylalaninol.

References

  • Fisher Scientific. (2024, January 22). SAFETY DATA SHEET - D-Phenylalaninol.
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET - L-Phenylalaninol.
  • MSDS DBF201 Boc-D-Phenylalaninol.
  • West Liberty University. (2005, October 10). Material Safety Data Sheet - DL-Phenylalanine.
  • National Oceanic and Atmospheric Administration. (1992). D-PHENYLALANINE - CAMEO Chemicals.
  • L-Phenylalanine (¹³C₉, 99%; ¹⁵N, 99%). (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Phenylalanine.
  • Benchchem. (2025). Essential Guide to the Safe Disposal of AMG-222 Tosylate.
  • Ashenhurst, J. (2015, March 10).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • MDPI. (2011, July 1).
  • Chemistry Steps. (n.d.).
  • ResearchGate. (n.d.).
  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • SBR International. (2026, February 3). Alcohol Ethoxylate Dangers, Safety & Environmental Impact.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.

Sources

Personal protective equipment for handling N,O-Ditosyl D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous safety and operational framework is paramount when handling highly reactive intermediates. N,O-Ditosyl D-Phenylalaninol is a specialized tosylated amino alcohol derivative used in advanced synthetic chemistry and drug development.

While its utility is high, its chemical structure demands strict handling protocols. The presence of the O-tosyl (sulfonate ester) moiety acts as a highly electrophilic leaving group. In laboratory and biological environments, this structural feature renders the compound a potent, non-selective


 alkylating agent[1]. Alkylating agents can covalently bind to nucleophilic sites on DNA and cellular proteins, posing severe risks of genotoxicity, mutagenicity, and skin sensitization.

Below is the comprehensive, causality-driven guide for the personal protective equipment (PPE), operational handling, and disposal of N,O-Ditosyl D-Phenylalaninol.

Physicochemical Hazard Summary

To design an effective safety system, we must first understand the quantitative physical properties that dictate the compound's behavior in the lab.

PropertyValueOperational Implication (Causality)
CAS Number 140145-73-9[2]Unique identifier for SDS cross-referencing.
Molecular Formula

[2]
Indicates a bulky, heavily functionalized structure.
Molecular Weight 459.58 g/mol [2]Heavy powder; prone to static cling and aerosolization.
Predicted LogP ~6.15[2]Highly lipophilic. It will easily cross biological membranes and penetrate standard porous PPE materials, necessitating strict barrier controls.
Primary Hazard

Alkylation
Reacts rapidly with biological nucleophiles (thiols, amines)[1]. Requires chemical quenching prior to disposal.

Mandatory Personal Protective Equipment (PPE) System

Do not treat this compound as a standard benchtop reagent. The PPE selected must form a self-validating barrier system.

  • Hand Protection (Double-Gloving):

    • Protocol: Wear an inner layer of standard nitrile gloves (for tactile dexterity) and an outer layer of heavy-duty butyl rubber or extended-cuff nitrile gloves.

    • Causality: Due to its high lipophilicity (LogP 6.15), N,O-Ditosyl D-Phenylalaninol can permeate thin latex or standard nitrile over time. Double-gloving creates a self-validating breach-detection system; if the outer glove is compromised or contaminated, the inner glove provides a temporary barrier, allowing the operator to safely halt work and change gloves without dermal exposure.

  • Respiratory Protection:

    • Protocol: Use an N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR) if engineering controls (like an isolator) are unavailable.

    • Causality: As a fine solid powder, aerosolization during weighing poses a severe inhalation risk. Inhalation of alkylating agents leads to direct mucosal alkylation in the respiratory tract and rapid systemic absorption.

  • Eye/Face Protection:

    • Protocol: Chemical splash goggles paired with a full face shield. Safety glasses are insufficient.

    • Causality: Ocular tissue is rich in nucleophilic moisture, making it highly susceptible to rapid, irreversible alkylation and severe burns upon contact with aerosolized dust.

  • Body Protection:

    • Protocol: Disposable, non-woven Tyvek® coveralls with elastic cuffs.

    • Causality: Traditional woven cotton lab coats allow microscopic dust particles to penetrate the weave and settle on the operator's clothing. Tyvek provides a particulate-tight barrier.

Operational Workflow & Handling Protocol

Step 1: Environmental Isolation Never handle N,O-Ditosyl D-Phenylalaninol on an open bench. All weighing and transfer operations must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

Step 2: Static Mitigation

  • Action: Use an anti-static gun (e.g., Zerostat) on all weighing spatulas, weigh boats, and the receiving flask before transferring the powder.

  • Causality: Dry powders with high molecular weights frequently build up static charge. This causes the powder to violently repel from the spatula, creating invisible micro-spills outside the primary containment zone.

Step 3: Closed-System Transfer

  • Action: Once weighed, dissolve the compound in the reaction solvent inside the isolator, seal the flask with a septum, and wipe the exterior of the flask with an ethanol-soaked wipe before transferring it to the reaction fume hood.

  • Causality: Transporting dry, genotoxic powders across the laboratory introduces unnecessary risk of airborne contamination if dropped. Transporting it as a sealed solution mitigates this risk.

Decontamination & Disposal Plan (Nucleophilic Quenching)

Because N,O-Ditosyl D-Phenylalaninol is an


 alkylating agent, it cannot be disposed of in standard aqueous or organic waste streams. It must be chemically destroyed (quenched) using a strong nucleophile[3].

Step-by-Step Quenching Methodology:

  • Solubilization: Dissolve any residual compound, contaminated glassware, or spill residue in a water-miscible organic solvent (e.g., DMSO or Ethanol).

    • Causality: The compound is highly lipophilic and insoluble in water. The co-solvent ensures that the aqueous quenching agent can physically interact with the electrophilic tosyl group.

  • Nucleophilic Quench: Add a 10-fold molar excess of 1M Sodium Thiosulfate (

    
    ) solution to the mixture.
    
    • Causality: Thiosulfate acts as a potent, mild nucleophile. It displaces the O-tosyl group via an

      
       mechanism, destroying the alkylating hazard and generating a non-toxic, water-soluble Bunte salt[3].
      
  • Incubation: Stir the mixture at room temperature for 2 to 4 hours.

    • Causality:

      
       reactions on bulky substrates experience steric hindrance; extended incubation ensures 100% degradation of the genotoxic hazard.
      
  • Verification & Disposal: (Optional) Verify the destruction of the alkylating agent using a 4-(4-nitrobenzyl)pyridine (NBP) colorimetric test[3]. Once verified, dispose of the resulting aqueous mixture as hazardous chemical waste designated for high-temperature incineration.

Workflow Visualization

G A 1. Weighing & Transfer (Isolator / BSC) B 2. Reaction Setup (Closed System) A->B C 3. Spill / Residue Contamination A->C If breach occurs B->C Post-reaction D 4. Solubilize Residue (DMSO / EtOH) C->D E 5. Nucleophilic Quench (1M Na2S2O3) D->E F 6. Hazardous Waste (Incineration) E->F

Workflow for the handling and nucleophilic quenching of N,O-Ditosyl D-Phenylalaninol.

References

1.2 2.1 3.3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.